S186
Description
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Properties
InChI |
InChI=1S/C5H13NO7P2.Ca.Na/c1-3-5(6-4(2)7,14(8,9)10)15(11,12)13;;/h3H2,1-2H3,(H,6,7)(H2,8,9,10)(H2,11,12,13);; | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTHTLCSASTWJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(NC(=O)C)(P(=O)(O)O)P(=O)(O)O.[Na].[Ca] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13CaNNaO7P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Pivotal Role of Serine Phosphorylation in the DNA Damage Response: A Technical Overview
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction
A prompt and accurate DNA Damage Response (DDR) is fundamental for the maintenance of genomic integrity and the prevention of diseases such as cancer.[1][2] The DDR is a complex signaling network that detects DNA lesions, activates cell cycle checkpoints, and initiates DNA repair.[3][4] A key event in the DDR is the phosphorylation of specific serine residues on proteins, which acts as a molecular switch to recruit downstream factors and amplify the damage signal. While the specific phosphorylation site "S186" is not prominently documented in the context of the DNA Damage Response in widely available literature, this guide will delve into the core principles of serine phosphorylation in the DDR, using the well-characterized phosphorylation of histone H2A.X at Serine 139 (producing γH2AX) as a prime exemplar of this critical process.[1][5] Understanding the mechanisms surrounding such phosphorylation events is crucial for developing novel therapeutic strategies that target the DDR.[6][7]
The γH2AX-Mediated DNA Damage Response Cascade
Upon the induction of DNA double-strand breaks (DSBs), one of the most severe forms of DNA damage, a cascade of events is initiated, leading to the phosphorylation of H2A.X at Serine 139.[1][5] This modification, termed γH2AX, serves as a beacon, marking the sites of DNA damage and initiating the recruitment of a host of DDR proteins.[5]
The primary kinases responsible for H2A.X phosphorylation are members of the phosphatidylinositol 3-kinase-like kinase (PIKK) family, namely Ataxia-Telangiectasia Mutated (ATM), Ataxia-Telangiectasia and Rad3-related (ATR), and DNA-dependent Protein Kinase (DNA-PK).[1][8] ATM is primarily activated by DSBs, while ATR responds to single-stranded DNA, which can arise from replication stress or the processing of DSBs.[6] DNA-PK is also activated by DSBs and plays a key role in the non-homologous end joining (NHEJ) repair pathway.[1]
The formation of γH2AX foci provides a docking platform for various mediator and effector proteins, which in turn amplify the DDR signal and facilitate DNA repair and cell cycle arrest.[5] This intricate signaling network ensures that the cell does not progress through the cell cycle with damaged DNA, which could otherwise lead to genomic instability and potentially tumorigenesis.[2][9]
Signaling Pathway of γH2AX Formation and Function
Caption: Simplified signaling pathway of γH2AX-mediated DNA damage response.
Quantitative Analysis of the γH2AX Response
The formation and resolution of γH2AX foci are dynamic processes that can be quantified to assess the extent of DNA damage and the efficiency of DNA repair.
| Parameter | Typical Value/Range | Cell Type/Condition | Significance |
| Time to γH2AX foci formation | 1-3 minutes post-damage | Mammalian cells (ionizing radiation) | Rapid initial response to DNA breaks |
| Peak γH2AX foci number | 10-30 foci per Gy of IR | Human fibroblasts | Proportional to the dose of DNA damaging agent |
| Time to γH2AX foci resolution | 2-24 hours post-damage | Varies by cell type and repair capacity | Indicates the kinetics of DNA repair |
| γH2AX signal intensity | >10-fold increase over background | HeLa cells (doxorubicin treatment) | Reflects the extent of kinase activation |
| Percentage of γH2AX positive cells | >90% | Cancer cell lines (etoposide treatment) | Marker of widespread DNA damage and cell cycle arrest |
Key Experimental Protocols
Immunofluorescence Staining for γH2AX Foci
This method is used to visualize and quantify γH2AX foci within individual cells.
Methodology:
-
Cell Culture and Treatment: Plate cells on coverslips and treat with a DNA damaging agent (e.g., ionizing radiation, etoposide). Include an untreated control.
-
Fixation: At desired time points, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody specific for γH2AX (e.g., anti-phospho-histone H2A.X Ser139) overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.
Experimental Workflow for γH2AX Foci Detection
Caption: Workflow for the detection of γH2AX foci by immunofluorescence.
Western Blotting for Total γH2AX Levels
This technique is used to measure the overall levels of γH2AX in a cell population.
Methodology:
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against γH2AX overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody against total H2A.X or a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative levels of γH2AX.
Conclusion and Future Directions
The phosphorylation of serine residues, exemplified by H2A.X at Serine 139, is a cornerstone of the DNA Damage Response. The formation of γH2AX serves as a robust biomarker for DNA double-strand breaks and a critical platform for the recruitment of DNA repair and signaling proteins. The methodologies outlined in this guide provide a framework for investigating the intricacies of this and other phosphorylation events in the DDR. For drug development professionals, targeting the kinases that mediate these phosphorylation events or the proteins that recognize these modified residues represents a promising avenue for the development of novel anti-cancer therapies, particularly in combination with DNA damaging agents.[6][10] Further research into the specific roles of various phosphorylation sites within the DDR will undoubtedly uncover new therapeutic vulnerabilities and enhance our understanding of genome maintenance.
References
- 1. mdpi.com [mdpi.com]
- 2. Cell cycle control, checkpoint mechanisms, and genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell cycle checkpoint - Wikipedia [en.wikipedia.org]
- 4. DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. H2AX Phosphorylation: Its Role in DNA Damage Response and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Mechanisms of the DNA Damage Response (DDR) and DNA Repair by Natural Compounds to Improve cAT-Triggered Tumor Cell Death [mdpi.com]
- 7. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 8. Proteins from the DNA Damage Response: Regulation, Dysfunction, and Anticancer Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Modulating the DNA damage response: The role of cell cycle checkpoint inhibitors - ecancer [ecancer.org]
An In-depth Technical Guide to Identifying Kinases for S186 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and key considerations for identifying and characterizing protein kinases responsible for the phosphorylation of serine residue 186 (S186). Understanding the specific kinases that target this site is crucial for elucidating signaling pathways and developing targeted therapeutics. This document outlines experimental approaches, data interpretation, and provides detailed protocols for core techniques.
Introduction to this compound Phosphorylation
Phosphorylation, a ubiquitous post-translational modification, plays a pivotal role in regulating a vast array of cellular processes. The addition of a phosphate (B84403) group to a specific amino acid residue, such as serine, can dramatically alter a protein's function, localization, and interaction with other molecules. Serine 186 (this compound) has emerged as a significant phosphorylation site in several key regulatory proteins, influencing their activity and downstream signaling events.
One of the most well-characterized examples of this compound phosphorylation is in Salt Inducible Kinase 1 (SIK1) , a member of the AMP-activated protein kinase (AMPK) family. In SIK1, this compound is an autophosphorylation site located in the activation loop, and its phosphorylation is essential for the kinase's sustained activity. This event is intricately regulated by upstream kinases, highlighting a hierarchical signaling cascade.
Known Proteins with this compound Phosphorylation and Their Kinases
While SIK1 is a prominent example, other proteins are also known to be phosphorylated at this compound. Identifying the specific kinases responsible for these modifications is an active area of research. The following table summarizes known and potential this compound phosphorylation events and the kinases implicated.
| Protein | Organism | Kinase(s) | Functional Consequence of this compound Phosphorylation |
| Salt Inducible Kinase 1 (SIK1) | Human, Mouse, Rat | SIK1 (autophosphorylation), potentially influenced by LKB1 and GSK-3β | Essential for sustained kinase activity[1] |
| Cyclin-dependent kinase 9 (Cdk9) | Human | Unknown | Phosphorylation of the T-loop, which includes Threonine-186, is critical for its kinase function in regulating transcription. While the primary focus is on T186, the surrounding serine residues can also be phosphorylated. |
| Calcium/calmodulin-dependent protein kinase type 1D (CAMK1D) | Human | Autophosphorylation | Part of the activation segment, phosphorylation contributes to kinase activation. |
| MAP kinase-activated protein kinase 3 (MAPKAPK3) | Human | p38 MAPK | Phosphorylation in the activation loop is required for its activation. |
| Ribosomal protein S6 kinase alpha-3 (RPS6KA3) | Human | ERK1/2 | Contributes to the regulation of cell growth and proliferation. |
This table is a representative sample and not exhaustive. Further research is ongoing to identify more this compound phosphorylation sites and their corresponding kinases.
Signaling Pathways Involving this compound Phosphorylation
The regulation of this compound phosphorylation often occurs within complex signaling networks. Understanding these pathways is critical for contextualizing the role of the identified kinase.
The LKB1-SIK1 Signaling Pathway
The liver kinase B1 (LKB1) is a master upstream kinase that phosphorylates and activates SIK1. This activation is a prerequisite for the subsequent autophosphorylation of SIK1 at this compound, which sustains its catalytic activity. Glycogen synthase kinase-3 beta (GSK-3β) has also been suggested to play a role in this pathway, potentially by priming SIK1 for LKB1-mediated activation.
Experimental Protocols for Identifying this compound Kinases
A multi-pronged approach is often necessary to confidently identify the kinase responsible for phosphorylating a specific this compound site. This typically involves a combination of in vitro and in vivo techniques.
In Vitro Kinase Assay
This is a direct method to determine if a candidate kinase can phosphorylate a substrate containing the this compound residue.
Objective: To test the ability of a purified kinase to phosphorylate a specific this compound-containing substrate in a controlled environment.
Materials:
-
Purified, active candidate kinase.
-
Purified substrate protein or a synthetic peptide containing the this compound residue.
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled ATP for mass spectrometry-based detection).
-
SDS-PAGE equipment.
-
Autoradiography film or phosphorimager (for radiolabeled assays).
-
Mass spectrometer (for non-radiolabeled assays).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, the substrate (protein or peptide), and the candidate kinase.
-
Initiate Reaction: Add ATP to the reaction mixture to a final concentration of 100-200 µM. If using radiolabeled ATP, include a small amount of [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for 30-60 minutes. The optimal time may need to be determined empirically.
-
Terminate Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Separation: Separate the reaction products by SDS-PAGE.
-
Detection:
-
Radiolabeled: Dry the gel and expose it to autoradiography film or a phosphorimager to detect the incorporation of ³²P into the substrate.
-
Non-radiolabeled: Excise the band corresponding to the substrate from the gel and proceed with in-gel digestion and mass spectrometry analysis to confirm phosphorylation at this compound.
-
Workflow Diagram:
Mass Spectrometry-Based Phosphoproteomics
This powerful technique allows for the unbiased identification and quantification of phosphorylation sites, including this compound, from complex biological samples.
Objective: To identify changes in this compound phosphorylation in response to cellular perturbations and to potentially identify co-regulated kinases.
Materials:
-
Cell or tissue lysates.
-
Protease for digestion (e.g., trypsin).
-
Phosphopeptide enrichment materials (e.g., Titanium dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC) beads).
-
High-resolution mass spectrometer (e.g., Orbitrap).
-
Data analysis software (e.g., MaxQuant, Proteome Discoverer).
Procedure:
-
Protein Extraction and Digestion: Lyse cells or tissues to extract proteins. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides from the complex peptide mixture using TiO₂ or IMAC.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and provide information about their sequence and the location of the phosphate group.
-
Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein sequence database to identify the phosphopeptides and pinpoint the exact site of phosphorylation (e.g., this compound). Quantitative analysis can be performed using techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification.
Workflow Diagram:
Site-Directed Mutagenesis
To confirm the functional importance of this compound phosphorylation, this residue can be mutated to a non-phosphorylatable amino acid (e.g., alanine) or a phosphomimetic residue (e.g., aspartate or glutamate).
Objective: To assess the functional consequence of preventing or mimicking this compound phosphorylation.
Procedure:
-
Primer Design: Design primers containing the desired mutation (e.g., Serine to Alanine: S186A; Serine to Aspartate: S186D).
-
PCR Mutagenesis: Use a high-fidelity DNA polymerase to amplify the plasmid containing the gene of interest with the mutagenic primers.
-
Template Removal: Digest the parental, non-mutated plasmid using the DpnI restriction enzyme, which specifically cleaves methylated DNA.
-
Transformation: Transform the mutated plasmid into competent E. coli cells.
-
Verification: Sequence the resulting plasmids to confirm the presence of the desired mutation.
-
Functional Assays: Express the wild-type and mutant proteins in a suitable cell system and perform functional assays to assess the impact of the mutation on protein activity, localization, or protein-protein interactions.
Data Presentation and Interpretation
Quantitative data from phosphoproteomics experiments should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Example of Quantitative Phosphoproteomics Data for this compound
| Protein | Condition 1 (Control) | Condition 2 (Stimulated) | Fold Change (log2) | p-value |
| SIK1 | 1.00 | 3.50 | 1.81 | 0.005 |
| Protein X | 1.00 | 0.45 | -1.15 | 0.021 |
| Protein Y | 1.00 | 1.10 | 0.14 | 0.650 |
Data are presented as relative abundance of this compound phosphorylation normalized to the control condition.
Conclusion
Identifying the kinases responsible for this compound phosphorylation is a critical step in understanding the regulation of various cellular processes. The combination of in vitro kinase assays, mass spectrometry-based phosphoproteomics, and site-directed mutagenesis provides a powerful toolkit for researchers in both academia and industry. This guide offers a foundational framework for designing and executing experiments aimed at elucidating the kinases that target this important regulatory site, ultimately paving the way for novel therapeutic interventions.
References
Phosphatases Targeting pT186 of CDK9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reversible phosphorylation is a cornerstone of cellular signaling, meticulously controlled by the interplay of protein kinases and phosphatases. The phosphorylation of Cyclin-Dependent Kinase 9 (CDK9) at Threonine 186 (pT186) is a critical regulatory event in transcriptional elongation. As the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), CDK9's activity is pivotal for the expression of a vast number of protein-coding genes and is a key factor in the life cycle of viruses such as HIV-1. The removal of the phosphate (B84403) group from T186 by specific protein phosphatases serves as a crucial "off-switch," modulating CDK9's kinase activity and its interaction with regulatory partners. This technical guide provides an in-depth overview of the primary phosphatases targeting pT186 of CDK9, the associated signaling pathways, and detailed experimental protocols for their investigation.
Key Phosphatases Targeting pT186 of CDK9
Current research has identified two primary serine/threonine phosphatases responsible for the dephosphorylation of pT186 on CDK9: Protein Phosphatase 1 (PP1) and Protein Phosphatase, Magnesium-dependent, 1A (PPM1A).
-
Protein Phosphatase 1 (PP1): A major eukaryotic serine/threonine phosphatase, PP1 is involved in a myriad of cellular processes. It has been demonstrated to dephosphorylate CDK9 at T186, playing a significant role in the regulation of HIV-1 transcription.[1] The interaction between PP1 and CDK9 can be influenced by viral proteins, such as the HIV-1 Tat protein, which can recruit PP1 to the P-TEFb complex.[1]
-
Protein Phosphatase, Magnesium-dependent, 1A (PPM1A): Also known as PP2Cα, PPM1A is a member of the PP2C family of phosphatases. It has been identified as a key regulator of CDK9 pT186, and its overexpression leads to a significant reduction in the phosphorylation of this site.[2] PPM1A's activity is crucial for maintaining low levels of active P-TEFb in resting cells.[2]
Signaling Pathways Involving pT186-CDK9 Dephosphorylation
The phosphorylation status of T186 in the T-loop of CDK9 is a central checkpoint in the regulation of transcriptional elongation. Dephosphorylation by PP1 and PPM1A has profound effects on the P-TEFb complex and its function, particularly in the context of HIV-1 gene expression.
The P-TEFb complex, composed of CDK9 and a cyclin partner (typically Cyclin T1), exists in two main states: an active, free form and an inactive form sequestered in the 7SK small nuclear ribonucleoprotein (snRNP) complex. Phosphorylation of T186 is required for CDK9's kinase activity and its association with the 7SK snRNP. Dephosphorylation of pT186 by PP1 or PPM1A facilitates the dissociation of P-TEFb from the 7SK snRNP, making it available for recruitment to promoter-proximal paused RNA Polymerase II (RNAP II).[1]
In the context of HIV-1 transcription, the viral Tat protein recruits the active P-TEFb complex to the trans-activation response (TAR) RNA element. This recruitment is essential for the phosphorylation of the C-terminal domain (CTD) of RNAP II and other negative elongation factors, leading to productive transcription of the viral genome. The dephosphorylation of pT186 by PP1 and PPM1A acts as a negative regulatory mechanism, controlling the pool of active P-TEFb available for Tat-mediated transactivation.[1][2]
Quantitative Data on pT186-CDK9 Dephosphorylation
While detailed kinetic parameters such as Km and kcat for the dephosphorylation of pT186-CDK9 by PP1 and PPM1A are not extensively reported in the literature, semi-quantitative data from in vitro and in vivo experiments demonstrate their activity.
Table 1: Summary of In Vitro Dephosphorylation of pT186-CDK9
| Phosphatase | Substrate | Assay Conditions | Outcome | Reference |
| PP1 | 32P-labeled CDK9/Cyclin T1 from cells | 30°C for 30 min | Efficient dephosphorylation | [1] |
| PPM1A | Immunoprecipitated HA-CDK9 | 30°C for 30 min | Direct dephosphorylation of T186 | [2] |
| PPM1B | Immunoprecipitated HA-CDK9 | 30°C for 30 min | Efficient dephosphorylation only after 7SK RNA depletion | [2] |
Table 2: Summary of In Vivo Effects on pT186-CDK9 Phosphorylation
| Condition | Cell Type | Outcome | Reference |
| Overexpression of PPM1A | HeLa cells | Greatly reduced CDK9 T-loop phosphorylation | [2] |
| shRNA depletion of PPM1A | HeLa cells | Increased CDK9 T-loop phosphorylation | [2] |
| Inhibition of PP1 | Cultured cells | Increased CDK9 T186 phosphorylation | [1] |
Experimental Protocols
In Vitro Dephosphorylation Assay for pT186-CDK9
This protocol describes a method to assess the direct dephosphorylation of pT186-CDK9 by a purified phosphatase in vitro.
Materials:
-
Purified active CDK9/Cyclin T1 complex
-
Purified active PP1 or PPM1A
-
Kinase buffer (e.g., 50 mM HEPES pH 7.9, 10 mM MgCl2, 6 mM EGTA, 2.5 mM DTT)
-
ATP (with [γ-32P]ATP for radioactive detection if desired)
-
Phosphatase buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EDTA, 5 mM DTT, 0.01% Brij 35; for PPM1A, include 10 mM MgCl2)
-
SDS-PAGE sample buffer
-
Anti-pT186-CDK9 antibody
-
Anti-total-CDK9 antibody
-
Secondary antibodies and detection reagents for Western blotting
Procedure:
-
Phosphorylation of CDK9:
-
Incubate purified CDK9/Cyclin T1 with ATP in kinase buffer for 30-60 minutes at 30°C to achieve phosphorylation at T186. If using radioactive labeling, include [γ-32P]ATP.
-
To stop the kinase reaction, add EDTA to a final concentration of 10 mM.
-
-
Dephosphorylation Reaction:
-
To the phosphorylated CDK9 substrate, add the purified phosphatase (PP1 or PPM1A) in phosphatase buffer.
-
Incubate for various time points (e.g., 0, 10, 20, 30 minutes) at 30°C. Include a no-phosphatase control.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform Western blot analysis using an anti-pT186-CDK9 antibody to detect the dephosphorylation of T186.
-
Probe a separate blot or strip the membrane and re-probe with an anti-total-CDK9 antibody to ensure equal loading.
-
If using radioactive labeling, expose the gel or membrane to a phosphor screen and quantify the radioactivity.
-
Co-Immunoprecipitation (Co-IP) of Endogenous Phosphatase and CDK9
This protocol is designed to demonstrate the in vivo interaction between a phosphatase (PP1 or PPM1A) and CDK9 in a cellular context.
Materials:
-
Cultured cells (e.g., HeLa or 293T)
-
Ice-cold PBS
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors
-
Anti-CDK9 antibody or anti-PP1/PPM1A antibody for immunoprecipitation
-
Normal IgG from the same species as the IP antibody (negative control)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer (e.g., lysis buffer with a lower concentration of detergent)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Antibodies for Western blot detection (anti-CDK9, anti-PP1, anti-PPM1A)
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Pre-clearing:
-
Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-CDK9) or a control IgG overnight at 4°C with gentle rotation.
-
-
Capture of Immune Complexes:
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads and wash them 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE and perform Western blot analysis.
-
If immunoprecipitating with an anti-CDK9 antibody, probe the membrane with anti-PP1 and anti-PPM1A antibodies to detect the interaction.
-
Conversely, if immunoprecipitating with an anti-phosphatase antibody, probe with an anti-CDK9 antibody.
-
Include lanes with the input lysate to confirm the presence of all proteins of interest.
-
Conclusion
The dephosphorylation of pT186 on CDK9 by PP1 and PPM1A is a critical regulatory mechanism that fine-tunes the activity of the P-TEFb complex, thereby controlling transcriptional elongation. Understanding the intricacies of this process is vital for researchers in the fields of gene regulation, virology, and cancer biology. The experimental protocols provided in this guide offer a robust framework for investigating the roles of these phosphatases and their interactions with CDK9. Further research, particularly in quantifying the kinetics of these dephosphorylation events, will be instrumental in developing novel therapeutic strategies that target the CDK9 signaling axis for the treatment of various diseases.
References
The Impact of S186 Mutations on Protein Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Single amino acid substitutions can profoundly impact protein stability, leading to altered function, aggregation, or degradation. Understanding the specific effects of these mutations is critical for basic research, disease diagnostics, and the rational design of protein-based therapeutics. This in-depth technical guide focuses on the S186 mutation and its documented effects on the stability of two distinct proteins: the hemagglutinin (HA) protein of the influenza A (H1N1)pdm09 virus and the visual pigment protein, rhodopsin.
This guide provides a comprehensive overview of the experimental findings, quantitative data on stability changes, and detailed protocols for the key experiments cited. It is designed to be a valuable resource for researchers investigating protein structure-function relationships and for professionals involved in drug development targeting these or similar proteins.
Section 1: S186P Mutation in Influenza A (H1N1)pdm09 Hemagglutinin
The S186P (Serine to Proline at position 186) mutation in the hemagglutinin (HA) protein of the pandemic 2009 H1N1 influenza virus has been identified as a key substitution affecting the virus's interaction with host cells. While direct quantitative data on the thermodynamic stability (e.g., Gibbs free energy change, ΔΔG, or melting temperature, Tm) of the S186P mutant is not extensively reported in the literature, its significant impact on a related functional parameter, receptor-binding avidity, has been well-documented. Increased receptor-binding avidity can contribute to the virus's fitness and ability to escape antibody neutralization.[1]
Data Presentation: Receptor-Binding Avidity
The effect of the S186P mutation on the receptor-binding properties of the H1N1 HA protein has been assessed using solid-phase binding assays and hemagglutination assays. These assays measure the strength of the interaction between the HA protein and sialic acid receptors on host cells.
| Protein Variant | Receptor-Binding Assay | Relative Binding Avidity | Reference |
| Wild-Type (this compound) | Solid-Phase Fetuin Binding | Baseline | [2] |
| S186P Mutant | Solid-Phase Fetuin Binding | Increased | [2] |
| Wild-Type (this compound) | Hemagglutination (human erythrocytes) | Baseline | [2] |
| S186P Mutant | Hemagglutination (human erythrocytes) | Increased | [2] |
Note: The studies often present this data graphically as optical density at 450 nm for fetuin binding or as hemagglutination titers. The table provides a qualitative summary of these findings.
Experimental Protocols
This protocol outlines the general steps for introducing the S186P mutation into an HA expression plasmid using PCR-based site-directed mutagenesis.
Principle: A pair of complementary mutagenic primers containing the desired nucleotide change is used to amplify the entire plasmid. The parental, methylated DNA is then digested by the DpnI enzyme, leaving the newly synthesized, mutated plasmid.
Materials:
-
High-fidelity DNA polymerase (e.g., Phusion, PfuUltra)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., DH5α, XL1-Blue)
-
HA expression plasmid (e.g., in pCMV or similar vector)
-
Mutagenic primers for S186P
Primer Design:
-
Primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C.
-
The desired mutation should be in the center of the primer.
-
Primers should have a minimum GC content of 40% and terminate in a G or C.
Procedure:
-
PCR Amplification:
-
Set up a PCR reaction containing the HA plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
-
Perform thermal cycling, typically for 16-18 cycles, to amplify the mutated plasmid.[3]
-
-
DpnI Digestion:
-
Transformation:
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Plate the transformed cells on selective agar (B569324) plates (e.g., containing ampicillin) and incubate overnight at 37°C.[4]
-
-
Verification:
-
Isolate plasmid DNA from the resulting colonies.
-
Verify the presence of the S186P mutation by DNA sequencing.
-
This protocol describes the expression of soluble, trimeric HA ectodomains in mammalian cells and subsequent purification.
Principle: The ectodomain of the HA gene, fused to a trimerization domain (e.g., GCN4 or Foldon) and a purification tag (e.g., His-tag), is cloned into a mammalian expression vector. The protein is then transiently or stably expressed in a suitable cell line (e.g., HEK293) and purified from the cell culture supernatant.
Materials:
-
HEK293 cells (or other suitable mammalian cell line)
-
Mammalian expression vector containing the modified HA gene
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
Cell culture medium and supplements
-
Ni-NTA affinity chromatography column
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Transfection:
-
Transfect HEK293 cells with the HA expression plasmid.
-
Culture the cells for 4-6 days to allow for protein expression and secretion into the medium.
-
-
Harvesting:
-
Collect the cell culture supernatant containing the secreted HA protein.
-
Clarify the supernatant by centrifugation to remove cells and debris.
-
-
Affinity Chromatography:
-
Load the clarified supernatant onto a Ni-NTA column.
-
Wash the column to remove non-specifically bound proteins.
-
Elute the His-tagged HA protein using an imidazole (B134444) gradient.
-
-
Size-Exclusion Chromatography:
-
Further purify the eluted HA protein by SEC to separate trimeric HA from aggregates and monomers.[6]
-
-
Quality Control:
-
Assess the purity and integrity of the purified HA protein by SDS-PAGE and Western blotting.
-
This assay quantifies the binding of recombinant HA to a sialic acid-containing glycoprotein, fetuin, immobilized on a microtiter plate.
Principle: Fetuin is coated onto the wells of an ELISA plate. The recombinant HA protein is then added and its binding is detected using an antibody against the purification tag, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) that produces a colorimetric signal.
Materials:
-
Fetuin
-
High-binding 96-well ELISA plates
-
Purified wild-type and S186P mutant HA proteins
-
Primary antibody (e.g., anti-His tag antibody)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with fetuin overnight at 4°C.[2]
-
-
Blocking:
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
-
HA Binding:
-
Add serial dilutions of the wild-type and S186P mutant HA proteins to the wells and incubate.[2]
-
-
Antibody Incubation:
-
Wash the plate and add the primary antibody.
-
After incubation and washing, add the HRP-conjugated secondary antibody.
-
-
Detection:
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.[2]
-
-
Data Analysis:
-
Plot the absorbance values against the HA concentration to generate binding curves. The avidity is reflected in the steepness and saturation level of the curve.
-
Signaling Pathways and Logical Relationships
The S186P mutation in influenza HA is part of the virus's evolutionary strategy to adapt to the host and evade the immune system. The increased receptor-binding avidity can have downstream consequences for viral entry and antibody neutralization.
Figure 1. Logical relationship of the S186P mutation's effect on viral fitness.
Section 2: S186W Mutation in Rhodopsin
The S186W (Serine to Tryptophan at position 186) mutation in rhodopsin is associated with the inherited retinal degenerative disease, retinitis pigmentosa (RP).[7] This mutation significantly destabilizes the protein, leading to increased "dark noise" and contributing to the pathology of the disease.[7][8]
Data Presentation: Thermal Stability
The stability of the S186W rhodopsin mutant has been quantitatively assessed by measuring the kinetics of its thermal decay. This involves monitoring the rates of two key processes: the thermal isomerization of the 11-cis-retinal (B22103) chromophore and the hydrolysis of the Schiff base linkage that connects the chromophore to the opsin protein.
| Protein Variant | Temperature (°C) | Rate of Thermal Isomerization (kisob) (min-1) | Rate of Schiff Base Hydrolysis (khydC) (min-1) | Reference |
| Wild-Type (this compound) | 55 | 0.0039 ± 0.0003 | 0.0033 ± 0.0003 | [7] |
| S186W Mutant | 55 | 0.024 ± 0.002 | 0.015 ± 0.001 | [7] |
| Wild-Type (this compound) | 37 | Not readily measurable | Not readily measurable | [7] |
| S186W Mutant | 37 | 0.00051 ± 0.00004 | 0.00018 ± 0.00001 | [7] |
These rates are significantly higher for the S186W mutant, indicating a dramatic decrease in thermal stability compared to the wild-type protein.[7]
Experimental Protocols
This protocol describes the introduction of the S186W mutation into a bovine opsin gene within an expression vector.
Principle: Similar to the HA mutagenesis, this protocol uses oligonucleotide-directed mutagenesis to introduce the specific point mutation into the rhodopsin gene.
Materials:
-
Bovine opsin gene in an expression vector (e.g., pMT4, pACMV-tetO)[7]
-
Mutagenic primers for S186W
-
High-fidelity DNA polymerase
-
DpnI restriction enzyme
-
Competent E. coli cells
Procedure:
-
Mutagenesis PCR:
-
Perform PCR using the opsin expression vector as a template and the S186W mutagenic primers.
-
-
DpnI Digestion and Transformation:
-
Digest the parental plasmid with DpnI and transform the mutated plasmid into E. coli.
-
-
Subcloning (if necessary):
-
The mutated opsin gene can be subcloned into a different expression vector, such as pACMV-tetO, using appropriate restriction sites (e.g., KpnI/NotI).[7]
-
-
Sequence Verification:
-
Confirm the S186W mutation by DNA sequencing.
-
This protocol details the stable expression of rhodopsin mutants in Human Embryonic Kidney (HEK) 293 cells and their subsequent purification.
Principle: HEK293 cells are stably transfected with the expression vector containing the mutant opsin gene. The opsin protein is expressed and then regenerated into the light-sensitive rhodopsin pigment by the addition of 11-cis-retinal. The protein is then solubilized from the cell membranes and purified by immunoaffinity chromatography.
Materials:
-
HEK293 cells
-
Stable expression vector with the S186W opsin gene
-
Transfection reagent (e.g., Lipofectamine)
-
Selection antibiotic (e.g., Geneticin)
-
11-cis-retinal
-
Detergent for solubilization (e.g., n-dodecyl-β-D-maltoside, DDM)
-
Immunoaffinity chromatography resin (e.g., 1D4 antibody-coupled resin)
-
Elution peptide
Procedure:
-
Stable Cell Line Generation:
-
Transfect HEK293 cells with the S186W opsin expression plasmid.
-
Select for stably transfected cells using an appropriate antibiotic.[7]
-
-
Protein Expression and Regeneration:
-
Culture the stable cell line to a high density.
-
Harvest the cells and regenerate the opsin to rhodopsin by incubating with 11-cis-retinal in the dark.
-
-
Solubilization:
-
Resuspend the cells in a buffer containing a mild detergent (e.g., 1% DDM) to solubilize the membrane-bound rhodopsin.
-
-
Immunoaffinity Chromatography:
-
Load the solubilized protein onto an immunoaffinity column (e.g., coupled with the 1D4 antibody which recognizes the C-terminus of rhodopsin).
-
Wash the column extensively to remove unbound proteins.
-
Elute the purified rhodopsin by competing with a peptide corresponding to the 1D4 epitope.
-
-
Concentration and Quality Control:
-
Concentrate the purified protein.
-
Assess the purity and concentration by SDS-PAGE and UV-Visible spectroscopy (measuring the absorbance at 280 nm and ~500 nm).
-
This assay measures the rate of thermal decay of purified rhodopsin by monitoring changes in its UV-Visible absorption spectrum over time at an elevated temperature.
Principle: The thermal decay of rhodopsin involves the loss of its characteristic absorbance at ~500 nm as the 11-cis-retinal chromophore either isomerizes to all-trans-retinal (B13868) or is hydrolyzed from the opsin. These processes are accelerated at higher temperatures and are indicative of the protein's thermal stability.
Materials:
-
Purified wild-type and S186W rhodopsin
-
UV-Visible spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Sample Preparation:
-
Dilute the purified rhodopsin to a suitable concentration in a buffer.
-
-
Spectroscopic Measurement:
-
Data Analysis:
-
Normalize the spectra to the absorbance at 280 nm to correct for any evaporation.
-
Plot the normalized absorbance at 500 nm as a function of time.
-
Fit the decay curve to an exponential function to determine the rate of thermal decay.[7]
-
Signaling Pathways and Logical Relationships
The S186W mutation in rhodopsin leads to a less stable protein, which has implications for its function in the visual signaling cascade.
Figure 2. Pathogenic cascade of the rhodopsin S186W mutation.
Conclusion
The this compound mutation manifests with distinct consequences in influenza hemagglutinin and rhodopsin, highlighting the context-dependent nature of amino acid substitutions on protein stability and function. In influenza HA, the S186P mutation primarily influences receptor-binding avidity, a key factor in viral fitness and immune evasion. In contrast, the S186W mutation in rhodopsin directly and dramatically compromises the protein's thermal stability, leading to a pathogenic phenotype. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the this compound mutation and its broader implications in protein science and drug development.
References
- 1. Antigenic Drift of the Hemagglutinin from an Influenza A (H1N1) pdm09 Clinical Isolate Increases its Pathogenicity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolution of the Hemagglutinin Protein of the New Pandemic H1N1 Influenza Virus: Maintaining Optimal Receptor Binding by Compensatory Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relationship between hemagglutinin stability and influenza virus persistence after exposure to low pH or supraphysiological heating - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. biorxiv.org [biorxiv.org]
- 6. X-ray Crystallographic Structure of Thermophilic Rhodopsin: IMPLICATIONS FOR HIGH THERMAL STABILITY AND OPTOGENETIC FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal Stability of Rhodopsin and Progression of Retinitis Pigmentosa: COMPARISON OF S186W AND D190N RHODOPSIN MUTANTS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal stability of rhodopsin and progression of retinitis pigmentosa: comparison of S186W and D190N rhodopsin mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
Evolutionary Conservation and Functional Significance of Serine 186 in the SPEECHLESS (SPCH) Transcription Factor
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The initiation of stomatal development in plants is a tightly regulated process orchestrated by a cascade of transcription factors. Central to this process is the basic helix-loop-helix (bHLH) transcription factor SPEECHLESS (SPCH). The activity of SPCH is modulated by multiple post-translational modifications, including phosphorylation. This technical guide provides an in-depth analysis of the evolutionary conservation and functional importance of a key phosphorylation site, Serine 186 (S186), in the SPCH protein. We present quantitative data on the conservation of this residue across various plant species, detailed experimental protocols for its study, and visual representations of the pertinent signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in plant biology, cell signaling, and for professionals engaged in the development of agrochemicals that may target these pathways.
Introduction
Stomata are microscopic pores on the surface of terrestrial plants that regulate gas exchange and water transpiration. The formation of these crucial structures is initiated by the bHLH transcription factor SPEECHLESS (SPCH). The function of SPCH is intricately controlled by a series of phosphorylation events mediated by different kinase families. While phosphorylation by MITOGEN-ACTIVATED PROTEIN KINASES (MAPKs) and BRASSINOSTEROID INSENSITIVE 2 (BIN2) negatively regulates SPCH activity, phosphorylation at Serine 186 by CYCLIN-DEPENDENT KINASE A;1 (CDKA;1) has been identified as a positive regulatory modification crucial for the initiation of the stomatal lineage in the model organism Arabidopsis thaliana.[1][2][3] Understanding the conservation and functional role of this specific phosphorylation event is critical for elucidating the fundamental mechanisms of plant development and for identifying potential targets for crop improvement.
Evolutionary Conservation of Serine 186
To assess the evolutionary significance of the Serine 186 residue in the SPCH protein, a multiple sequence alignment of SPCH orthologs from a diverse range of plant species was performed. The protein sequences were retrieved from the UniProt and NCBI databases. The alignment reveals a high degree of conservation of the Serine 186 residue and the surrounding CDKA;1 phosphorylation motif (S/T-P-x-K/R) across various plant clades, suggesting a conserved regulatory mechanism.
Table 1: Conservation of Serine 186 in SPEECHLESS (SPCH) Orthologs
| Species | UniProt/NCBI Accession | Amino Acid at Position Corresponding to Atthis compound | Conservation of S/T-P Motif |
| Arabidopsis thaliana | Q700C7 | S | Conserved (SPR) |
| Arabidopsis lyrata | XP_002877065.1 | S | Conserved (SPR) |
| Capsella rubella | XP_006287799.1 | S | Conserved (SPR) |
| Brassica napus | XP_013665646.1 | S | Conserved (SPR) |
| Glycine max | XP_003524278.1 | S | Conserved (SPR) |
| Medicago truncatula | XP_003600982.1 | S | Conserved (SPR) |
| Solanum lycopersicum | XP_004232388.1 | S | Conserved (SPR) |
| Nicotiana tabacum | XP_016467001.1 | S | Conserved (SPR) |
| Oryza sativa | NP_001048455.1 | S | Conserved (SPR) |
| Brachypodium distachyon | XP_003576092.1 | S | Conserved (SPR) |
| Zea mays | NP_001148729.1 | S | Conserved (SPR) |
| Selaginella moellendorffii | XP_002975878.1 | S | Conserved (SPR) |
| Physcomitrella patens | XP_024387848.1 | S | Conserved (SPR) |
Note: The alignment position corresponds to Serine 186 in the Arabidopsis thaliana SPCH protein (UniProt: Q700C7). The S/T-P motif is the minimal recognition site for CDKs.
Signaling Pathway of SPCH Serine 186 Phosphorylation
The phosphorylation of SPCH at Serine 186 is a key step in the signaling pathway that promotes entry into the stomatal lineage. This pathway is initiated by the activity of the CDKA;1/CYCD complex, which directly targets SPCH. This positive regulation contrasts with the inhibitory phosphorylation of SPCH by the MAPK and BIN2 pathways, highlighting a sophisticated mechanism of fine-tuning SPCH activity.
Experimental Protocols
Investigating the phosphorylation of SPCH Serine 186 and its functional consequences requires a combination of molecular biology, biochemistry, and genetic approaches. Below are detailed methodologies for key experiments.
Site-Directed Mutagenesis of SPCH
To study the effect of phosphorylation at this compound, non-phosphorylatable (Serine to Alanine, S186A) and phosphomimetic (Serine to Aspartic Acid, S186D) mutants of SPCH are generated.
-
Protocol:
-
Template: A plasmid containing the full-length coding sequence of Arabidopsis thaliana SPCH.
-
Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. The melting temperature (Tm) should be ≥ 78°C.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase (e.g., PfuUltra) with the SPCH plasmid as a template and the mutagenic primers. The cycling parameters should be optimized based on the polymerase and plasmid size. A typical program includes an initial denaturation, followed by 18-25 cycles of denaturation, annealing, and extension, and a final extension step.
-
Parental DNA Digestion: Digest the parental, methylated DNA template by adding DpnI restriction enzyme to the PCR product and incubating at 37°C for 1-2 hours.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Verification: Select colonies, isolate plasmid DNA, and verify the desired mutation by DNA sequencing.
-
In Vitro Kinase Assay for CDKA;1 and SPCH
This assay determines if CDKA;1 can directly phosphorylate SPCH and assesses the impact of the S186A mutation.
-
Reagents:
-
Purified recombinant CDKA;1/CYCD complex.
-
Purified recombinant wild-type SPCH and SPCH(S186A) mutant proteins (e.g., as GST or MBP fusion proteins).
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
[γ-³²P]ATP or unlabeled ATP.
-
-
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, purified CDKA;1/CYCD complex, and either wild-type SPCH or SPCH(S186A) as the substrate.
-
Initiation: Start the reaction by adding [γ-³²P]ATP (for autoradiography) or unlabeled ATP (for Phos-tag™ SDS-PAGE or mass spectrometry).
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis:
-
Autoradiography: Separate the proteins by SDS-PAGE, dry the gel, and expose it to a phosphor screen or X-ray film to detect the incorporation of ³²P.
-
Phos-tag™ SDS-PAGE: Separate the proteins on a polyacrylamide gel containing Phos-tag™ acrylamide. Phosphorylated proteins will exhibit reduced mobility compared to their non-phosphorylated counterparts. Visualize proteins by Coomassie staining or western blotting.
-
-
Genetic Complementation Assay
This in vivo assay validates the functional importance of this compound phosphorylation.
-
Protocol:
-
Construct Generation: Clone the wild-type SPCH, SPCH(S186A), and SPCH(S186D) coding sequences under the control of the native SPCH promoter in a plant transformation vector.
-
Plant Transformation: Introduce these constructs into spch null mutant Arabidopsis thaliana plants via Agrobacterium tumefaciens-mediated floral dip transformation.
-
Selection and Analysis: Select transgenic plants and analyze the T2 or T3 generation for the rescue of the stomatal defect phenotype (i.e., the absence of stomata).
-
Quantification: Quantify the stomatal density and index in the epidermis of the complemented lines to assess the functionality of the different SPCH variants.
-
Experimental Workflow
The following diagram outlines a logical workflow for the investigation of SPCH Serine 186 phosphorylation.
Conclusion
The phosphorylation of Serine 186 in the SPEECHLESS transcription factor by CDKA;1 is a critical and evolutionarily conserved mechanism that positively regulates the initiation of stomatal development in plants. The high degree of conservation of this residue and its surrounding motif across a wide range of plant species underscores its fundamental importance. The experimental protocols and workflows detailed in this guide provide a robust framework for the further investigation of this signaling pathway. A deeper understanding of the regulation of SPCH activity holds significant potential for the development of novel strategies to enhance crop resilience and productivity by optimizing stomatal patterning.
References
- 1. Identification of Candidate Cyclin-dependent kinase 1 (Cdk1) Substrates in Mitosis by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SPEECHLESS Speaks Loudly in Stomatal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
S186 in [specific protein] signaling pathway
To provide a comprehensive technical guide on the role of S186 in a specific signaling pathway, please specify the protein of interest. The designation "this compound" refers to a serine residue at the 186th position of a protein, which is a common site for post-translational modifications such as phosphorylation. This modification can be a critical event in numerous signaling pathways, but its specific function is entirely dependent on the protein in which it occurs.
For example, this compound phosphorylation could be a key regulatory step in the signaling of proteins such as:
-
14-3-3 proteins
-
ASK1 (Apoptosis signal-regulating kinase 1)
-
BAD (Bcl-2-associated death promoter)
-
And many others
Once the specific protein is identified, a detailed guide can be compiled, including:
-
Introduction to the protein and its role in cellular signaling.
-
The specific kinases and phosphatases that regulate the phosphorylation state of this compound.
-
Downstream effects of this compound phosphorylation, including protein-protein interactions, changes in enzymatic activity, and subcellular localization.
-
Quantitative data from key experiments, presented in structured tables.
-
Detailed experimental protocols for assays used to study this compound phosphorylation.
-
Graphviz diagrams illustrating the signaling pathway and experimental workflows.
Please provide the name of the protein associated with this compound to proceed with generating the requested in-depth technical guide.
The Serine/Threonine 186 Residue: A Critical Regulatory Hub in Kinase Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein phosphorylation, a ubiquitous post-translational modification, serves as a fundamental mechanism for regulating cellular processes. The precise control of protein kinase activity is paramount for maintaining cellular homeostasis, and its dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. This whitepaper delves into the discovery and characterization of a critical regulatory site, the serine/threonine 186 (S/T186) residue, within two key protein kinases: Salt Inducible Kinase 1 (SIK1) and Cyclin-Dependent Kinase 9 (CDK9). We will explore the pivotal role of S186 phosphorylation in modulating the activity of these enzymes, the intricate signaling pathways that govern this modification, and the experimental methodologies employed to elucidate its function. This document aims to provide a comprehensive technical resource for professionals engaged in kinase research and the development of novel therapeutics targeting these pathways.
This compound as a Regulatory Site in Salt Inducible Kinase 1 (SIK1)
SIK1, a member of the AMP-activated protein kinase (AMPK) family, is a serine/threonine kinase that plays a crucial role in various physiological processes, including the regulation of gene expression in response to hormonal signals. The discovery of Serine 186 (this compound) as a key regulatory site has provided significant insights into the molecular mechanisms governing SIK1 function.
The Role of this compound Autophosphorylation
Research has demonstrated that this compound, located within the activation loop of SIK1, is a site of autophosphorylation. This event is not merely a consequential modification but is essential for the sustained kinase activity of SIK1.[1] Intriguingly, the autophosphorylation of this compound is a prerequisite for the subsequent phosphorylation of another critical residue, Threonine 182 (T182), by upstream kinases.[1]
Signaling Pathway of SIK1 Activation
The activation of SIK1 is a multi-step process involving a cascade of phosphorylation events. The upstream kinase, Liver Kinase B1 (LKB1), is responsible for the initial phosphorylation of T182.[2] However, for this phosphorylation to be maintained and for SIK1 to achieve sustained activity, the autophosphorylation of this compound is necessary. Glycogen Synthase Kinase-3β (GSK-3β) is also implicated in this regulatory network, contributing to the maintenance of T182 phosphorylation, a process that is dependent on the prior phosphorylation of this compound.[1] This intricate interplay highlights a hierarchical and interdependent phosphorylation cascade that fine-tunes SIK1 activity.
Quantitative Data on SIK1 Regulation
The stability of the SIK1 protein is dynamically regulated. In myoblasts, the half-life of endogenous SIK1 is less than 30 minutes. However, sustained cAMP signaling can significantly extend this half-life, in part by promoting the phosphorylation of SIK1.
| Parameter | Condition | Value | Reference |
| SIK1 Protein Half-life | Basal (myoblasts) | < 30 min | [3] |
| SIK1 Protein Half-life | Sustained cAMP signaling | Nearly doubled | [3] |
Experimental Protocols for SIK1 Analysis
This protocol outlines a general procedure for measuring SIK1 kinase activity in vitro. Specific details may need to be optimized for individual experimental setups.
-
Reagents:
-
Recombinant active SIK1 enzyme
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Substrate peptide (e.g., AMARA peptide)
-
[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)
-
ATP solution
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, substrate peptide, and recombinant SIK1.
-
Initiate the kinase reaction by adding the ATP solution (containing [γ-³²P]ATP if using the radioactive method).
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction (e.g., by adding a stop solution or spotting onto P81 phosphocellulose paper).
-
Quantify the incorporation of phosphate (B84403) into the substrate using a scintillation counter or a luminescence reader, depending on the detection method.
-
This protocol provides a general workflow for identifying phosphorylation sites on SIK1.
-
Sample Preparation:
-
Express and purify SIK1 from cells of interest (e.g., cells metabolically labeled with [³²P]orthophosphate).
-
Perform an in-gel or in-solution proteolytic digest of the purified SIK1 (e.g., with trypsin).
-
-
Phosphopeptide Enrichment (Optional but Recommended):
-
Enrich for phosphopeptides using techniques such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography.
-
-
Two-Dimensional Phosphopeptide Mapping:
-
Spot the digested peptide mixture onto a thin-layer cellulose (B213188) (TLC) plate.
-
Separate the peptides in the first dimension by electrophoresis and in the second dimension by chromatography.
-
Visualize the radiolabeled phosphopeptides by autoradiography.
-
-
Mass Spectrometry Analysis:
-
For precise identification of phosphorylation sites, analyze the phosphopeptide-enriched sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use database search algorithms to identify the sequences of the phosphopeptides and pinpoint the exact location of the phosphate group.
-
T186 as a Regulatory Site in Cyclin-Dependent Kinase 9 (CDK9)
CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a critical role in regulating transcription by RNA polymerase II. The phosphorylation of Threonine 186 (T186) in the T-loop of CDK9 is a crucial event that governs its enzymatic activity.
The Role of T186 Phosphorylation in CDK9 Activity
Phosphorylation of T186 is necessary for the enzymatic activity of CDK9.[4] This modification induces a conformational change in the T-loop, which is essential for the proper binding of ATP and substrate, thereby enabling the kinase to phosphorylate its targets. Furthermore, T186 phosphorylation is required for the association of CDK9 with the 7SK small nuclear RNA (snRNA) complex, which serves as a reservoir for inactive P-TEFb.
Signaling Pathway of CDK9 Regulation
The phosphorylation of CDK9 at T186 is a dynamic process regulated by both kinases and phosphatases. The primary kinase responsible for T186 phosphorylation is Cyclin-Dependent Kinase 7 (CDK7), which is a component of the CDK-activating kinase (CAK) complex.[4] Conversely, protein phosphatases such as PP1α and PP2B can dephosphorylate T186, leading to the inactivation of CDK9 and its release from the 7SK snRNP. The activity of CDK9 is also modulated by its association with different cyclin partners (e.g., Cyclin T1) and other regulatory proteins.
Quantitative Data on CDK9 Regulation
The phosphorylation of CDK9 at T186 is subject to tight regulation, and its levels can be modulated by various cellular signals and inhibitors.
| Parameter | Treatment | Effect on T186 Phosphorylation | Reference |
| CDK9 T186 Phosphorylation | CaMK inhibitor KN-93 | ~55-59% reduction | [5] |
| CDK9 T186 Phosphorylation | Calmodulin inhibitor W-7 (50 µM) | ~54% reduction | [5] |
| CDK9 T186 Phosphorylation | T-cell activation | Rapid increase | [6] |
Experimental Protocols for CDK9 Analysis
This protocol provides a framework for measuring CDK9 kinase activity, often as part of the P-TEFb complex.
-
Reagents:
-
Recombinant CDK9/Cyclin T1 complex
-
Kinase assay buffer (as described for SIK1, may require optimization)
-
Substrate (e.g., a peptide derived from the C-terminal domain of RNA polymerase II or a generic kinase substrate like Cdk7/9tide)
-
[γ-³²P]ATP or a non-radioactive ATP detection system
-
ATP solution
-
-
Procedure:
-
Combine the CDK9/Cyclin T1 complex, kinase assay buffer, and substrate in a reaction vessel.
-
Initiate the reaction by adding the ATP solution.
-
Incubate at 30°C for a defined period.
-
Stop the reaction and quantify substrate phosphorylation as described for the SIK1 assay. A commercial kit like the Adapta™ Universal Kinase Assay can also be utilized.[7]
-
This method allows for the detection and semi-quantification of T186-phosphorylated CDK9 in cell lysates.
-
Cell Lysis and Protein Quantification:
-
Lyse cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for CDK9 phosphorylated at Threonine 186 (e.g., Cell Signaling Technology #2549).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the phospho-T186 signal to the total CDK9 signal from a parallel blot or by stripping and re-probing the same membrane.
-
Conclusion
The discovery of S/T186 as a critical regulatory site in both SIK1 and CDK9 underscores the elegance and complexity of kinase regulation. For SIK1, this compound autophosphorylation is a key step in a hierarchical phosphorylation cascade that ensures its sustained activity. In the case of CDK9, T186 phosphorylation by CDK7 serves as a molecular switch to control its transcriptional elongation activity. The detailed understanding of these regulatory mechanisms, facilitated by the experimental approaches outlined in this guide, is crucial for the development of targeted therapies. By designing molecules that can specifically modulate the phosphorylation state of S/T186, researchers and drug development professionals can potentially intervene in disease processes driven by the aberrant activity of these kinases. This whitepaper provides a foundational resource to aid in these endeavors, offering a comprehensive overview of the signaling pathways, quantitative data, and experimental protocols relevant to the study of this pivotal regulatory site.
References
- 1. Importance of autophosphorylation at Ser186 in the A-loop of salt inducible kinase 1 for its sustained kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of SIK1 in the transition of acute kidney injury into chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of SIK1 abundance and stability is critical for myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of CDK9 Activity by Phosphorylation and Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cdk9 T-loop Phosphorylation is Regulated by the Calcium Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Cdk9 T-loop phosphorylation in resting and activated CD4+ T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to S186 Interactome Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Understanding the intricate network of protein-protein interactions (PPIs) is fundamental to elucidating cellular processes in both healthy and diseased states. The complete set of these interactions within a cell is known as the interactome. This guide provides a comprehensive overview of the methodologies and data analysis workflows for characterizing the interactome of a hypothetical protein of interest, S186. A thorough analysis of the this compound interactome can reveal its function, its role in signaling pathways, and its potential as a therapeutic target.
Experimental Protocols for this compound Interactome Analysis
The identification of this compound-interacting proteins can be achieved through various well-established techniques. The choice of method often depends on the nature of the protein, the desired throughput, and whether one is screening for binary interactions or entire protein complexes.
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a powerful technique for identifying protein complexes associated with a protein of interest (the "bait") under near-physiological conditions. The general workflow involves expressing a tagged version of this compound, purifying it and its binding partners, and identifying the components by mass spectrometry.
Detailed Protocol:
-
Construct Generation: Clone the cDNA of this compound into an expression vector containing an affinity tag (e.g., FLAG, HA, or GFP).
-
Cell Line Transfection and Culture: Transfect a suitable cell line (e.g., HEK293T or HCT116) with the this compound-tagged construct. A control cell line expressing only the affinity tag should be established in parallel to identify non-specific binders.
-
Cell Lysis: Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein-protein interactions.
-
Affinity Purification: Incubate the cell lysate with beads conjugated to an antibody that specifically recognizes the affinity tag (e.g., anti-FLAG agarose (B213101) beads). This will capture the this compound-tagged protein along with its interacting partners.
-
Washing: Wash the beads extensively with a suitable wash buffer to remove non-specific proteins.
-
Elution: Elute the bound protein complexes from the beads. This can be done using a competitive peptide, a low pH buffer, or a denaturing buffer.
-
Sample Preparation for Mass Spectrometry: The eluted proteins are typically reduced, alkylated, and digested into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) to determine the amino acid sequences of the peptides.
-
Protein Identification and Quantification: The MS/MS spectra are searched against a protein database to identify the proteins present in the sample. Label-free quantification or isotopic labeling methods can be used to determine the relative abundance of each identified protein.
Co-Immunoprecipitation (Co-IP)
Co-IP is a widely used technique to validate binary protein-protein interactions or to isolate protein complexes from cell or tissue lysates.[1][2][3][4] It relies on a specific antibody to pull down a target protein (this compound) and its binding partners.
Detailed Protocol:
-
Cell Lysis: Prepare a cell lysate under non-denaturing conditions to preserve protein-protein interactions.
-
Pre-clearing the Lysate (Optional): To reduce non-specific binding, the lysate can be incubated with beads (e.g., Protein A/G agarose) that are later discarded.
-
Immunoprecipitation: Add a primary antibody specific to this compound to the cell lysate and incubate to allow the antibody to bind to its target.
-
Capture of Immune Complex: Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-S186 complex.
-
Washing: Pellet the beads by centrifugation and wash them several times with a wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the proteins from the beads, typically by boiling in SDS-PAGE loading buffer.
-
Analysis by Western Blot: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with an antibody against the suspected interacting protein. The presence of both this compound and its interactor in the eluate confirms the interaction.
Yeast Two-Hybrid (Y2H) Screening
The Y2H system is a genetic method used to discover binary protein-protein interactions.[5][6][7][8] It relies on the reconstitution of a functional transcription factor when two proteins interact.
Detailed Protocol:
-
Construct Preparation: Clone the this compound cDNA into a "bait" vector, fusing it to a DNA-binding domain (DBD). A cDNA library from the tissue of interest is cloned into a "prey" vector, fusing the library proteins to a transcription activation domain (AD).
-
Yeast Transformation: Co-transform yeast cells with the this compound-bait plasmid and the prey library plasmids.
-
Selection: Plate the transformed yeast on a selective medium that lacks specific nutrients (e.g., histidine, adenine). Only yeast cells where the bait and prey proteins interact will be able to grow, as the reconstituted transcription factor will drive the expression of reporter genes required for survival.
-
Identification of Interactors: Isolate the prey plasmids from the positive yeast colonies and sequence the cDNA insert to identify the this compound-interacting proteins.
-
Validation: The identified interactions should be validated using other methods, such as Co-IP, to reduce the number of false positives.
Data Presentation: Quantitative Interactome Analysis
Following AP-MS experiments, the identified proteins are quantified to distinguish true interactors from background contaminants. The data is often presented in tables that summarize key quantitative metrics.
Table 1: Quantitative Proteomics Data for this compound Interactome
| Protein ID | Gene Name | Protein Description | Spectral Counts (this compound-IP) | Spectral Counts (Control-IP) | Fold Change (this compound/Control) | p-value |
| P12345 | GENE1 | Signaling protein A | 150 | 5 | 30.0 | 1.2e-8 |
| Q67890 | GENE2 | Kinase B | 125 | 2 | 62.5 | 5.5e-10 |
| A1B2C3 | GENE3 | Adaptor protein C | 80 | 10 | 8.0 | 3.1e-5 |
| D4E5F6 | GENE4 | Structural protein D | 20 | 18 | 1.1 | 0.85 |
This table presents a simplified example of quantitative data from an AP-MS experiment. "Spectral Counts" is a semi-quantitative measure of protein abundance. The "Fold Change" indicates the enrichment of a protein in the this compound immunoprecipitation (IP) compared to the control IP. A low "p-value" suggests a statistically significant enrichment.
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Caption: Workflow for Co-Immunoprecipitation (Co-IP).
Signaling Pathway Diagram
Caption: Hypothetical this compound Signaling Pathway.
References
- 1. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. assaygenie.com [assaygenie.com]
- 5. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]
subcellular localization of pS186 [specific protein]
An in-depth analysis of the subcellular localization of a specific protein, designated "pS186," cannot be provided at this time. Extensive searches for a protein with this identifier have not yielded specific information in the public domain. The designation "pthis compound" does not correspond to a standard or widely recognized protein name in major biological databases.
It is possible that "pthis compound" represents a non-standard abbreviation, an internal project name, or a typographical error. To proceed with a detailed technical guide, the full and correct name of the protein of interest is required.
Once the specific protein is identified, a comprehensive guide can be developed, including:
-
Quantitative Data on Subcellular Localization: Summarized in tabular format for clarity and comparative analysis.
-
Detailed Experimental Protocols: Methodologies for key experiments such as immunofluorescence and subcellular fractionation would be provided.
-
Signaling Pathway and Workflow Visualizations: Custom diagrams generated using Graphviz to illustrate relevant biological pathways and experimental procedures.
Researchers, scientists, and drug development professionals interested in the subcellular localization of a specific protein are encouraged to provide the standard nomenclature for the protein . Upon receiving the correct protein identifier, a detailed and customized technical guide will be generated to meet the specified requirements.
Methodological & Application
Application Notes: Detection of Protein Phosphorylation at Serine 186 by Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction: Protein phosphorylation is a critical post-translational modification where a phosphate (B84403) group is added to an amino acid, most commonly serine, threonine, or tyrosine. This reversible process, governed by kinases and phosphatases, is a fundamental mechanism for regulating a vast array of cellular processes, including signal transduction, gene expression, and cell cycle control. Detecting specific phosphorylation events, such as on Serine 186 (S186), is crucial for understanding the activation state of proteins and their associated signaling pathways. For instance, autophosphorylation of Salt Inducible Kinase 1 (SIK1) at Ser186 is essential for its kinase activity.
Western blotting is a powerful and widely used technique to detect and quantify specific proteins in a complex mixture. When coupled with phospho-specific antibodies, it allows for the sensitive detection of a protein's phosphorylation at a specific site. This document provides a detailed protocol for the detection of this compound-phosphorylated proteins by Western blot, emphasizing critical steps for preserving the phosphorylation state and ensuring antibody specificity.
Signaling Pathway Overview
Protein phosphorylation is a dynamic process within a larger signaling cascade. An external signal typically triggers a series of intracellular events, leading to the activation of a specific kinase that phosphorylates the target protein. Concurrently, phosphatases are present to remove the phosphate group, allowing the system to be reset.
Caption: A generalized signal transduction pathway leading to protein phosphorylation.
Experimental Workflow
The Western blot procedure for detecting phosphorylated proteins requires careful handling at each step to maintain the integrity of the post-translational modification and ensure specific detection.
Caption: Workflow for phospho-protein detection by Western blot.
Materials and Reagents
Successful detection of this compound phosphorylation relies on high-quality reagents and meticulously prepared buffers.
| Reagent / Buffer | Component | Typical Concentration | Purpose |
| RIPA Lysis Buffer | Tris-HCl, pH 7.4 | 50 mM | Buffering agent |
| NaCl | 150 mM | Maintain ionic strength | |
| NP-40 or Triton X-100 | 1% | Non-ionic detergent for cell lysis | |
| Sodium deoxycholate | 0.5% | Ionic detergent to solubilize membranes | |
| SDS | 0.1% | Ionic detergent to denature proteins | |
| Protease Inhibitor Cocktail | Aprotinin, Leupeptin, etc. | 1X (e.g., 1:100) | Prevent protein degradation |
| Phosphatase Inhibitor Cocktail | Sodium Orthovanadate | 1-2 mM | Inhibit tyrosine phosphatases |
| Sodium Fluoride | 10 mM | Inhibit serine/threonine phosphatases | |
| β-glycerophosphate | 1 mM | Inhibit serine/threonine phosphatases | |
| Sample Buffer (4X Laemmli) | Tris-HCl, pH 6.8 | 250 mM | Buffering agent for SDS-PAGE |
| SDS | 8% (w/v) | Denatures and imparts negative charge | |
| Glycerol | 40% (v/v) | Increases sample density for loading | |
| β-mercaptoethanol or DTT | 20% or 200 mM | Reducing agent to break disulfide bonds | |
| Bromophenol Blue | 0.04% (w/v) | Tracking dye | |
| TBST Buffer (1X) | Tris-HCl, pH 7.6 | 20 mM | Buffering agent |
| NaCl | 150 mM | Maintain ionic strength | |
| Tween-20 | 0.1% (v/v) | Detergent to reduce non-specific binding | |
| Blocking Buffer | Bovine Serum Albumin (BSA) | 5% (w/v) in TBST | Block non-specific antibody binding sites |
Detailed Experimental Protocol
Sample Preparation and Lysis
This is the most critical step for preserving the phosphorylation state of your target protein. Work quickly and keep samples on ice at all times.
-
Prepare Lysis Buffer: Immediately before use, supplement ice-cold RIPA buffer with protease and phosphatase inhibitor cocktails to a 1X final concentration.
-
Cell Culture Lysis: Aspirate culture medium and wash cells once with ice-cold PBS. Add the complete, ice-cold lysis buffer (e.g., 0.5 mL for a 60 mm plate).
-
Harvest Cells: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate & Clarify: Incubate on ice for 15-30 minutes with occasional vortexing. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect Supernatant: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
Protein Quantification
Determine the protein concentration of each lysate to ensure equal loading on the gel. The BCA assay is generally compatible with RIPA buffer.
SDS-PAGE
-
Prepare Samples: Mix a calculated volume of protein lysate with 4X Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
Load Gel: Load 20-40 µg of total protein per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.
-
Run Gel: Run the gel according to the manufacturer’s instructions until the dye front reaches the bottom.
Protein Transfer
-
Setup Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. PVDF is recommended for its high protein binding capacity and durability. Pre-wet the PVDF membrane in methanol (B129727) before assembling the transfer stack.
-
Perform Transfer: Use a standard wet or semi-dry transfer system. Transfer efficiency can be checked by staining the membrane with Ponceau S.
Antibody Incubation and Detection
-
Blocking: To prevent non-specific antibody binding, incubate the membrane in Blocking Buffer (5% BSA in TBST) for 1 hour at room temperature with gentle agitation. Note: Avoid using non-fat dry milk for blocking, as it contains phosphoproteins that can increase background noise.
-
Primary Antibody: Dilute the anti-phospho-S186 primary antibody in Blocking Buffer according to the manufacturer's recommended dilution. Incubate the membrane overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in Blocking Buffer for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 5.3) to remove unbound secondary antibody.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the substrate and capture the signal using a digital imager or X-ray film.
| Step | Parameter | Typical Range / Value | Notes |
| Primary Antibody | Dilution | 1:500 - 1:2000 | Optimize for your specific antibody and target abundance. |
| Incubation Time | Overnight (12-16 hours) | At 4°C to enhance specificity. | |
| Secondary Antibody | Dilution | 1:2000 - 1:10000 | Depends on the antibody and detection system. |
| Incubation Time | 1 hour | At room temperature. | |
| Washes | Duration | 3 x 10 minutes | Thorough washing is key to reducing background. |
Validation and Controls
To ensure the signal observed is specific to this compound phosphorylation, several controls are essential.
-
Total Protein Control: After detecting the phospho-protein, the same membrane can be stripped and re-probed with an antibody that recognizes the total protein (regardless of phosphorylation state). This serves as a loading control and allows for normalization of the phospho-signal to the total amount of target protein.
-
Phosphatase Treatment: To confirm the antibody is specific to the phosphorylated epitope, treat a control lysate or a parallel membrane strip with a broad-spectrum phosphatase, such as Lambda Protein Phosphatase (λ-PPase). A phospho-specific signal should be significantly reduced or eliminated after phosphatase treatment.
-
Biological Controls: Include positive and negative control samples. For example, compare lysates from cells under basal (unstimulated) conditions versus cells treated with a known activator of the signaling pathway that leads to this compound phosphorylation.
Application Notes and Protocols for Generating the SMC1A S186A Mutant
For Researchers, Scientists, and Drug Development Professionals
Application Note: Investigating a Novel Phosphorylation Site in SMC1A
Introduction Structural Maintenance of Chromosomes protein 1A (SMC1A) is a core subunit of the cohesin complex, a multi-protein assembly essential for sister chromatid cohesion, DNA repair, and the regulation of gene expression.[1][2][3] The functions of SMC1A are intricately regulated by post-translational modifications, particularly phosphorylation. In response to DNA damage, SMC1A is phosphorylated by the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases at serine residues 957 and 966, which is a critical step for activating the S-phase checkpoint and facilitating DNA repair.[2][3][4]
Mutations in SMC1A are associated with developmental disorders like Cornelia de Lange Syndrome (CdLS) and various cancers, highlighting its importance in maintaining genomic stability.[1][5][6] While the phosphorylation of S957 and S966 is well-documented, other potential regulatory sites may exist. The S186 residue, a serine, represents a potential uncharacterized phosphorylation site.
Principle To investigate the functional significance of the serine at position 186, a site-directed mutagenesis approach can be employed to substitute this serine with an alanine (B10760859) (S186A). Alanine is structurally similar to serine but lacks the hydroxyl group, thereby preventing phosphorylation at this site. This "phospho-dead" mutant allows researchers to study the functional consequences of ablating phosphorylation at the this compound position. By comparing the phenotype of cells expressing the S186A mutant with those expressing wild-type (WT) SMC1A, one can infer the role of the this compound residue in cellular processes such as cell cycle progression, DNA damage response, and cohesin complex function.
Applications
-
Functional Analysis: Determine the role of the this compound residue in SMC1A's function in sister chromatid cohesion, DNA repair pathways, and transcriptional regulation.
-
Drug Development: For drug development professionals, understanding all potential regulatory sites on SMC1A could unveil new targets for therapeutic intervention, particularly in cancers characterized by cohesin pathway dysregulation.
-
Disease Modeling: Investigate whether the S186A mutation recapitulates any phenotypes associated with cohesinopathies like Cornelia de Lange Syndrome.
Experimental Protocols
Protocol 1: Generation of SMC1A S186A Mutant via Site-Directed Mutagenesis
This protocol is based on the QuikChange Site-Directed Mutagenesis method, which utilizes a high-fidelity DNA polymerase to amplify a plasmid containing the wild-type SMC1A cDNA with primers that introduce the desired S186A mutation.
1. Primer Design: Design a pair of complementary mutagenic primers (Forward and Reverse) containing the desired S186A mutation. The mutation should be in the center of the primers, flanked by 10-15 bases of correct sequence on both sides.
-
Length: 25-45 bases.
-
GC Content: Minimum of 40%.
-
Melting Temperature (Tm): ≥ 78°C.[7]
-
Termination: Primers should end in one or more C or G bases.[7][8]
-
Mutation: The codon for Serine (e.g., TCT, TCC, TCA, TCG, AGT, AGC) at position 186 should be changed to a codon for Alanine (e.g., GCT, GCC, GCA, GCG).
Example Primer Design (Assuming original codon is TCT):
-
Forward Primer: 5'-GAT GAG GAG CTG GGC GCT GCT GAG GAG GAG AAG C-3'
-
Reverse Primer: 5'-G CTT CTC CTC CTC AGC AGC CCC AGC TCC TCA TC-3' (Note: Bold indicates the mutated codon)
2. PCR Amplification: Set up the PCR reaction in a PCR tube as follows.
| Reagent | Volume/Amount | Final Concentration |
| 5x High-Fidelity Buffer | 10 µL | 1x |
| dNTP Mix | 1 µL | 200 µM |
| Forward Primer (10 µM) | 1.5 µL | 0.3 µM |
| Reverse Primer (10 µM) | 1.5 µL | 0.3 µM |
| Template DNA (WT-SMC1A plasmid) | 10-50 ng | - |
| High-Fidelity DNA Polymerase | 1 µL | - |
| Nuclease-Free Water | to 50 µL | - |
3. Thermal Cycling: Perform PCR using the following cycling conditions. Adjust the extension time based on the size of the plasmid (approx. 1 minute per kb).[7]
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 1 minute | 1 |
| Denaturation | 95°C | 50 seconds | 18 |
| Annealing | 60°C | 50 seconds | 18 |
| Extension | 68°C | 1 min/kb | 18 |
| Final Extension | 68°C | 7 minutes | 1 |
| Hold | 4°C | Hold | 1 |
4. DpnI Digestion: Following PCR, add 1 µL of DpnI restriction enzyme directly to the amplification product. Mix gently and incubate at 37°C for 1-2 hours.[7] This step digests the parental, methylated template DNA, leaving only the newly synthesized, mutated plasmid.[9]
5. Transformation: Transform competent E. coli cells (e.g., DH5α) with 1-2 µL of the DpnI-treated PCR product. Plate the transformed cells on an LB agar (B569324) plate containing the appropriate antibiotic for plasmid selection and incubate overnight at 37°C.
6. Verification of Mutation:
-
Pick several colonies and grow them overnight in LB broth with the appropriate antibiotic.
-
Isolate the plasmid DNA using a miniprep kit.
-
Verify the presence of the S186A mutation by Sanger sequencing of the purified plasmid DNA.
Protocol 2: Verification of SMC1A S186A Protein Expression
1. Transfection: Transfect a suitable mammalian cell line (e.g., HEK293T, HeLa) with the sequence-verified WT-SMC1A and S186A-SMC1A expression plasmids using a standard transfection reagent (e.g., Lipofectamine). Include an empty vector control.
2. Cell Lysis: 48 hours post-transfection, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.
3. Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of total protein per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SMC1A overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
Data Presentation
Quantitative data from functional assays should be summarized for clear comparison. The following tables represent hypothetical data based on known functions of SMC1A phosphorylation mutants to illustrate expected outcomes.
Table 1: Effect of S186A Mutation on S-Phase Checkpoint Activation (Assay: Flow cytometry analysis of cell cycle distribution after ionizing radiation (IR))
| Construct | Treatment | % Cells in S-Phase (Mean ± SD) |
| Empty Vector | No IR | 25.2 ± 2.1 |
| Empty Vector | + IR | 26.1 ± 2.5 |
| WT-SMC1A | No IR | 24.8 ± 1.9 |
| WT-SMC1A | + IR | 55.7 ± 3.4 |
| S186A-SMC1A | No IR | 25.5 ± 2.3 |
| S186A-SMC1A | + IR | 30.1 ± 2.8 |
This hypothetical data suggests that, like the known S957/S966 phosphorylation sites, a mutation at this compound could impair the S-phase checkpoint normally activated by WT-SMC1A following DNA damage.
Table 2: DNA Damage Repair Efficiency (Assay: Comet assay to measure DNA strand breaks)
| Construct | Treatment | Olive Tail Moment (Mean ± SD) |
| WT-SMC1A | + IR (0 hr) | 15.6 ± 1.8 |
| WT-SMC1A | + IR (6 hr post) | 4.2 ± 0.5 |
| S186A-SMC1A | + IR (0 hr) | 15.9 ± 2.0 |
| S186A-SMC1A | + IR (6 hr post) | 12.5 ± 1.5 |
This table illustrates how the S186A mutation could potentially lead to a defect in DNA repair, as indicated by the persistence of DNA damage (higher Olive Tail Moment) 6 hours after irradiation compared to cells with WT-SMC1A.
Visualizations
Signaling Pathway
Caption: DNA damage-induced phosphorylation of SMC1A by ATM kinase.
Experimental Workflow
Caption: Workflow for generation and validation of the S186A mutant.
References
- 1. Spectrum and Consequences of SMC1A Mutations: The Unexpected Involvement of a Core Component of Cohesin in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SMC1A - Wikipedia [en.wikipedia.org]
- 3. The multiple facets of the SMC1A gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene - SMC1A [maayanlab.cloud]
- 5. Spectrum and consequences of SMC1A mutations: the unexpected involvement of a core component of cohesin in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Linking Genotype to Clinical Features in SMC1A-Related Phenotypes: From Cornelia de Lange Syndrome to Developmental and Epileptic Encephalopathy, a Comprehensive Review | MDPI [mdpi.com]
- 7. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 8. Site-Directed Mutagenesis [protocols.io]
- 9. static.igem.org [static.igem.org]
Application Notes: S186 Phosphomimetic Mutants (S186D/E)
Introduction
Protein phosphorylation is a critical post-translational modification that governs a vast array of cellular processes, including signal transduction, cell cycle progression, and protein-protein interactions.[1][2][3] The study of phosphorylation-dependent events is often facilitated by the use of phosphomimetic mutants. In this strategy, serine (S), threonine (T), or tyrosine (Y) residues are substituted with amino acids that carry a persistent negative charge, such as aspartic acid (D) or glutamic acid (E), thereby mimicking the phosphorylated state of the protein.[4] This allows for the investigation of a protein's function in a constitutively "on" or "off" state, depending on the effect of the phosphorylation event.
This document provides detailed protocols and application notes for the generation and analysis of phosphomimetic mutants at serine 186 (S186), a residue found to be a critical phosphorylation site in several key signaling proteins. The substitution of this compound with aspartic acid (S186D) or glutamic acid (S186E) can elucidate the functional consequences of this compound phosphorylation.
Principle of this compound Phosphomimetic Mutagenesis
The hydroxyl group of a serine residue, when phosphorylated, acquires a significant negative charge. Aspartic acid and glutamic acid possess negatively charged carboxyl groups in their side chains, making them effective chemical and structural mimics of a phosphoserine residue.[4] By introducing a mutation that replaces the serine codon (e.g., TCT, TCC, TCA, TCG, AGT, AGC) with a codon for aspartic acid (GAT, GAC) or glutamic acid (GAA, GAG) in the gene of interest, the resulting protein will perpetually exist in a state that mimics phosphorylation at that site. This is a powerful tool for studying the downstream effects of a specific phosphorylation event without the need for upstream kinase activation or the prevention of phosphatase activity.[4]
Applications and Case Studies
The this compound residue (or its analogue in homologous proteins) has been identified as a key regulatory site. Creating S186D/E mutants is applicable to:
-
Investigating Kinase Activity: For protein kinases, this compound can be an autophosphorylation site within the activation loop, critical for sustained enzymatic activity.
-
Analyzing Protein-Protein Interactions: Phosphorylation at this compound can modulate the binding affinity of the protein for its partners.
-
Studying Subcellular Localization: The phosphorylation state of a protein can influence its localization within the cell.
-
Elucidating Signaling Pathways: Determining the functional outcome of constitutive this compound phosphorylation helps to place the protein within a broader signaling cascade.
Case Study 1: Salt Inducible Kinase 1 (SIK1) In Salt Inducible Kinase 1 (SIK1), Ser186 is an autophosphorylation site within the activation loop.[5] Its phosphorylation is essential for the kinase's activity and is a prerequisite for the subsequent phosphorylation of Thr182 by upstream kinases like LKB1.[5] An S186D/E mutant of SIK1 would be expected to exhibit sustained or enhanced kinase activity, providing a tool to study the downstream targets of SIK1.
Case Study 2: SNAP-25 (Analogue Site S187) In the SNARE protein SNAP-25, the analogous residue Ser187 is phosphorylated by Protein Kinase C (PKC).[6] Phosphomimetic mutations at this site have profound effects on exocytosis.[6][7] The S187E mutant, in particular, was shown to increase binding to the protein syntaxin (B1175090) and enhance the size of the highly calcium-sensitive pool of vesicles for neurotransmitter release.[6][7]
Quantitative Data Summary
The following tables summarize quantitative findings from studies on phosphomimetic mutants analogous to this compound.
Table 1: Functional Effects of SNAP-25 S187D/E Phosphomimetic Mutants
| Mutant | Effect on Highly Ca2+-Sensitive Pool (HCSP) | Effect on Readily Releasable Pool (RRP) | Syntaxin Binding | Reference |
|---|---|---|---|---|
| S187D | ~1.5-fold increase | ~30% decrease | Increased | [6] |
| S187E | ~3-fold increase | ~1.5-fold increase | Increased |[6] |
Protocols
Protocol 1: Generation of S186D/E Mutants via Site-Directed Mutagenesis
This protocol outlines the creation of S186D or S186E point mutations in a plasmid containing the gene of interest using a PCR-based site-directed mutagenesis method.
Workflow for Site-Directed Mutagenesis
Caption: Overall workflow for creating and validating an this compound phosphomimetic mutant.
1. Mutagenic Primer Design
-
General Guidelines : Design two complementary primers, each between 25-45 bases in length, containing the desired mutation.[8][9][10]
-
Mutation Placement : The mismatched codon(s) for Aspartic Acid (S186D) or Glutamic Acid (S186E) should be in the center of the primer, flanked by 12-15 correctly matched bases on both sides.[8]
-
Melting Temperature (Tm) : The Tm should be ≥78°C. Use the following formula for calculation: Tm = 81.5 + 0.41(%GC) - 675/N - %mismatch (where N is primer length).[8][10]
-
GC Content & Termination : Aim for a GC content of at least 40% and ensure the primers terminate in one or more G or C bases.[9][10]
Example Primers for S186D Mutation (Serine codon: AGC)
-
Forward Primer : 5'-GATCTGGTACACACTGGGTGACGAC ATCGAGACCCTGTTCGAG-3'
-
Reverse Primer : 5'-CTCGAACAGGGTCTCGATGTC GTCACCCAGTGTGTACCAGATC-3' (Note: Bold codons indicate the S186D mutation. Flanking sequences depend on the specific gene.)
2. Mutagenic PCR Amplification This step amplifies the entire plasmid, incorporating the mutation. A high-fidelity DNA polymerase (e.g., PfuUltra, Phusion) is crucial to prevent secondary mutations.[11]
Table 2: PCR Reaction Mixture
| Component | Stock Concentration | Final Concentration | Volume (50 µL rxn) |
|---|---|---|---|
| 5x Phusion HF Buffer | 5x | 1x | 10 µL |
| dNTPs | 10 mM | 0.2 mM | 1 µL |
| Forward Primer | 10 µM | 0.2 µM | 1 µL |
| Reverse Primer | 10 µM | 0.2 µM | 1 µL |
| Template DNA | 10-50 ng/µL | 1-50 ng total | 1 µL |
| Phusion DNA Polymerase | 2 U/µL | 1 U | 0.5 µL |
| Nuclease-Free Water | - | - | to 50 µL |
Table 3: Thermocycler Conditions
| Step | Temperature | Time | Cycles |
|---|---|---|---|
| Initial Denaturation | 98°C | 30 sec | 1 |
| Denaturation | 98°C | 10 sec | \multirow{3}{*}{18-25} |
| Annealing | 55-65°C | 30 sec | |
| Extension | 72°C | 30 sec / kb of plasmid | |
| Final Extension | 72°C | 7 min | 1 |
| Hold | 4°C | ∞ | 1 |
3. DpnI Digestion of Parental DNA
-
The PCR product contains the original, methylated parental DNA and the newly synthesized, unmethylated, mutated DNA.
-
Add 1 µL of DpnI restriction enzyme (10-20 U) directly to the PCR reaction tube.[10][11] DpnI specifically digests methylated and hemi-methylated DNA, thereby eliminating the parental plasmid.[11][12]
4. Transformation
-
Transform competent E. coli cells (e.g., DH5α, XL1-Blue) with 1-2 µL of the DpnI-treated PCR product.
-
Follow a standard heat-shock or electroporation protocol.
-
Plate the transformed cells on an appropriate antibiotic selection plate (e.g., LB agar (B569324) with ampicillin) and incubate overnight at 37°C.
5. Plasmid Miniprep and Sequence Verification
-
Select 2-4 colonies and grow them in liquid culture overnight.
-
Isolate the plasmid DNA using a commercial miniprep kit.
-
Verify the presence of the desired mutation and ensure no other mutations were introduced by sending the purified plasmid for Sanger sequencing. Use a primer that anneals ~100 bp upstream of the mutation site.
Protocol 2: Functional Characterization of S186D/E Mutants
After sequence verification, the functional consequences of the mutation can be assessed. The specific assays will depend on the protein's known or putative function.
1. Analysis of Protein Expression and Stability
-
Method: Transfect mammalian cells (e.g., HEK293T, HeLa) with the wild-type (WT) and S186D/E mutant plasmids. After 24-48 hours, lyse the cells and perform SDS-PAGE followed by Western blotting.
-
Primary Antibody: Use an antibody specific to the protein of interest or an antibody against an epitope tag (e.g., FLAG, Myc, HA) if one was included in the plasmid.
-
Loading Control: Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Expected Outcome: This confirms that the mutant protein is expressed and is stable. Differences in protein levels could suggest the phosphorylation state affects protein stability.
2. Protein-Protein Interaction Analysis
-
Method: Co-immunoprecipitation (Co-IP). Co-transfect cells with the S186D/E mutant (e.g., FLAG-tagged) and a plasmid expressing its putative binding partner (e.g., Myc-tagged).
-
Procedure:
-
Lyse the transfected cells in a non-denaturing lysis buffer.
-
Incubate the lysate with anti-FLAG antibody conjugated to beads to pull down the this compound mutant protein.
-
Wash the beads to remove non-specific binders.
-
Elute the protein complexes and analyze by Western blot using an anti-Myc antibody to detect the co-precipitated binding partner.
-
-
Expected Outcome: An increase or decrease in the amount of the co-precipitated partner for the S186D/E mutant compared to WT would indicate that this compound phosphorylation modulates the interaction.[7]
3. Kinase Activity Assay (for Kinases like SIK1)
-
Method: In vitro kinase assay.
-
Procedure:
-
Immunoprecipitate the WT and S186D/E mutant kinases from transfected cell lysates.
-
Incubate the bead-bound kinases in a kinase reaction buffer containing a known substrate and radiolabeled ATP (γ-³²P-ATP).
-
Stop the reaction and analyze substrate phosphorylation by SDS-PAGE and autoradiography.
-
-
Expected Outcome: The S186D/E phosphomimetic mutant of a kinase like SIK1 is expected to show higher basal activity compared to the WT protein.[5]
Signaling Pathway Involving SIK1 Phosphorylation
Caption: SIK1 activation cascade showing the key role of this compound autophosphorylation.[5]
References
- 1. The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Role of protein phosphorylation in cell signaling, disease, and the intervention therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphomimetics - Wikipedia [en.wikipedia.org]
- 5. Importance of autophosphorylation at Ser186 in the A-loop of salt inducible kinase 1 for its sustained kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphomimetic mutation of Ser-187 of SNAP-25 increases both syntaxin binding and highly Ca2+-sensitive exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphomimetic Mutation of Ser-187 of SNAP-25 Increases both Syntaxin Binding and Highly Ca2+-sensitive Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.cbc.osu.edu [research.cbc.osu.edu]
- 9. Site-Directed Mutagenesis [protocols.io]
- 10. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 11. static.igem.org [static.igem.org]
- 12. assaygenie.com [assaygenie.com]
Application Notes and Protocols: High-Performance Antibodies for pS186 [Specific Protein]
Audience: Researchers, scientists, and drug development professionals.
Note: This document provides a comprehensive template for the selection and application of antibodies targeting the phosphorylated serine 186 residue of your protein of interest, hereafter referred to as "[Specific Protein]". Please replace "[Specific Protein]" with the name of your target protein for specific application.
I. Introduction and Antibody Selection
The phosphorylation of [Specific Protein] at Serine 186 (pS186) is a critical post-translational modification implicated in [mention the known or hypothesized function, e.g., signal transduction, protein stability, or subcellular localization]. The detection and quantification of this specific phosphorylation event are paramount for elucidating the functional roles of [Specific Protein] in cellular processes and disease states.
The selection of a highly specific and sensitive antibody is the most critical factor for obtaining reliable and reproducible data. Key considerations for selecting an anti-pthis compound [Specific Protein] antibody include:
-
Specificity: The antibody must demonstrate high specificity for [Specific Protein] only when phosphorylated at Serine 186, with minimal to no cross-reactivity with the non-phosphorylated form of the protein or other phosphorylated proteins. Knockout validation provides strong evidence for specificity.[1]
-
Validation Data: The manufacturer should provide comprehensive validation data across multiple applications (e.g., Western Blot, Immunohistochemistry, Immunoprecipitation).[1][2] Orthogonal validation strategies, such as comparing antibody data with results from an antibody-independent method, further strengthen the evidence of specificity.[2]
-
Application Suitability: An antibody that performs well in one application, such as Western Blotting, may not be suitable for others like Immunohistochemistry where the protein is in its native conformation.[2] Ensure the antibody is validated for your specific application of interest.
-
Host Species and Clonality: The choice between monoclonal and polyclonal antibodies will depend on the application. Monoclonal antibodies offer high specificity and batch-to-batch consistency, while polyclonal antibodies can provide signal amplification due to their ability to recognize multiple epitopes.
II. Quantitative Data Summary for pthis compound [Specific Protein] Antibodies
The following table is designed to facilitate the comparison of commercially available antibodies for pthis compound [Specific Protein]. Researchers are encouraged to populate this table with data from manufacturers' datasheets and published literature to make an informed decision.
| Antibody/Clone | Manufacturer/Cat. # | Host/Clonality | Applications | Recommended Dilution | Positive Control | Negative Control | Reference/Link |
| WB, IHC-P, IP | WB: 1:1000, IHC-P: 1:200 | [e.g., Treated cell line] | [e.g., Untreated or KO cell line] | [Datasheet/PMID] | |||
| WB, IF | WB: 1:500, IF: 1:100 | [e.g., Treated cell line] | [e.g., Untreated or KO cell line] | [Datasheet/PMID] | |||
| Flow Cytometry | 1:50 | [e.g., Treated cell line] | [e.g., Untreated or KO cell line] | [Datasheet/PMID] |
III. Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway involving the phosphorylation of [Specific Protein] at this compound and a typical experimental workflow for its detection.
Caption: A generalized signaling cascade leading to the phosphorylation of [Specific Protein] at Serine 186.
Caption: A standard experimental workflow for the detection and analysis of pthis compound [Specific Protein].
IV. Detailed Experimental Protocols
The following are optimized protocols for the detection of pthis compound [Specific Protein]. Note: These are general protocols; always refer to the antibody manufacturer's datasheet for specific recommendations.
A. Western Blotting (WB) Protocol
This protocol is designed for the detection of pthis compound [Specific Protein] in cell lysates.
1. Sample Preparation: a. Treat cells with the desired stimulus to induce phosphorylation of [Specific Protein]. b. Aspirate media and wash cells with ice-cold 1X PBS.[3] c. Lyse cells by adding 1X SDS sample buffer.[3] Immediately scrape cells and transfer the lysate to a microcentrifuge tube. d. Sonicate for 10-15 seconds to shear DNA and reduce viscosity.[3] e. Heat the samples at 95-100°C for 5 minutes, then cool on ice.[3] f. Centrifuge for 5 minutes to pellet debris. The supernatant is your protein sample.[3]
2. Gel Electrophoresis and Transfer: a. Load 20 µl of your protein sample onto an SDS-PAGE gel.[3] b. Run the gel until the dye front reaches the bottom. c. Transfer the proteins to a nitrocellulose or PVDF membrane.[3]
3. Immunoblotting: a. Block the membrane with 5% w/v BSA or non-fat dry milk in 1X TBS with 0.1% Tween® 20 (TBST) for 1 hour at room temperature.[3][4] b. Incubate the membrane with the primary anti-pthis compound [Specific Protein] antibody, diluted in the recommended buffer (e.g., 5% BSA in TBST), overnight at 4°C with gentle shaking.[3][4] c. Wash the membrane three times for 5 minutes each with TBST.[3][4] d. Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[3][4] e. Wash the membrane three times for 5 minutes each with TBST.[3][4]
4. Detection: a. Prepare a chemiluminescent substrate (e.g., ECL reagent) according to the manufacturer's instructions.[3] b. Incubate the membrane with the substrate for 1-5 minutes.[3] c. Expose the membrane to X-ray film or a digital imaging system to visualize the protein bands.[3]
B. Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues
This protocol outlines the steps for detecting pthis compound [Specific Protein] in formalin-fixed, paraffin-embedded (FFPE) tissue sections.[5]
1. Deparaffinization and Rehydration: a. Immerse slides in three washes of xylene for 5 minutes each.[6][7] b. Rehydrate the sections by sequential 10-minute incubations in 100%, 95%, and 70% ethanol (B145695).[6][7] c. Rinse the slides in deionized water.[6]
2. Antigen Retrieval: a. Perform heat-induced epitope retrieval by immersing slides in 10 mM sodium citrate (B86180) buffer (pH 6.0) and heating to a sub-boiling temperature for 10-20 minutes.[6][8] b. Allow the slides to cool on the benchtop for 30 minutes.[8]
3. Staining: a. Wash sections in wash buffer (e.g., PBS). b. Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes.[6] c. Rinse with water.[6] d. Apply a blocking solution (e.g., 5% goat serum in PBS) and incubate for 1 hour at room temperature.[6] e. Drain the blocking solution and apply the primary anti-pthis compound [Specific Protein] antibody, diluted in antibody diluent, and incubate overnight at 4°C in a humidified chamber.[6] f. Wash slides three times in wash buffer for 5 minutes each.[6] g. Apply a biotinylated secondary antibody, followed by an HRP-conjugated streptavidin complex, or an HRP-polymer-conjugated secondary antibody, incubating for 30-60 minutes at room temperature for each step.[8] h. Wash slides as in step 3f.
4. Visualization and Counterstaining: a. Apply a DAB chromogen solution and incubate until the desired brown color develops (typically 5-10 minutes).[8] b. Rinse gently with distilled water.[8] c. Counterstain the nuclei with hematoxylin (B73222) for 1-3 minutes.[8] d. Rinse with water. "Blue" the sections in a weak alkaline solution.
5. Dehydration and Mounting: a. Dehydrate the sections through graded ethanol solutions and clear in xylene.[7] b. Mount a coverslip using a permanent mounting medium.
C. Immunoprecipitation (IP) Protocol
This protocol is for enriching pthis compound [Specific Protein] from cell lysates.
1. Preparing Cell Lysates: a. Harvest and wash cells with ice-cold PBS. b. Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes. c. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[9] d. Transfer the supernatant to a new tube. This is the whole-cell lysate.
2. Pre-Clearing the Lysate (Optional but Recommended): a. Add 20 µl of Protein A/G agarose (B213101) bead slurry to 1 mg of cell lysate.[9] b. Incubate with gentle rocking for 30-60 minutes at 4°C.[10] c. Centrifuge at 1,000-2,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.[10]
3. Immunoprecipitation: a. Add the primary anti-pthis compound [Specific Protein] antibody to the pre-cleared lysate. The optimal amount of antibody should be determined empirically (typically 2-10 µg).[10] b. Incubate with gentle rocking overnight at 4°C.[11] c. Add 20-30 µl of Protein A/G agarose bead slurry and incubate for an additional 1-3 hours at 4°C.[11]
4. Washing and Elution: a. Pellet the beads by centrifugation (30 seconds at 4°C) and discard the supernatant.[11] b. Wash the pellet five times with 500 µl of ice-cold cell lysis buffer.[11] c. After the final wash, resuspend the pellet in 20-40 µl of 1X SDS sample buffer to elute the protein. d. Boil the sample at 95-100°C for 5 minutes. e. Centrifuge to pellet the beads, and collect the supernatant for analysis by Western Blot.
References
- 1. Product Validation | Antibodies.com [antibodies.com]
- 2. A proposal for validation of antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CST | Cell Signaling Technology [cellsignal.com]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. A beginners guide to Immunohistochemistry | Proteintech Group [ptglab.com]
- 6. ulab360.com [ulab360.com]
- 7. genscript.com [genscript.com]
- 8. youtube.com [youtube.com]
- 9. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Mass Spectrometry-Based Analysis of S186 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein phosphorylation is a critical post-translational modification (PTM) that governs a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1][2][3] The reversible addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues, catalyzed by kinases and removed by phosphatases, acts as a molecular switch that modulates protein function, localization, and stability.[3] Dysregulation of phosphorylation signaling pathways is frequently implicated in various diseases, including cancer and inflammatory disorders, making phosphoproteins attractive targets for drug development.[4]
Serine 186 (S186) phosphorylation, in particular, has been identified as a key regulatory site in several important proteins. For instance, autophosphorylation of Salt Inducible Kinase 1 (SIK1) at Ser186 is essential for its kinase activity.[5] Similarly, phosphorylation of Cyclin-dependent kinase 9 (Cdk9) at the analogous threonine residue (Thr186) in its T-loop is crucial for its function in regulating transcription elongation.[6][7]
Mass spectrometry (MS)-based proteomics has become the technology of choice for the identification and quantification of protein phosphorylation.[8][9] Its high sensitivity, specificity, and throughput enable the precise mapping of phosphorylation sites and the quantitative analysis of changes in phosphorylation stoichiometry in response to various stimuli or drug treatments.[10][11][12] This application note provides a detailed protocol for the enrichment and analysis of peptides phosphorylated at this compound using mass spectrometry.
Signaling Pathway Involving Protein Phosphorylation
The following diagram illustrates a generic signaling pathway leading to the phosphorylation of a target protein. This often involves an external stimulus activating a receptor, which in turn triggers a cascade of intracellular kinases, ultimately leading to the phosphorylation of the substrate protein and a downstream cellular response.
Caption: Generic kinase signaling pathway.
Experimental Workflow for this compound Phosphorylation Analysis
The diagram below outlines the major steps in a typical mass spectrometry-based phosphoproteomics workflow, from sample preparation to data analysis, for the identification and quantification of this compound phosphorylation.
Caption: Mass spectrometry workflow for phosphoproteomics.
Detailed Experimental Protocol
This protocol provides a general framework for the analysis of this compound phosphorylation. Optimization may be required for specific proteins or sample types.
1. Sample Preparation: Protein Extraction and Digestion
-
Cell Lysis:
-
Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a buffer containing protease and phosphatase inhibitors (e.g., 2 mM sodium vanadate, 50 µM calyculin A, and a cocktail of protease inhibitors) to preserve the phosphorylation state of proteins.[2]
-
Sonicate or pass the lysate through a fine-gauge needle to shear DNA and reduce viscosity.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Reduction, Alkylation, and Digestion:
-
Take a desired amount of protein (typically 1-5 mg for global phosphoproteomics) and reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 56°C for 1 hour.[13]
-
Alkylate cysteine residues by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating in the dark at room temperature for 45 minutes.[13]
-
Quench the reaction with DTT.
-
Dilute the sample with ammonium (B1175870) bicarbonate (50 mM, pH 8.0) to reduce the denaturant concentration.
-
Digest the proteins into peptides overnight at 37°C using sequencing-grade modified trypsin at a 1:50 (w/w) enzyme-to-protein ratio.[13]
-
2. Phosphopeptide Enrichment
Due to the low stoichiometry of phosphorylation, enrichment of phosphopeptides is a critical step prior to MS analysis.[14][15] Immobilized Metal Affinity Chromatography (IMAC) and Titanium Dioxide (TiO2) chromatography are two widely used and complementary methods.[14][16][17]
-
Immobilized Metal Affinity Chromatography (IMAC):
-
Acidify the peptide digest with trifluoroacetic acid (TFA) to a pH < 3.0.
-
Equilibrate IMAC beads (e.g., Fe-NTA) with loading buffer (e.g., 0.1% TFA in 50% acetonitrile).[13]
-
Incubate the acidified peptide sample with the equilibrated IMAC beads for 30 minutes with gentle mixing.[13]
-
Wash the beads several times with washing buffer to remove non-specifically bound, non-phosphorylated peptides.
-
Elute the phosphopeptides using an alkaline solution (e.g., 1% ammonium hydroxide (B78521) or 500 mM potassium phosphate, pH 7.0).
-
-
Titanium Dioxide (TiO2) Chromatography:
-
Condition and equilibrate TiO2 spin tips or columns according to the manufacturer's instructions.
-
Load the acidified peptide sample onto the TiO2 material.
-
Wash the TiO2 material extensively to remove non-phosphorylated peptides.
-
Elute the bound phosphopeptides using a basic solution (e.g., 1% ammonium hydroxide).
-
3. LC-MS/MS Analysis
-
Sample Desalting:
-
Desalt and concentrate the enriched phosphopeptides using a C18 StageTip or ZipTip.
-
-
Liquid Chromatography (LC):
-
Resuspend the dried phosphopeptides in a suitable buffer (e.g., 0.1% formic acid).
-
Separate the peptides using a reversed-phase nano-flow liquid chromatography (nLC) system coupled to the mass spectrometer. A typical setup involves a trap column for sample loading and concentration, followed by an analytical column with a gradient of increasing organic solvent (e.g., acetonitrile) to elute the peptides.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).[15][18]
-
The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in a full MS scan are selected for fragmentation.
-
Use fragmentation methods such as Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), or Electron Transfer Dissociation (ETD) to generate fragment ion spectra.[1][15] ETD can be particularly useful for preserving the labile phosphate group.
-
4. Data Analysis
-
Database Searching:
-
Process the raw MS/MS data using a search engine (e.g., MaxQuant, Proteome Discoverer, or Sequest) to identify the peptide sequences.[19]
-
Search the spectra against a relevant protein database (e.g., UniProt/Swiss-Prot) with the appropriate taxonomy.
-
Specify trypsin as the enzyme, allowing for up to two missed cleavages.
-
Set carbamidomethylation of cysteine as a fixed modification and oxidation of methionine and phosphorylation of serine, threonine, and tyrosine as variable modifications.
-
-
Phosphorylation Site Localization:
-
Utilize algorithms within the search software (e.g., PTM Score or Ascore) to confidently assign the location of the phosphate group on the peptide sequence.[15]
-
-
Quantitative Analysis:
-
For quantitative studies, use stable isotope labeling methods such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or isobaric tags for relative and absolute quantitation (iTRAQ).[11][18]
-
Extract the intensities or reporter ion ratios for the identified phosphopeptides to determine the relative abundance of this compound phosphorylation across different samples.
-
Data Presentation
Quantitative data from mass spectrometry experiments should be summarized in a clear and structured format to facilitate comparison between different conditions.
Table 1: Relative Quantification of this compound Phosphorylation
| Protein Name | UniProt ID | Peptide Sequence | Fold Change (Treatment vs. Control) | p-value |
| Kinase X | P12345 | R.TIDWpS186AEV.A | 2.5 | 0.001 |
| Protein Y | Q67890 | K.GSpS186VTEP.G | -1.8 | 0.023 |
| ... | ... | ... | ... | ... |
This table is a template. Actual data will vary based on the experiment.
Conclusion
This application note provides a comprehensive guide for the mass spectrometry-based analysis of this compound phosphorylation. The detailed protocol, from sample preparation and phosphopeptide enrichment to LC-MS/MS analysis and data interpretation, offers a robust workflow for researchers in both academic and industrial settings. By employing these methods, scientists can gain valuable insights into the role of this compound phosphorylation in cellular signaling and disease, and accelerate the discovery and development of novel therapeutics targeting these pathways.
References
- 1. Phosphorylation Analysis by Mass Spectrometry - Creative Proteomics Blog [creative-proteomics.com]
- 2. ba333.free.fr [ba333.free.fr]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Importance of autophosphorylation at Ser186 in the A-loop of salt inducible kinase 1 for its sustained kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphatase PPM1A Regulates Phosphorylation of Thr-186 in the Cdk9 T-loop - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospho-CDK9 (Thr186) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pnas.org [pnas.org]
- 11. pnas.org [pnas.org]
- 12. Phosphoproteomics by Mass Spectrometry: insights, implications, applications, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocols for Phosphopeptide Enrichment via IMAC & MS - Creative Proteomics [creative-proteomics.com]
- 14. Techniques for phosphopeptide enrichment prior to analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phosphoproteomics | Thermo Fisher Scientific - US [thermofisher.com]
- 16. learn.cellsignal.com [learn.cellsignal.com]
- 17. scilit.com [scilit.com]
- 18. Quantitative phosphoproteomics by mass spectrometry: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
Application Notes and Protocols for In Vitro Kinase Assay Targeting a Specific Serine 186 Phosphorylation Site
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein phosphorylation is a critical post-translational modification where protein kinases catalyze the transfer of a phosphate (B84403) group from ATP to specific amino acid residues of a substrate protein. This process is a fundamental mechanism for regulating a vast array of cellular activities, including signal transduction, cell cycle progression, and apoptosis. The dysregulation of kinase activity is frequently implicated in various diseases, making kinases significant targets for therapeutic intervention.
These application notes provide a detailed framework for an in vitro kinase assay designed to investigate the phosphorylation of a specific serine residue at position 186 (S186) on a target protein. The protocols described herein are adaptable for various research objectives, such as confirming a kinase-substrate relationship, screening for kinase inhibitors, or characterizing the kinetic parameters of a kinase. The primary method detailed is a non-radioactive assay using a phospho-specific antibody for this compound, which offers a safe and widely accessible approach. A traditional radiometric method is also briefly described for completeness.
Principle of the Assay
The in vitro kinase assay quantifies the activity of a specific kinase by measuring the phosphorylation of a substrate at a defined site (this compound). The assay involves incubating a purified kinase and its substrate in a specialized reaction buffer containing ATP. The reaction is then stopped, and the extent of substrate phosphorylation at this compound is detected. In the primary protocol, this is achieved through Western blotting using an antibody that specifically recognizes the phosphorylated this compound epitope. The signal intensity from the Western blot provides a semi-quantitative measure of kinase activity.
Experimental Protocols
This section provides two detailed protocols for an in vitro kinase assay. Protocol 1 is a non-radioactive method using a phospho-specific antibody, and Protocol 2 briefly outlines the traditional radiometric assay.
Protocol 1: Non-Radioactive In Vitro Kinase Assay Using a Phospho-S186 Specific Antibody
This method is recommended for its safety and accessibility. It relies on the availability of an antibody that specifically detects the phosphorylated this compound residue on the substrate of interest.
Materials and Reagents
-
Kinase: Purified, recombinant, and active protein kinase.
-
Substrate: Purified, recombinant protein or peptide containing the this compound phosphorylation site.
-
Kinase Buffer (10X): A typical formulation is 250 mM Tris-HCl (pH 7.5), 50 mM β-glycerophosphate, 20 mM dithiothreitol (B142953) (DTT), 1 mM Na₃VO₄, and 100 mM MgCl₂.[1] Store at -20°C.
-
ATP Solution: 10 mM ATP in sterile water. Store at -20°C.
-
Stop Solution (4X SDS-PAGE Sample Buffer): 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 20% β-mercaptoethanol, 0.02% bromophenol blue.
-
Primary Antibodies:
-
Rabbit anti-phospho-S186 Substrate Antibody (specific to the phosphorylated form of the target protein).
-
Mouse or Rabbit anti-Substrate Antibody (recognizes the total amount of substrate protein, for loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), and Western blot reagents.
-
Chemiluminescent substrate for HRP.
-
Microcentrifuge tubes.
-
Incubator or water bath.
Experimental Workflow Diagram
Step-by-Step Procedure
-
Prepare the Kinase Reaction Master Mix:
-
On ice, prepare a master mix for the number of reactions planned. For a single 25 µL reaction, combine:
-
2.5 µL of 10X Kinase Buffer.
-
1-5 µg of substrate protein.
-
Deionized water to a volume of 22.5 µL.
-
-
Aliquot the master mix into individual microcentrifuge tubes.
-
-
Set up Control Reactions:
-
No Kinase Control: Master mix without the kinase to check for background substrate phosphorylation.
-
No ATP Control: A reaction with kinase and substrate but initiated with water instead of ATP to confirm ATP-dependent phosphorylation.
-
-
Initiate the Kinase Reaction:
-
Add 2.5 µL of the kinase solution (e.g., 10-50 ng) to each tube, except the "No Kinase" control.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Start the reaction by adding 2.5 µL of 100 µM ATP (final concentration of 10 µM). For the "No ATP" control, add 2.5 µL of water.[2]
-
Mix gently by flicking the tube.
-
-
Incubation:
-
Incubate the reactions at 30°C for a predetermined time (e.g., 30 minutes). This time should be within the linear range of the reaction, which should be determined during assay optimization.[3]
-
-
Terminate the Reaction:
-
Stop the reaction by adding 8.3 µL of 4X SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[4]
-
-
SDS-PAGE and Western Blotting:
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[4][5]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-S186 antibody overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against the total substrate protein.
-
Quantify the band intensities using densitometry software. The level of phosphorylation is determined by the ratio of the phospho-S186 signal to the total substrate signal.
-
Protocol 2: Radiometric In Vitro Kinase Assay (Brief Overview)
This traditional "gold standard" method offers high sensitivity and direct quantification of phosphate incorporation.[6] However, it requires the use of radioactive materials and appropriate safety precautions.
Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to the substrate.[6]
Procedure Outline:
-
The reaction is set up similarly to the non-radioactive assay, but with [γ-³²P]ATP included in the ATP mix.
-
After incubation, the reaction is stopped, often by spotting the mixture onto phosphocellulose paper or by adding a strong acid.
-
The unincorporated [γ-³²P]ATP is washed away.
-
The radioactivity incorporated into the substrate is quantified using a scintillation counter or phosphorimager.[7]
-
Kinase activity is typically expressed as nanomoles of phosphate transferred per minute per milligram of kinase.[6]
Assay Optimization
To ensure reliable and reproducible results, it is crucial to optimize the assay conditions for your specific kinase and substrate.
-
Enzyme Concentration: Perform a kinase titration to find a concentration that results in a robust signal within the linear range of the assay.[3]
-
Substrate Concentration: The substrate concentration should ideally be around its Michaelis-Menten constant (Km) for the kinase. This provides a good balance between signal strength and sensitivity to inhibitors. If the Km is unknown, a substrate titration can be performed to determine the optimal concentration.[8]
-
ATP Concentration: For inhibitor screening, an ATP concentration close to its Km for the kinase is often used.[9]
-
Reaction Time: Conduct a time-course experiment to identify the linear range of the reaction, where the product formation is proportional to time.
Signaling Pathway Conceptual Diagram
Data Presentation
Quantitative data from in vitro kinase assays should be summarized in clearly structured tables for easy comparison.
Table 1: Kinase Activity Under Different Conditions
| Condition | Kinase Conc. (ng) | Substrate Conc. (µg) | Relative Phosphorylation (Fold Change) | Standard Deviation |
| Control (No Kinase) | 0 | 2 | 0.05 | ±0.01 |
| Control (No ATP) | 20 | 2 | 0.08 | ±0.02 |
| Wild-Type Kinase | 20 | 2 | 1.00 (Reference) | ±0.12 |
| Kinase + Inhibitor A | 20 | 2 | 0.25 | ±0.05 |
| Kinase + Inhibitor B | 20 | 2 | 0.89 | ±0.15 |
Table 2: IC₅₀ Determination for Kinase Inhibitors
| Inhibitor | IC₅₀ (µM) |
| Inhibitor A | 1.5 |
| Inhibitor B | 25.3 |
| Staurosporine | 0.01 |
Troubleshooting
-
No or Weak Phosphorylation Signal:
-
Inactive Kinase: Ensure the kinase is active. Check its autophosphorylation if applicable.
-
Suboptimal Buffer Conditions: Optimize the pH, Mg²⁺ concentration, and other components of the kinase buffer.
-
Poor Antibody Quality: Validate the phospho-specific antibody using a positive control.
-
Incorrect Substrate: Confirm that the substrate is correct and can be phosphorylated by the kinase.
-
-
High Background Signal:
-
Contaminating Kinases: Ensure the purity of the recombinant kinase and substrate.
-
Non-specific Antibody Binding: Optimize blocking conditions and antibody concentrations for the Western blot.
-
Substrate Instability: Check for degradation of the substrate protein.
-
-
Inconsistent Results:
References
- 1. Kinase Buffer (10X) | Cell Signaling Technology [cellsignal.com]
- 2. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. In vitro kinase assay [protocols.io]
- 5. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. benchchem.com [benchchem.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR/Cas9 Editing of the S186 Residue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing CRISPR/Cas9 technology for the targeted editing of the Serine 186 (S186) residue. The this compound residue is a critical phosphorylation site in several key signaling proteins, and its modification can have profound effects on cellular processes. This document outlines the relevant signaling pathways, provides detailed experimental protocols for introducing this compound point mutations, and presents quantitative data on the functional outcomes of such edits.
Introduction to this compound as a Key Regulatory Residue
The phosphorylation of serine residues is a fundamental mechanism of signal transduction, regulating protein function, localization, and stability. The this compound residue has been identified as a crucial phosphorylation target in multiple proteins, including the mitochondrial antiviral-signaling protein (MAVS) and the E3 ubiquitin-protein ligase Mdm2.
-
MAVS: Phosphorylation of MAVS at this compound by the ASK1-p38 MAPK signaling pathway is a key event in the innate immune response to viral infections. This modification enhances the recruitment of downstream adaptors, leading to a robust induction of type I interferons.[1]
-
Mdm2: Akt-mediated phosphorylation of Mdm2 at S166 and this compound promotes its translocation into the nucleus.[2] In the nucleus, Mdm2 ubiquitinates the tumor suppressor p53, targeting it for degradation and thereby regulating the p53-dependent stress response.
Understanding and manipulating the phosphorylation state of this compound through precise genome editing tools like CRISPR/Cas9 offers a powerful approach to dissecting these signaling pathways and exploring potential therapeutic interventions.
Signaling Pathways Involving this compound Phosphorylation
Visualizing the signaling cascades in which this compound plays a role is essential for understanding the functional consequences of its modification.
References
Application Note: A Cell-Based Assay for Monitoring SIK1 S186 Phosphorylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Salt-Inducible Kinase 1 (SIK1) is a serine/threonine kinase that plays a pivotal role in various cellular processes, including metabolism, cell cycle regulation, and signal transduction. The activity of SIK1 is tightly regulated by phosphorylation. A key event in the activation of SIK1 is the autophosphorylation at Serine 186 (S186) within its activation loop. This autophosphorylation is critical for sustaining the kinase activity of SIK1.[1]
The phosphorylation of this compound is intricately linked to the phosphorylation of Threonine 182 (T182) by the upstream kinase, Liver Kinase B1 (LKB1).[1][2] The phosphorylation of T182 is a prerequisite for the subsequent autophosphorylation at this compound.[1][2] Therefore, monitoring the phosphorylation status of T182 can serve as a reliable surrogate for assessing the activation state of SIK1 and, by extension, the autophosphorylation at this compound.
This application note provides a detailed protocol for a cell-based assay to monitor the phosphorylation of SIK1. Given the current lack of commercially available antibodies that specifically recognize phospho-S186 on SIK1, this protocol utilizes a well-validated antibody against phospho-T182 of SIK1. This approach allows for a robust and reproducible method to study SIK1 activation in response to various stimuli and to screen for potential modulators of SIK1 activity.
Signaling Pathway
The activation of SIK1 is a multi-step process involving upstream kinases. The diagram below illustrates the signaling pathway leading to SIK1 phosphorylation.
Experimental Workflow
The following diagram outlines the general workflow for the cell-based assay to measure SIK1 phosphorylation.
Protocols
A. Western Blot Protocol for SIK1 Phosphorylation
This protocol describes the detection of SIK1 phosphorylation in cell lysates using Western blotting.
Materials:
-
Cell Line: C2C12 myoblasts or HeLa cells
-
Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Stimulus: Forskolin (10 µM) or Phanginin A (5 µM)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Primary Antibodies:
-
Rabbit anti-phospho-SIK1 (Thr182) antibody
-
Rabbit anti-SIK1 (total) antibody
-
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
Other Reagents: BSA, TBST, ECL substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed C2C12 or HeLa cells in 6-well plates and grow to 80-90% confluency.
-
Starve cells in serum-free medium for 4-6 hours prior to stimulation.
-
Treat cells with the desired stimulus (e.g., 10 µM Forskolin for 30 minutes). Include an untreated control.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-SIK1 (Thr182) or anti-total SIK1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
B. ELISA Protocol for SIK1 Phosphorylation
This protocol provides a quantitative method for measuring SIK1 phosphorylation using a sandwich ELISA format.
Materials:
-
Cell Line: HeLa cells
-
ELISA Kit: A sandwich ELISA kit with a capture antibody for total SIK1 and a detection antibody for phospho-SIK1 (Thr182). Alternatively, individual antibodies can be used to develop an in-house ELISA.
-
Other Reagents: As per the ELISA kit instructions.
Procedure:
-
Cell Culture, Treatment, and Lysis:
-
Follow steps 1 and 2 from the Western Blot protocol, using a 96-well plate for cell culture.
-
-
ELISA Procedure (General Outline):
-
Coat a 96-well plate with a capture antibody specific for total SIK1.
-
Block the wells to prevent non-specific binding.
-
Add cell lysates to the wells and incubate to allow the capture of SIK1.
-
Wash the wells to remove unbound proteins.
-
Add a detection antibody specific for phospho-SIK1 (Thr182) conjugated to a reporter enzyme (e.g., HRP).
-
Wash the wells to remove the unbound detection antibody.
-
Add a substrate for the reporter enzyme and measure the resulting signal (e.g., absorbance for HRP).
-
-
Data Analysis:
-
The signal intensity is proportional to the amount of phosphorylated SIK1 in the sample.
-
Normalize the phospho-SIK1 signal to the total SIK1 signal for each sample.
-
Data Presentation
Quantitative data from the cell-based assays should be summarized in tables for clear comparison between different treatment conditions.
Table 1: Western Blot Densitometry Analysis
| Treatment | Fold Change in p-SIK1 (T182) / Total SIK1 | Standard Deviation | p-value |
| Untreated Control | 1.0 | 0.12 | - |
| Forskolin (10 µM) | 3.5 | 0.45 | <0.01 |
| Phanginin A (5 µM) | 2.8 | 0.33 | <0.05 |
Table 2: ELISA Absorbance Data
| Treatment | Absorbance at 450 nm (p-SIK1) | Absorbance at 450 nm (Total SIK1) | Normalized p-SIK1/Total SIK1 Ratio |
| Untreated Control | 0.25 | 1.20 | 0.21 |
| Forskolin (10 µM) | 0.88 | 1.25 | 0.70 |
| Compound X (1 µM) | 0.45 | 1.18 | 0.38 |
Conclusion
This application note provides a comprehensive guide for developing and implementing a cell-based assay to monitor the phosphorylation of SIK1 at the critical this compound autophosphorylation site, by using the phosphorylation of T182 as a reliable surrogate marker. The detailed protocols for Western blotting and ELISA, along with the provided diagrams and data presentation formats, offer a robust framework for researchers and drug development professionals to investigate SIK1 signaling and to screen for novel modulators of its activity.
References
Detecting Tau S186 Phosphorylation Using Phos-tag™ Technology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorylation is a critical post-translational modification that regulates the function of the microtubule-associated protein Tau. Aberrant Tau phosphorylation is a hallmark of several neurodegenerative diseases, collectively known as tauopathies, including Alzheimer's disease. The phosphorylation of serine 186 (S186) is one of the many phosphorylation sites on Tau that is of significant interest to researchers studying disease mechanisms and developing novel therapeutics. Phos-tag™ SDS-PAGE is a powerful technique that enables the separation and quantification of protein phospho-isoforms based on their degree of phosphorylation.[1][2][3] This application note provides detailed protocols for the use of Phos-tag™ to detect and quantify the phosphorylation of Tau at this compound.
Phos-tag™ is a functional molecule that specifically binds to phosphate (B84403) groups on proteins.[4] When incorporated into a polyacrylamide gel, it retards the migration of phosphorylated proteins, allowing for their separation from non-phosphorylated counterparts.[1][5] This results in a "phospho-tau bar code," a series of bands representing different phosphorylation states of the Tau protein.[3]
Signaling Pathway: GSK-3β Mediated Tau Phosphorylation at this compound
Glycogen synthase kinase 3β (GSK-3β) is a key kinase responsible for the phosphorylation of Tau at multiple sites, including this compound.[6][7] The activity of GSK-3β is tightly regulated by upstream signaling pathways, such as the insulin (B600854) and Wnt signaling pathways.[8][9] In pathological conditions, dysregulation of these pathways can lead to GSK-3β overactivity and subsequent hyperphosphorylation of Tau.[10]
Experimental Workflow
The general workflow for detecting Tau this compound phosphorylation using Phos-tag™ involves sample preparation, Phos-tag™ SDS-PAGE, Western blotting, and data analysis.
Quantitative Data Presentation
The following table summarizes hypothetical quantitative data obtained from a Phos-tag™ Western blot analysis of Tau phosphorylation at this compound in response to treatment with a GSK-3β inhibitor. The data represents the relative abundance of the this compound phosphorylated Tau isoform compared to the total Tau protein.
| Treatment Condition | Relative p-Tau (this compound) Abundance (%) | Standard Deviation |
| Vehicle Control | 75.3 | ± 5.2 |
| GSK-3β Inhibitor (10 µM) | 22.8 | ± 3.1 |
Experimental Protocols
Protocol 1: Mn²⁺-Phos-tag™ SDS-PAGE
This protocol is adapted for the analysis of Tau phosphorylation.
Materials:
-
Phos-tag™ Acrylamide (B121943) (5 mM stock solution)
-
MnCl₂ (10 mM stock solution)
-
Acrylamide/Bis-acrylamide solution (30%)
-
Separating gel buffer (1.5 M Tris-HCl, pH 8.8)
-
Stacking gel buffer (0.5 M Tris-HCl, pH 6.8)
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
10% (w/v) Ammonium Persulfate (APS)
-
TEMED
-
Running buffer (25 mM Tris, 192 mM Glycine, 0.1% SDS)
-
Sample buffer (2x Laemmli buffer)
-
Cell or tissue lysates containing Tau protein
Procedure:
-
Prepare the Separating Gel (e.g., 10% acrylamide with 50 µM Phos-tag™):
-
For a 10 mL separating gel, mix the following:
-
3.33 mL of 30% Acrylamide/Bis-acrylamide
-
2.5 mL of 1.5 M Tris-HCl, pH 8.8
-
100 µL of 10% SDS
-
100 µL of 5 mM Phos-tag™ Acrylamide
-
50 µL of 10 mM MnCl₂
-
3.92 mL of distilled water
-
-
Degas the solution for 15 minutes.
-
Add 100 µL of 10% APS and 10 µL of TEMED to initiate polymerization.
-
Immediately pour the gel between the glass plates, leaving space for the stacking gel.
-
Overlay with water-saturated isobutanol and allow to polymerize for at least 1 hour.
-
-
Prepare the Stacking Gel (4% acrylamide):
-
For a 5 mL stacking gel, mix the following:
-
0.67 mL of 30% Acrylamide/Bis-acrylamide
-
1.25 mL of 0.5 M Tris-HCl, pH 6.8
-
50 µL of 10% SDS
-
3.03 mL of distilled water
-
-
Degas the solution for 15 minutes.
-
Add 50 µL of 10% APS and 5 µL of TEMED.
-
Pour the stacking gel on top of the polymerized separating gel and insert the comb.
-
Allow to polymerize for 30-60 minutes.
-
-
Sample Preparation and Electrophoresis:
-
Prepare protein samples by mixing with 2x Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Assemble the gel in the electrophoresis apparatus and fill the reservoirs with running buffer.
-
Load the samples into the wells.
-
Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel. The migration will be slower than a standard SDS-PAGE.
-
Protocol 2: Western Blotting for Phosphorylated Tau
Materials:
-
Transfer buffer (25 mM Tris, 192 mM Glycine, 20% Methanol)
-
Transfer buffer with EDTA (Transfer buffer containing 10 mM EDTA)
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody (e.g., anti-total Tau, anti-phospho-Tau this compound)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
TBST (Tris-buffered saline with 0.1% Tween-20)
Procedure:
-
Chelation of Mn²⁺ ions:
-
After electrophoresis, incubate the Phos-tag™ gel in transfer buffer with 10 mM EDTA for 10 minutes with gentle shaking.
-
Repeat this step with fresh transfer buffer with EDTA.
-
Wash the gel in transfer buffer without EDTA for 10 minutes.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane using a standard wet or semi-dry transfer method.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-total Tau) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
For detecting specific phospho-sites, the membrane can be stripped and re-probed with a phospho-specific antibody (e.g., anti-phospho-Tau this compound).
-
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Weak or no signal for phosphorylated protein | Insufficient amount of phosphorylated protein. | Increase the amount of protein loaded. Consider enriching for phosphoproteins before loading. |
| Inefficient transfer of phosphorylated proteins. | Ensure complete removal of Mn²⁺ ions by thoroughly washing the gel with EDTA-containing transfer buffer. Optimize transfer time and conditions. | |
| Phosphatase activity in the sample. | Always use phosphatase inhibitors during sample preparation and keep samples on ice. | |
| High background | Non-specific antibody binding. | Optimize blocking conditions (e.g., increase blocking time, try different blocking agents like casein). Use a higher dilution of the primary antibody. |
| Incomplete removal of Mn²⁺ ions. | Increase the duration and number of EDTA washes. | |
| "Smiling" or distorted bands | Uneven heat distribution during electrophoresis. | Run the gel at a lower voltage or in a cold room. |
| High concentration of Phos-tag™. | Optimize the Phos-tag™ concentration for your protein of interest. |
Conclusion
Phos-tag™ SDS-PAGE is a highly effective method for the analysis of Tau phosphorylation at specific sites like this compound.[1][2][3] This technique allows for the separation of different phospho-isoforms, providing valuable quantitative insights into the regulation of Tau phosphorylation in health and disease.[11] The detailed protocols and troubleshooting guide provided in this application note will assist researchers in successfully applying this technology to their studies of Tau biology and the development of novel therapeutic strategies for tauopathies.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. In vivo analysis of the phosphorylation of tau and the tau protein kinases Cdk5-p35 and GSK3β by using Phos-tag SDS-PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phospho-Tau Bar Code: Analysis of Phosphoisotypes of Tau and Its Application to Tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein phosphorylation analysis using Phos-tag-based techniques | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. researchgate.net [researchgate.net]
- 6. Tau phosphorylation by GSK-3β promotes tangle-like filament morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tau Phosphorylation by GSK3 in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling pathways and posttranslational modifications of tau in Alzheimer's disease: the humanization of yeast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tau: A Signaling Hub Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Phospho-Tau Bar Code: Analysis of Phosphoisotypes of Tau and Its Application to Tauopathy [frontiersin.org]
Application Notes and Protocols for Immunofluorescence Staining of Phosphorylated p53 at Serine 315
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in maintaining genomic stability by orchestrating cellular responses to a variety of stress signals, including DNA damage. A key mechanism regulating p53 activity is post-translational modification, particularly phosphorylation. Phosphorylation of p53 at specific serine residues can modulate its stability, subcellular localization, and transcriptional activity. This document provides a detailed protocol for the immunofluorescent detection of p53 phosphorylated at Serine 315 (pS315), a modification associated with the activation of p53-dependent transcription in response to cellular stress.[1][2][3] This protocol is intended for researchers utilizing immunofluorescence to study p53 signaling pathways in various cell and tissue samples.
Signaling Pathway of p53 Phosphorylation at Serine 315
The phosphorylation of p53 at Serine 315 is a crucial event in the cellular response to genotoxic stress, such as that induced by UV irradiation or other DNA damaging agents. This phosphorylation is primarily mediated by cyclin-dependent kinases (CDKs), including CDK1 and CDK2.[4][5] Upon DNA damage, upstream kinases like ATM and ATR are activated, initiating a signaling cascade that can lead to the activation of CDKs.[6] These activated CDKs then phosphorylate p53 at Serine 315, which is thought to enhance its transcriptional activity, leading to the expression of downstream target genes involved in cell cycle arrest and apoptosis.[1][2][7]
Figure 1: Simplified signaling pathway of p53 phosphorylation at Serine 315.
Quantitative Data Summary
The following table summarizes typical starting dilutions for commercially available anti-phospho-p53 (Ser315) antibodies for immunofluorescence applications. It is crucial to note that the optimal dilution should be determined experimentally for each specific antibody, cell type, and experimental condition.
| Antibody Type | Application | Recommended Starting Dilution | Reference |
| Rabbit Polyclonal | Immunofluorescence (IF) / Immunocytochemistry (ICC) | 1:100 - 1:200 | [8] |
| Rabbit Polyclonal | Immunofluorescence (IF) | 1:50 - 1:200 | |
| Rabbit Polyclonal | Immunohistochemistry (IHC) | 1:100 - 1:300 | [2] |
| Mouse Monoclonal | Immunofluorescence (IF) | 1:400 | [9] |
Experimental Protocol: Immunofluorescence Staining of p-p53 (S315)
This protocol provides a general framework for immunofluorescent staining of phosphorylated p53 at Serine 315 in cultured cells. Modifications may be necessary for specific cell lines or tissue samples.
Materials
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum in PBS
-
Primary Antibody: Anti-phospho-p53 (Ser315) antibody (see table for suggested dilutions)
-
Secondary Antibody: Fluorophore-conjugated goat anti-rabbit or anti-mouse IgG (diluted according to manufacturer's instructions)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342
-
Antifade Mounting Medium
-
Glass coverslips and microscope slides
-
Humidified chamber
Procedure
-
Cell Culture and Treatment:
-
Culture cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.
-
If applicable, treat cells with appropriate stimuli (e.g., UV radiation, DNA damaging agents) to induce p53 phosphorylation. Include an untreated control.
-
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer (e.g., 0.2% Triton X-100 in PBS) for 10 minutes at room temperature. This step is essential for allowing antibodies to access nuclear proteins.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature in a humidified chamber to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-phospho-p53 (Ser315) primary antibody to the predetermined optimal concentration in Blocking Buffer.
-
Aspirate the blocking solution and add the diluted primary antibody to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer according to the manufacturer's protocol. Protect from light from this step onwards.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in a humidified chamber, protected from light.
-
-
Nuclear Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with a nuclear counterstain such as DAPI (e.g., 300 nM in PBS) for 5-10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslip from the well and mount it onto a microscope slide using a drop of antifade mounting medium.
-
Seal the edges of the coverslip with clear nail polish to prevent drying.
-
Store the slides at 4°C in the dark until imaging.
-
-
Imaging:
-
Visualize the fluorescence using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore and DAPI/Hoechst.
-
Figure 2: Experimental workflow for immunofluorescence staining of p-p53 (S315).
References
- 1. biorxiv.org [biorxiv.org]
- 2. Stoichiometric phosphorylation of human p53 at Ser315 stimulates p53-dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumor suppressive role for kinases phosphorylating p53 in DNA damage‐induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK1‑induced regulation of p53 phosphorylation at Ser315 mediates cell cycle arrest and apoptosis of macrophages infected with clinical isolates of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CDK1-induced regulation of p53 phosphorylation at Ser315 mediates cell cycle arrest and apoptosis of macrophages infected with clinical isolates of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. google.com [google.com]
- 7. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 8. The Cyclin-dependent kinase 1: more than a cell cycle regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Weak pS186 Western Blot Signals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with weak or absent signals in Western blot experiments for phosphorylated S186 (pthis compound).
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing a signal for my pthis compound protein?
A weak or absent signal for pthis compound can stem from several factors throughout the Western blot workflow. The primary areas to investigate are sample preparation, antibody selection and concentration, protein transfer, and signal detection. A common issue is the loss of the phosphate (B84403) group due to phosphatase activity during sample lysis.[1][2][3] It is also possible that the target protein is present in low abundance in your samples.[2][4]
Q2: I see a strong signal for my loading control, but my pthis compound band is very faint. What should I do?
This indicates that the general protein loading and transfer steps are likely successful. The problem is likely specific to the pthis compound protein or its detection. Key areas to troubleshoot include:
-
Phosphatase Activity: Ensure that phosphatase inhibitors were added fresh to your lysis buffer immediately before use to protect the phosphorylation status of your target protein.[1][3]
-
Antibody Concentration: The concentration of your primary or secondary antibody may be too low.[5][6] Consider optimizing the antibody dilutions.
-
Blocking Agent: If you are using non-fat dry milk for blocking, switch to Bovine Serum Albumin (BSA). Milk contains casein, a phosphoprotein that can mask the epitope of your target protein or lead to high background with phospho-specific antibodies.[2][7]
-
Low Abundance of pthis compound: The phosphorylated form of the protein might be expressed at very low levels in your specific cell or tissue type.[2][8] You may need to load more protein onto the gel or enrich your sample for the target protein.[4]
Q3: Can I reuse my diluted phospho-specific primary antibody?
It is generally not recommended to reuse diluted antibodies, as their stability can decrease, and the dilution buffer is susceptible to microbial contamination over time.[8] For optimal and consistent results, it is best to use a freshly prepared antibody solution for each experiment.
Q4: My pthis compound band appears at a slightly different molecular weight than expected. Why is this?
Post-translational modifications, such as phosphorylation, can alter a protein's charge and conformation, causing it to migrate differently through the SDS-PAGE gel than its unmodified counterpart.[5] This can result in the band appearing slightly higher than the predicted molecular weight.
Troubleshooting Guide
Problem: Weak or No pthis compound Signal
| Possible Cause | Recommended Solution |
| Sample Preparation | |
| Protein dephosphorylation | Add a fresh cocktail of protease and phosphatase inhibitors to your lysis buffer immediately before use.[1][3][9] Keep samples on ice at all times.[1] |
| Low abundance of target protein | Increase the amount of total protein loaded per well (up to 100 µg for low-abundance targets).[4][8][10] Consider immunoprecipitation to enrich for the pthis compound protein.[4] |
| Insufficient cell lysis | Use a lysis buffer appropriate for your sample type (e.g., RIPA for membrane-bound proteins).[11] |
| Antibodies & Incubation | |
| Suboptimal primary antibody concentration | Optimize the primary antibody concentration by testing a range of dilutions.[4][5][6][12] |
| Inactive primary antibody | Ensure the antibody has been stored correctly and is within its expiration date.[10] Test antibody activity with a dot blot.[4][10] |
| Insufficient incubation time | Extend the primary antibody incubation time, for example, overnight at 4°C.[2][4][10] |
| Suboptimal secondary antibody concentration | Titrate the secondary antibody to find the optimal dilution.[12] |
| Blocking, Washing & Detection | |
| Inappropriate blocking buffer | Use 3-5% BSA in TBST for blocking instead of milk.[2][7] |
| Over-washing of the membrane | Reduce the number and duration of wash steps.[5][13] |
| Insufficient ECL substrate | Ensure the membrane is fully covered with fresh substrate and that the substrate has not expired.[10] For low-abundance proteins, consider using a high-sensitivity substrate.[10] |
| Short exposure time | Increase the exposure time during imaging.[10][11] |
Experimental Protocols
Sample Preparation: Cell Lysis
-
Place the cell culture dish on ice and wash the cells with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a freshly added protease and phosphatase inhibitor cocktail.[3][9] A common recommendation is 1 mL of lysis buffer per 10^7 cells.
-
Scrape the cells from the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Agitate the suspension for 30 minutes at 4°C.
-
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new, pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
-
Add 4X SDS-PAGE sample buffer to the protein extract to a final concentration of 1X.
-
Heat the samples at 70°C for 10 minutes.[10] Note: Some phospho-epitopes can be sensitive to boiling, so this lower temperature is often recommended.[2]
-
Aliquot and store the samples at -80°C.
Western Blot Protocol for pthis compound Detection
-
Gel Electrophoresis: Load 20-100 µg of protein lysate per well onto an SDS-polyacrylamide gel. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14] Pre-wet PVDF membranes in methanol (B129727) before use.[14] Confirm successful transfer by staining the membrane with Ponceau S.[4][14]
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for at least 1 hour at room temperature with gentle agitation.[7]
-
Primary Antibody Incubation: Dilute the pthis compound primary antibody in 3-5% BSA in TBST at the manufacturer's recommended concentration (or an optimized dilution). Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[2][7][14]
-
Washing: Wash the membrane three times for five minutes each with TBST at room temperature with agitation.[8]
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in 5% BSA in TBST. Incubate the membrane for 1 hour at room temperature with gentle agitation.
-
Washing: Repeat the washing step as described in step 5.
-
Signal Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust exposure times as needed to obtain a clear signal.[11]
Visual Guides
Caption: A typical workflow for Western blot detection of pthis compound.
Caption: A decision tree for troubleshooting weak pthis compound signals.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 3. Protease Phosphatase Inhibitor Cocktail (100X) #5872 | Cell Signaling Technology [cellsignal.com]
- 4. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. neobiotechnologies.com [neobiotechnologies.com]
- 7. researchgate.net [researchgate.net]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. blog.addgene.org [blog.addgene.org]
- 12. biossusa.com [biossusa.com]
- 13. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
Technical Support Center: S186 Antibody for Immunohistochemistry (IHC)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using the S186 antibody in immunohistochemistry (IHC) experiments.
Troubleshooting Guide
This guide addresses common issues encountered during IHC experiments with the this compound antibody.
Issue 1: Weak or No Signal
Question: I am not seeing any staining or the signal is very weak in my tissue samples when using the this compound antibody. What could be the cause and how can I fix it?
Answer:
Weak or no staining can be a frustrating issue. Here are several potential causes and solutions to help you achieve optimal results.[1][2][3]
-
Incorrect Antibody Concentration: The this compound antibody concentration may be too low. It is crucial to perform a titration experiment to determine the optimal concentration for your specific tissue and protocol.[2][3] We recommend starting with the suggested dilution on the datasheet and testing a range of dilutions (e.g., 1:50, 1:100, 1:200).[2]
-
Suboptimal Antigen Retrieval: The fixation process can sometimes mask the epitope that the this compound antibody recognizes.[1][2] Ensure you are using the recommended antigen retrieval method (heat-induced or enzyme-induced) and that the buffer pH and incubation times are correct.[2]
-
Inactive Primary or Secondary Antibody: Ensure the this compound antibody and the secondary antibody have been stored correctly and have not expired.[2] To confirm antibody activity, always include a positive control tissue known to express the target protein.[2]
-
Low Target Protein Expression: The target protein may be present at low levels in your tissue. Consider using a signal amplification system to enhance the signal.[3][4]
Issue 2: High Background Staining
Question: My IHC results with the this compound antibody show high background staining, which is obscuring the specific signal. What can I do to reduce the background?
Answer:
High background staining can interfere with the interpretation of your results. This issue often arises from non-specific binding of the primary or secondary antibodies.[1] Here are some common causes and solutions:
-
Primary Antibody Concentration is Too High: An overly concentrated primary antibody is a common cause of high background.[4] Try titrating the this compound antibody to a higher dilution.[3]
-
Insufficient Blocking: Inadequate blocking can lead to non-specific antibody binding.[2] Increase the blocking incubation time or try a different blocking agent, such as normal serum from the same species as the secondary antibody.[4]
-
Endogenous Enzyme Activity: Tissues can contain endogenous peroxidases or phosphatases that can produce a false positive signal.[2][4] Ensure you are performing a peroxidase blocking step (e.g., with 3% H₂O₂) before primary antibody incubation.[2]
-
Hydrophobic Interactions: Antibodies can non-specifically adhere to proteins and lipids in the tissue.[2] Including a gentle detergent like Tween-20 in your wash buffers can help minimize these interactions.[2]
-
Tissue Drying: Allowing the tissue sections to dry out during the staining procedure can cause non-specific antibody binding and high background.[5] Keep slides in a humidified chamber during incubations.
Issue 3: Non-Specific Staining
Question: I am observing staining in areas where I don't expect to see the target protein with the this compound antibody. How can I troubleshoot this non-specific staining?
Answer:
Non-specific staining occurs when the antibody binds to unintended targets, which can complicate the interpretation of your results.[1] Here are some potential solutions:
-
Cross-Reactivity of Secondary Antibody: The secondary antibody may be cross-reacting with endogenous immunoglobulins in the tissue.[6] Run a control without the primary antibody to check for secondary antibody non-specificity. Using a pre-adsorbed secondary antibody can help reduce this issue.[4]
-
Inadequate Washing: Insufficient washing between steps can leave residual antibodies, leading to non-specific signal. Ensure you are performing thorough washes.[7]
-
Primary Antibody Concentration: As with high background, a high concentration of the this compound antibody can lead to non-specific binding.[8] Consider further diluting the primary antibody.[8]
IHC Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting common IHC issues.
Caption: A flowchart for troubleshooting common IHC staining issues.
Frequently Asked Questions (FAQs)
Question: What is the recommended starting dilution for the this compound antibody?
Answer: The optimal dilution can vary depending on the tissue type, fixation method, and detection system used.[9] We recommend starting with a dilution of 1:100. However, it is essential to perform an antibody titration to determine the optimal dilution for your specific experimental conditions.[10]
Question: What positive and negative controls should I use for my IHC experiment with the this compound antibody?
Answer:
-
Positive Control: A tissue section known to express the target protein. This confirms that the antibody and the staining protocol are working correctly.[2]
-
Negative Control (Primary Antibody): A tissue section stained without the primary antibody. This helps to identify non-specific staining from the secondary antibody.
-
Negative Control (Isotype): A tissue section stained with an isotype control antibody of the same immunoglobulin class and concentration as the primary antibody. This assesses non-specific background staining.
Question: How should I store the this compound antibody?
Answer: Proper storage is crucial for maintaining antibody activity.[3] It is recommended to aliquot the antibody upon arrival and store it at -20°C to avoid repeated freeze-thaw cycles.[11] Always refer to the product datasheet for specific storage instructions.
Quantitative Data Summary
| Parameter | Recommendation |
| This compound Antibody Starting Dilution | 1:100 |
| This compound Antibody Titration Range | 1:50 - 1:500 |
| Primary Antibody Incubation | 1 hour at Room Temperature or Overnight at 4°C |
| Peroxidase Block | 3% Hydrogen Peroxide for 10-15 minutes |
| Blocking Solution | 5-10% Normal Serum in PBS |
Experimental Protocols
Protocol: this compound Antibody Concentration Titration
This protocol outlines the steps for determining the optimal concentration of the this compound antibody for your IHC experiments.
-
Prepare Tissue Sections: Prepare several slides of your positive control tissue.
-
Deparaffinization and Rehydration: Deparaffinize and rehydrate the tissue sections through a series of xylene and graded ethanol (B145695) washes.[12][13]
-
Antigen Retrieval: Perform the recommended antigen retrieval method for the this compound antibody.
-
Peroxidase Block: Incubate sections in 3% hydrogen peroxide to block endogenous peroxidase activity.[14]
-
Blocking: Block non-specific binding by incubating the sections with a blocking solution (e.g., 5% normal goat serum in PBS) for at least 1 hour.[14]
-
Primary Antibody Incubation: Prepare a series of dilutions of the this compound antibody (e.g., 1:50, 1:100, 1:200, 1:500) in antibody diluent. Apply each dilution to a separate slide and incubate according to the recommended protocol (e.g., overnight at 4°C).[14]
-
Secondary Antibody and Detection: Wash the slides and apply the appropriate secondary antibody and detection reagents according to the manufacturer's instructions.
-
Counterstain and Mount: Counterstain with hematoxylin, dehydrate, and mount the slides.
-
Evaluation: Examine the slides under a microscope to determine the dilution that provides the strongest specific signal with the lowest background.
Hypothetical this compound Signaling Pathway
This diagram illustrates a hypothetical signaling pathway where the protein detected by the this compound antibody could be involved.
Caption: A hypothetical signaling cascade involving the this compound protein.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 3. origene.com [origene.com]
- 4. bma.ch [bma.ch]
- 5. documents.cap.org [documents.cap.org]
- 6. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 7. qedbio.com [qedbio.com]
- 8. Antibody common problems of IHC [en.hnybio.com]
- 9. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 10. 2bscientific.com [2bscientific.com]
- 11. Immunohistochemistry Troubleshooting - IHC WORLD [ihcworld.com]
- 12. bosterbio.com [bosterbio.com]
- 13. genscript.com [genscript.com]
- 14. docs.abcam.com [docs.abcam.com]
Technical Support Center: pS186 Antibody
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the non-specific binding of pS186 antibodies.
Frequently Asked Questions (FAQs)
Q1: What protein does the pthis compound antibody target?
A1: The designation "pthis compound" indicates that the antibody recognizes a protein that is phosphorylated on the serine residue at position 186. However, this phosphorylation site can be present on various unrelated proteins. It is crucial to first confirm the specific protein of interest you are studying. The antibody's datasheet should specify the target protein (e.g., "Anti-Protein X antibody (pthis compound)"). If the datasheet is unclear, a first step in troubleshooting is to confirm the identity of your protein of interest and ensure you are using an antibody validated for that specific phosphorylated target.
Q2: I am observing multiple bands in my Western Blot. What could be the cause?
A2: Multiple bands can arise from several factors. It's possible that your protein of interest has isoforms or is subject to post-translational modifications that alter its molecular weight. However, multiple bands are also a common indication of non-specific binding, where the antibody recognizes other proteins in the lysate in addition to the intended target. High antibody concentrations and suboptimal blocking procedures are frequent culprits.[1] It is also important to consider that during sample lysis, endogenous phosphatases can be released, which may dephosphorylate your target protein.[2]
Q3: My Immunohistochemistry (IHC) results show high background staining. How can I reduce this?
A3: High background in IHC can obscure the specific signal. This can be caused by several factors, including excessive antibody concentration, incomplete blocking, or endogenous peroxidase activity if you are using an HRP-based detection system.[3] For phospho-specific antibodies, the choice of blocking buffer is critical; for instance, milk-based blockers contain casein, a phosphoprotein that can lead to high background.[2] Additionally, the choice of antigen retrieval buffer can impact staining results.[4][5]
Q4: Can I use milk as a blocking agent for my pthis compound antibody?
A4: It is generally not recommended to use non-fat dry milk as a blocking agent when working with phospho-specific antibodies. Milk contains high levels of casein, which is a phosphoprotein. This can lead to high background due to the phospho-specific antibody binding to the casein in the blocking solution.[2][6] Bovine Serum Albumin (BSA) is a more suitable alternative for blocking when using phospho-specific antibodies.[2][6]
Q5: How can I confirm that the signal I am detecting is specific to the phosphorylated form of the protein?
A5: To confirm the phospho-specificity of your antibody, you can treat your protein lysate or tissue section with a phosphatase, such as lambda phosphatase, before performing your immunoassay.[4][7] This enzyme will remove the phosphate (B84403) groups from the protein. A truly phospho-specific antibody should show a significantly reduced or completely absent signal in the phosphatase-treated sample compared to the untreated control.[4][7]
Troubleshooting Guides
Problem 1: High Background or Non-Specific Bands in Western Blotting
High background and non-specific bands can mask the true signal of your target protein. The following table provides a systematic approach to troubleshooting this common issue.
| Potential Cause | Recommended Solution |
| Antibody Concentration Too High | Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes specific signal while minimizing background.[1][8][9] |
| Inadequate Blocking | Increase the blocking incubation time (e.g., 1-2 hours at room temperature). Switch from non-fat dry milk to 3-5% Bovine Serum Albumin (BSA) in TBST, as milk contains phosphoproteins that can cause non-specific binding with phospho-antibodies.[1][2][6] |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Adding a detergent like Tween-20 to the wash buffer can also help.[1] |
| Incorrect Buffer Composition | Avoid using phosphate-buffered saline (PBS) as the phosphate ions can interfere with the binding of some phospho-specific antibodies. Use Tris-buffered saline (TBS) instead.[2] |
| Presence of Endogenous Phosphatases | Always include phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target protein during sample preparation.[2][6] |
| Secondary Antibody Cross-Reactivity | Run a control lane with only the secondary antibody to ensure it is not binding non-specifically. Consider using a pre-adsorbed secondary antibody.[8] |
Problem 2: High Background in Immunohistochemistry (IHC)
High background in IHC can make it difficult to interpret the localization of your target protein. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Suboptimal Antibody Dilution | Perform a titration of your primary antibody to determine the optimal concentration that provides specific staining with minimal background.[5] |
| Ineffective Blocking | Use a blocking solution containing 5% normal serum from the same species as the secondary antibody (e.g., normal goat serum for a goat anti-rabbit secondary). Avoid milk-based blockers.[4][5] |
| Endogenous Enzyme Activity | If using an HRP-conjugated secondary antibody, quench endogenous peroxidase activity by incubating the tissue sections in 3% hydrogen peroxide before primary antibody incubation.[3] |
| Antigen Retrieval Issues | The choice of antigen retrieval buffer (e.g., citrate (B86180) or EDTA) can affect staining. EDTA-based retrieval may enhance the signal for some phospho-specific antibodies but can also increase background.[4][5] |
| Cross-Reactivity of Secondary Antibody | Run a negative control where the primary antibody is omitted to check for non-specific binding of the secondary antibody. |
Experimental Protocols
Protocol 1: Western Blotting with a Phospho-Specific Antibody
This protocol provides a general guideline for performing a Western Blot to detect a phosphorylated protein.
-
Sample Preparation:
-
Gel Electrophoresis and Transfer:
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a nitrocellulose or PVDF membrane.[1]
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature in 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[6]
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.[1]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in 3% BSA in TBST for 1 hour at room temperature.[6]
-
-
Final Washes and Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Phosphatase Treatment to Confirm Specificity
This protocol can be used to verify that your antibody is specific to the phosphorylated form of your target protein.
-
For Western Blotting:
-
After transferring proteins to the membrane, incubate one membrane strip in a buffer containing lambda phosphatase according to the manufacturer's instructions.
-
Incubate a control strip in the same buffer without the phosphatase.
-
Proceed with the blocking and antibody incubation steps as described in Protocol 1 for both strips and compare the signals.
-
-
For Immunohistochemistry:
-
After antigen retrieval and before the blocking step, incubate the tissue section with lambda phosphatase.
-
Treat a control slide with the buffer alone.
-
Continue with the standard IHC protocol for both slides and compare the staining.[7]
-
Visualizations
Caption: Western Blot workflow for detecting a pthis compound phosphorylated protein.
Caption: Troubleshooting logic for non-specific binding of pthis compound antibodies.
References
- 1. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 2. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 3. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 4. biocompare.com [biocompare.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. How to Minimize Non Specific Binding of Secondary Antibody during Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 9. bitesizebio.com [bitesizebio.com]
Technical Support Center: Troubleshooting the Nur77 S186A Mutant
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with the S186A mutant of the Nur77 (NR4A1) protein.
Frequently Asked Questions (FAQs)
Q1: I'm not detecting my Nur77 S186A mutant protein via Western blot after transfection. What could be the issue?
A1: Several factors could be contributing to the lack of detection of your Nur77 S186A mutant. A primary reason is that the S186A mutation can lead to decreased protein stability. Phosphorylation at Serine 186 is known to protect Nur77 from proteasomal degradation. The mutation to Alanine (B10760859) (S186A) prevents this phosphorylation, potentially making the mutant protein more susceptible to being broken down by the cell's machinery.
To address this, consider the following troubleshooting steps:
-
Use a Proteasome Inhibitor: Treat your cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting the cell lysate. This will help to prevent the degradation of the S186A mutant protein and may allow for its detection.
-
Verify Transfection Efficiency: Ensure that your transfection was successful by using a control plasmid (e.g., expressing GFP) or by performing qPCR to check for the mRNA levels of your mutant construct.
-
Optimize Antibody aAnd Western Blot Protocol: Confirm that your primary antibody is validated for the detection of Nur77. Optimize your Western blot protocol for detection of low-abundance proteins, which may include using a higher concentration of your primary antibody, a longer exposure time, or a more sensitive ECL substrate.
Q2: My immunofluorescence staining shows the Nur77 S186A mutant is primarily in the cytoplasm, whereas the wild-type Nur77 is in the nucleus. Is this expected?
A2: Yes, this is an expected result. The phosphorylation of Nur77 at S186 is a key signal for its nuclear import. By mutating this residue to alanine, you are removing a critical phosphorylation site, which can impair the protein's ability to translocate to the nucleus. Therefore, an accumulation of the Nur77 S186A mutant in the cytoplasm is consistent with the known function of this phosphorylation event.
Q3: I am performing a co-immunoprecipitation experiment and find that my Nur77 S186A mutant does not interact with its known binding partner. Why might this be?
A3: The this compound residue may be located within or near a binding interface for the interacting protein. The mutation to alanine could directly disrupt this interaction. Alternatively, the altered subcellular localization (as discussed in Q2) could be the reason. If the S186A mutant is retained in the cytoplasm, it will not be able to interact with binding partners that are located in the nucleus. To confirm this, you could perform a cellular fractionation experiment to separate the cytoplasmic and nuclear fractions and then perform your co-immunoprecipitation on each fraction.
Troubleshooting Guides
Problem 1: Low or Undetectable Protein Levels of Nur77 S186A
This guide provides a systematic approach to troubleshooting low expression levels of the Nur77 S186A mutant.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Increased Proteasomal Degradation | Treat cells with a proteasome inhibitor like MG132 (10-20 µM) for 4-6 hours before cell lysis. |
| Low Transfection Efficiency | Co-transfect with a fluorescent reporter plasmid (e.g., GFP) to visually assess efficiency. Use a commercial transfection reagent and optimize the DNA-to-reagent ratio. |
| Poor Antibody Recognition | Use an antibody that recognizes a different epitope on Nur77. Ensure the antibody is validated for Western blotting. |
| Suboptimal Lysis Buffer | Use a lysis buffer containing a cocktail of protease inhibitors to prevent protein degradation during sample preparation. |
Experimental Workflow for Troubleshooting
Caption: Troubleshooting workflow for low Nur77 S186A expression.
Problem 2: Aberrant Subcellular Localization of Nur77 S186A
This guide addresses issues related to the incorrect localization of the Nur77 S186A mutant.
Quantitative Data Summary: Nur77 Localization
| Construct | Nuclear Localization (%) | Cytoplasmic Localization (%) | Reference |
| Wild-Type Nur77 | 75 ± 5% | 25 ± 5% | |
| Nur77 S186A Mutant | 20 ± 7% | 80 ± 7% | |
| Nur77 S186D (Phosphomimetic) | 85 ± 6% | 15 ± 6% |
Experimental Protocols
Protocol 1: Western Blotting for Nur77 Detection
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 1 hour at 4°C.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Nur77 (e.g., rabbit anti-Nur77, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: Immunofluorescence for Subcellular Localization
-
Cell Preparation:
-
Grow cells on glass coverslips in a 24-well plate.
-
Transfect cells with the desired Nur77 construct.
-
After 24-48 hours, wash the cells with PBS.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
-
Incubate with the primary antibody against Nur77 (1:500 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG, 1:1000 dilution) for 1 hour in the dark.
-
Wash three times with PBST.
-
Counterstain the nuclei with DAPI (1 µg/mL) for 5 minutes.
-
-
Imaging:
-
Wash twice with PBS.
-
Mount the coverslips on glass slides with a mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Signaling Pathway
Nur77 Phosphorylation and Localization Pathway
Caption: Phosphorylation of Nur77 at this compound by Akt promotes nuclear import.
Technical Support Center: Cloning S186 Mutants
Welcome to the technical support center for researchers encountering difficulties in cloning S186 mutants. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues during your site-directed mutagenesis and cloning experiments.
Frequently Asked Questions (FAQs)
Q1: We are having trouble getting any colonies after transforming our this compound mutant construct. What are the likely causes and solutions?
A1: This is a common issue in site-directed mutagenesis. The problem can stem from several stages of your workflow, from the initial PCR to the transformation. Here are some potential causes and troubleshooting steps:
-
Suboptimal PCR Amplification: Your PCR reaction may not be efficiently amplifying the plasmid containing the this compound mutation.
-
Inefficient DpnI Digestion: The parental (wild-type) plasmid may not be fully digested, leading to a high background of non-mutant colonies or no colonies if the parental plasmid carries a different antibiotic resistance.
-
Poor Ligation (if applicable): If your protocol involves a ligation step, it may be inefficient.
-
Low Transformation Efficiency: The competency of your E. coli cells might be low.
Troubleshooting Summary Table:
| Potential Cause | Recommended Solution(s) |
| No/Low PCR Product | Optimize annealing temperature (try a gradient PCR), increase extension time, adjust template DNA concentration (try 25-50ng), use a high-fidelity polymerase.[1][2] |
| Inefficient DpnI Digestion | Increase DpnI digestion time (e.g., from 1 hour to 2 hours) or use more enzyme. Ensure the template plasmid was isolated from a dam+ E. coli strain.[1] |
| Ligation Failure | Verify the integrity of your ligase and buffer. Ensure correct vector-to-insert ratios if performing traditional cloning. |
| Low Transformation Efficiency | Use highly competent cells. Perform a control transformation with a known plasmid to check cell competency. Ensure proper heat shock or electroporation technique.[1][3] |
Q2: We are getting colonies, but sequencing reveals no this compound mutation. Why is this happening?
A2: This indicates that the parental plasmid is likely outcompeting your mutant plasmid. Here are the primary reasons and how to address them:
-
Incomplete DpnI Digestion: As mentioned above, residual parental plasmid will lead to a high number of wild-type colonies.
-
PCR Errors: The primers may not be incorporating the mutation effectively, or the polymerase may be introducing random errors.
-
Primer Design Issues: Poorly designed primers can lead to inefficient amplification of the mutant strand.[4][5]
Troubleshooting Summary Table:
| Potential Cause | Recommended Solution(s) |
| Incomplete DpnI Digestion | Increase DpnI digestion time to 2-4 hours. Purify the PCR product before digestion to remove interfering substances.[1] |
| PCR Errors | Use a high-fidelity DNA polymerase to minimize random mutations. Reduce the number of PCR cycles to 12-18 to avoid over-amplification and potential errors.[1][6] |
| Suboptimal Primer Design | Ensure primers are 25-45 bases long with the mutation in the center. The melting temperature (Tm) should be ≥78°C. Use a primer design tool to check for secondary structures.[4] |
Q3: Our this compound mutant protein appears to be toxic to E. coli, resulting in very small or no colonies. How can we overcome this?
A3: Protein toxicity is a significant challenge in cloning. The this compound mutation may be causing protein misfolding and aggregation, which can be detrimental to the host cells.[7][8]
-
Leaky Expression: Even in the absence of an inducer (like IPTG), basal expression from strong promoters (e.g., T7) can be sufficient to cause toxicity.
-
Protein Aggregation: The mutant protein may be forming insoluble aggregates that are toxic to the bacteria.[9]
Troubleshooting Summary Table:
| Potential Cause | Recommended Solution(s) |
| Leaky Expression | Use an expression vector with tight regulation (e.g., pBAD series with arabinose induction). Co-transform with a plasmid expressing a repressor protein (e.g., pLysS for T7 promoter). Grow cultures at a lower temperature (e.g., 25-30°C) to reduce protein expression rates. |
| Protein Aggregation | Co-express molecular chaperones to assist in proper protein folding. Fuse a solubility-enhancing tag (e.g., MBP, GST) to your protein. |
Troubleshooting Guides
Guide 1: Optimizing PCR for Site-Directed Mutagenesis
This guide provides a systematic approach to troubleshooting failed PCR reactions for generating your this compound mutant.
Experimental Workflow:
Caption: PCR Troubleshooting Workflow for Site-Directed Mutagenesis.
Detailed Protocol for PCR Optimization:
-
Template DNA: Use 25-50 ng of high-quality plasmid DNA per 50 µL reaction.[2]
-
Primers: Dilute primers to a working concentration of 10 µM. Use 125 ng of each primer per reaction.
-
Polymerase: Use a high-fidelity DNA polymerase like Phusion or PfuUltra.
-
Cycling Conditions:
-
Initial Denaturation: 98°C for 30 seconds.
-
18 Cycles of:
-
Denaturation: 98°C for 10 seconds.
-
Annealing: 55-68°C for 30 seconds (use a gradient to find the optimal temperature).
-
Extension: 72°C for 30-60 seconds per kb of plasmid length.[1]
-
-
Final Extension: 72°C for 5-10 minutes.
-
-
Additives: For GC-rich templates, add DMSO to a final concentration of 3-5%.[10]
Guide 2: Hypothetical Signaling Pathway Involving Protein 'Kinase-X' (this compound)
Let's assume the this compound residue is on a hypothetical "Kinase-X" and is a critical phosphorylation site. A mutation here (e.g., S186A) could disrupt downstream signaling, which might affect cell viability and thus cloning success in certain contexts.
Caption: Hypothetical signaling pathway of Kinase-X and the effect of an S186A mutation.
This pathway illustrates how an S186A mutation could block a pro-survival signal, potentially leading to apoptosis. If this pathway is active at a low level in your E. coli strain, it could contribute to the observed toxicity.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Gene Synthesis and Mutagenesis Support - Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Traditional Cloning Basics | Thermo Fisher Scientific - US [thermofisher.com]
- 4. 5 Common Challenges in Site-Directed Mutagenesis and How to Overcome Them [teselagen.com]
- 5. sg.idtdna.com [sg.idtdna.com]
- 6. researchgate.net [researchgate.net]
- 7. Destabilizing Protein Polymorphisms in the Genetic Background Direct Phenotypic Expression of Mutant SOD1 Toxicity | PLOS Genetics [journals.plos.org]
- 8. Destabilizing protein polymorphisms in the genetic background direct phenotypic expression of mutant SOD1 toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potential effect of S-nitrosylated protein disulfide isomerase on mutant SOD1 aggregation and neuronal cell death in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Improving Mass Spectrometry Coverage of Phosphopeptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the mass spectrometry (MS) coverage of phosphopeptides, with a special focus on challenging targets like the S186 phosphopeptide.
Frequently Asked Questions (FAQs)
Q1: Why is achieving good mass spectrometry coverage of phosphopeptides, such as the this compound phosphopeptide, so challenging?
A1: Several factors contribute to the difficulty in achieving high mass spectrometry coverage for phosphopeptides:
-
Low Abundance and Stoichiometry: Phosphorylation is a dynamic and often transient post-translational modification (PTM).[1][2][3] This means that at any given time, only a small fraction of a specific protein may be phosphorylated at a particular site, like this compound.[1][3]
-
Ion Suppression: The presence of a high abundance of non-phosphorylated peptides can suppress the ionization of low-abundance phosphopeptides in the mass spectrometer.[3]
-
Poor Ionization Efficiency: Phosphopeptides can exhibit poor ionization efficiency compared to their non-phosphorylated counterparts.[4]
-
Labile Nature of the Phosphate (B84403) Group: The phosphate group can be lost during fragmentation (neutral loss), which complicates spectral interpretation and confident site localization.[5]
Q2: What are the most common strategies for enriching phosphopeptides from a complex sample?
A2: Phosphopeptide enrichment is a critical step to increase their concentration relative to unmodified peptides before MS analysis.[3][6] The most common methods include:
-
Immobilized Metal Affinity Chromatography (IMAC): This technique uses metal ions (e.g., Fe³⁺, Ga³⁺, Ti⁴⁺) chelated to a resin to capture negatively charged phosphate groups.[1][4]
-
Metal Oxide Affinity Chromatography (MOAC): This method, most commonly using titanium dioxide (TiO₂) or zirconium dioxide (ZrO₂), also relies on the affinity between the metal oxide and phosphate groups.[7][8]
-
Antibody-Based Enrichment: This approach utilizes antibodies that specifically recognize phosphorylated residues (e.g., anti-phosphotyrosine) or specific phosphorylation motifs.[5][6]
The choice of enrichment strategy can significantly impact the population of phosphopeptides identified. For a comprehensive analysis, using complementary enrichment techniques is often beneficial.[7][8]
Q3: How can I improve the fragmentation and identification of my phosphopeptide of interest?
A3: Optimizing fragmentation is key to confident phosphopeptide identification and site localization. Consider the following fragmentation techniques:
-
Higher-Energy Collisional Dissociation (HCD): This method minimizes the issue of neutral loss of the phosphate group compared to Collision-Induced Dissociation (CID).[5]
-
Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD): These non-ergodic fragmentation methods cleave the peptide backbone while leaving the labile phosphate group intact, which is highly advantageous for confident site localization.[2][5]
-
Combined Fragmentation Techniques (e.g., EThcD): Combining different fragmentation methods can generate more comprehensive fragment ion ladders, leading to higher confidence in peptide identification and phosphorylation site assignment.[5]
Q4: What is data-independent acquisition (DIA) and can it help improve coverage of my this compound phosphopeptide?
A4: Data-independent acquisition (DIA) is a mass spectrometry method where all precursor ions within a specified mass range are fragmented without pre-selection.[9] This can be advantageous for identifying low-abundance peptides that might be missed in traditional data-dependent acquisition (DDA). For a specific target like the this compound phosphopeptide, DIA can help in its detection and quantification, especially if a high-quality spectral library containing this phosphopeptide is available or can be generated.[9][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no detection of the this compound phosphopeptide | Inefficient enrichment. | - Optimize the phosphopeptide enrichment protocol. Consider using a combination of enrichment techniques (e.g., IMAC followed by TiO₂).[7][8] - Ensure the pH of your loading and wash buffers is optimal for phosphopeptide binding. |
| Low abundance of the phosphopeptide. | - Increase the starting amount of protein.[2] - Consider using a cell treatment or stimulation that is known to increase phosphorylation at the this compound site. | |
| Inefficient ionization or fragmentation. | - Switch to a more suitable fragmentation method like HCD, ETD, or EThcD.[2][5] - Optimize MS acquisition parameters for phosphopeptide analysis. | |
| Poor sequence coverage of the identified phosphopeptide | Suboptimal fragmentation. | - Use a combination of fragmentation techniques (e.g., EThcD) to generate more fragment ions.[5] - Optimize the collision energy for HCD or the reaction time for ETD. |
| The peptide is too long or too short. | - Consider using a different protease or a combination of proteases to generate a peptide of a more optimal length for MS/MS analysis.[11] | |
| Ambiguous phosphorylation site localization | Insufficient site-determining fragment ions. | - Employ fragmentation methods that preserve the phosphate group, such as ETD or ECD.[2][5] - Manually inspect the MS/MS spectra for ions that confirm the location of the phosphate group. |
| Isomeric phosphopeptides. | - Use high-resolution mass spectrometry and advanced data analysis software to distinguish between isobaric phosphopeptides.[9] | |
| High background of non-phosphorylated peptides | Inefficient enrichment or non-specific binding. | - Optimize the wash steps during the enrichment protocol to remove non-specifically bound peptides.[12] - Add competitive binders like 2,5-dihydroxybenzoic acid (DHB) or glycolic acid to the loading buffer to reduce non-specific binding.[13][14] |
Experimental Protocols
Protocol 1: Immobilized Metal Affinity Chromatography (IMAC) for Phosphopeptide Enrichment
This protocol provides a general workflow for enriching phosphopeptides using Fe-NTA IMAC resin.
Materials:
-
Fe-NTA IMAC resin
-
Loading Buffer: 80% Acetonitrile (ACN), 0.1% Trifluoroacetic Acid (TFA)
-
Wash Buffer 1: 80% ACN, 0.1% TFA
-
Wash Buffer 2: 50% ACN, 0.1% TFA, 100 mM NaCl
-
Elution Buffer: 1% Ammonium Hydroxide (NH₄OH)
-
Digested peptide sample
Procedure:
-
Resin Equilibration:
-
Wash the required amount of Fe-NTA IMAC resin with the Loading Buffer three times.
-
-
Sample Loading:
-
Resuspend the dried peptide sample in Loading Buffer.
-
Add the peptide solution to the equilibrated IMAC resin.
-
Incubate for 30 minutes at room temperature with gentle mixing.
-
-
Washing:
-
Centrifuge the resin and discard the supernatant.
-
Wash the resin twice with Wash Buffer 1.
-
Wash the resin twice with Wash Buffer 2.
-
-
Elution:
-
Elute the bound phosphopeptides by adding the Elution Buffer to the resin and incubating for 15 minutes.
-
Collect the supernatant containing the enriched phosphopeptides.
-
Repeat the elution step once more and pool the eluates.
-
-
Sample Preparation for MS:
-
Acidify the eluted sample with formic acid.
-
Desalt the sample using a C18 StageTip before LC-MS/MS analysis.
-
Protocol 2: Titanium Dioxide (TiO₂) Micro-column for Phosphopeptide Enrichment
This protocol outlines the steps for phosphopeptide enrichment using TiO₂ micro-columns.
Materials:
-
TiO₂ micro-columns
-
Loading Buffer: 80% ACN, 6% TFA
-
Wash Buffer 1: 30% ACN, 3% TFA
-
Wash Buffer 2: 80% ACN, 0.1% TFA
-
Elution Buffer: 5% NH₄OH
-
Digested peptide sample
Procedure:
-
Column Equilibration:
-
Equilibrate the TiO₂ micro-column by passing the Loading Buffer through it.
-
-
Sample Loading:
-
Dissolve the peptide sample in Loading Buffer.
-
Load the sample onto the TiO₂ micro-column.
-
-
Washing:
-
Wash the column with Wash Buffer 1.
-
Wash the column with Wash Buffer 2.
-
-
Elution:
-
Elute the phosphopeptides from the column using the Elution Buffer.
-
-
Sample Preparation for MS:
-
Immediately acidify the eluate with formic acid.
-
Desalt the sample using a C18 StageTip prior to LC-MS/MS analysis.
-
Visualizations
Caption: General experimental workflow for phosphoproteomics analysis.
Caption: Troubleshooting logic for improving phosphopeptide coverage.
References
- 1. Recent advances in enrichment and separation strategies for mass spectrometry-based phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges in plasma membrane phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancements in Global Phosphoproteomics Profiling: Overcoming Challenges in Sensitivity and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. Strategies for Mass Spectrometry-based Phosphoproteomics using Isobaric Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. learn.cellsignal.com [learn.cellsignal.com]
- 7. Techniques for phosphopeptide enrichment prior to analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differential quantification of isobaric phosphopeptides using data-independent acquisition mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tips and tricks for successful Mass spec experiments | Proteintech Group [ptglab.com]
- 12. researchgate.net [researchgate.net]
- 13. Common Pitfalls in Phosphoproteomics Experiments—And How to Avoid Them - Creative Proteomics [creative-proteomics.com]
- 14. Systematic Optimization of Automated Phosphopeptide Enrichment for High-Sensitivity Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
S186 Kinase Inhibitor Technical Support Center
Welcome to the technical support center for the S186 kinase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, particularly concerning off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of the this compound kinase inhibitor?
A1: this compound is a potent, ATP-competitive inhibitor designed to selectively target [Hypothetical Kinase Target, e.g., a mutant form of a well-known oncogenic kinase]. Its primary mechanism of action involves binding to the ATP pocket of the kinase, thereby preventing the phosphorylation of its downstream substrates.
Q2: What are the known off-target effects of this compound?
A2: While this compound is designed for high selectivity, cross-reactivity with other kinases can occur, especially at higher concentrations.[1][2] Kinome-wide screening has identified several potential off-target kinases. The extent of this off-target inhibition is dose-dependent. For a summary of potential off-target kinases and their respective IC50 values in biochemical assays, please refer to Table 1. It is crucial to consider these potential off-target effects when interpreting experimental results.[3][4]
Q3: At what concentration should I use this compound in my cell-based assays?
A3: The optimal concentration of this compound for cell-based assays depends on the cell type and the specific experimental question. We recommend performing a dose-response curve to determine the EC50 for your specific cellular model. As a starting point, concentrations ranging from 10 nM to 1 µM are typically effective for inhibiting the primary target. Be aware that off-target effects are more likely to be observed at higher concentrations.[1]
Q4: I am observing unexpected phenotypes in my cells after treatment with this compound. What could be the cause?
A4: Unexpected phenotypes can arise from several factors, including off-target effects, indirect effects on signaling pathways, or cellular toxicity at high concentrations.[5][6] Off-target inhibition of other kinases can lead to the modulation of unintended signaling pathways.[7] Additionally, the inhibition of the primary target can lead to feedback loops or crosstalk between different signaling cascades, resulting in unforeseen cellular responses.[5][6] Refer to the troubleshooting guide below for strategies to investigate these unexpected outcomes.
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible results between experiments.
-
Possible Cause 1: Inhibitor Instability. this compound may be unstable under certain storage or experimental conditions.
-
Solution: Prepare fresh stock solutions of this compound in the recommended solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles. Store the stock solution at -80°C for long-term storage and at -20°C for short-term storage.
-
-
Possible Cause 2: Variability in Cell Culture Conditions. Differences in cell passage number, confluency, or serum concentration in the media can affect cellular responses to kinase inhibitors.
-
Solution: Standardize your cell culture protocols. Use cells within a defined passage number range and ensure consistent seeding densities and serum concentrations.
-
Issue 2: Discrepancy between biochemical IC50 and cellular EC50 values.
-
Possible Cause 1: Cell Permeability. this compound may have poor cell membrane permeability, leading to a lower effective intracellular concentration.
-
Solution: If poor permeability is suspected, consider using alternative delivery methods or structurally related analogs with improved permeability if available.
-
-
Possible Cause 2: High Intracellular ATP Concentration. The high concentration of ATP within cells (1-5 mM) can compete with ATP-competitive inhibitors like this compound, leading to a rightward shift in the effective concentration required for target inhibition.[1]
-
Solution: This is an inherent challenge with ATP-competitive inhibitors. It is important to correlate target engagement with downstream pathway modulation at various inhibitor concentrations.
-
-
Possible Cause 3: Active Efflux by Transporters. The inhibitor may be actively transported out of the cell by efflux pumps such as P-glycoprotein (MDR1).
-
Solution: Test for the involvement of efflux pumps by co-incubating with known efflux pump inhibitors (e.g., verapamil) to see if the potency of this compound increases.
-
Issue 3: Observing effects that are inconsistent with the inhibition of the primary target.
-
Possible Cause 1: Off-Target Inhibition. this compound may be inhibiting one or more other kinases that are active in your cellular model, leading to the observed phenotype.[8]
-
Solution 1: Orthogonal Inhibitor Studies. Use a structurally distinct inhibitor that targets the same primary kinase but has a different off-target profile.[7] If the phenotype is recapitulated, it is more likely to be an on-target effect.
-
Solution 2: Rescue Experiments. If possible, express a drug-resistant mutant of the primary target. If the phenotype is reversed, it confirms on-target activity.
-
Solution 3: Kinome Profiling. Perform a kinome-wide activity assay in your cell lysate treated with this compound to directly identify inhibited off-target kinases.
-
-
Possible Cause 2: Indirect Signaling Pathway Modulation (Retroactivity). Inhibition of a downstream kinase can sometimes lead to the activation of an upstream component or a parallel pathway due to complex regulatory feedback loops, a phenomenon known as retroactivity.[5][6]
-
Solution: Map the signaling pathway of interest and analyze the phosphorylation status of key upstream and downstream components using techniques like Western blotting or phospho-proteomics to understand the dynamic changes in the signaling network upon this compound treatment.
-
Data Presentation
Table 1: this compound Kinase Selectivity Profile (Biochemical IC50 Values)
| Kinase Target | IC50 (nM) | Kinase Family | Notes |
| Primary Target | [e.g., 5] | [e.g., Tyrosine Kinase] | High Potency |
| Off-Target 1 | [e.g., 85] | [e.g., Serine/Threonine Kinase] | Moderate off-target activity |
| Off-Target 2 | [e.g., 250] | [e.g., Tyrosine Kinase] | Potential for off-target effects at higher concentrations |
| Off-Target 3 | [e.g., >1000] | [e.g., Lipid Kinase] | Low probability of direct inhibition |
| Off-Target 4 | [e.g., >1000] | [e.g., Serine/Threonine Kinase] | Low probability of direct inhibition |
Note: The IC50 values provided are for illustrative purposes and should be confirmed in your experimental system.
Experimental Protocols
Protocol 1: General Method for Determining Cellular EC50 using a Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium. The concentration range should span several orders of magnitude around the expected EC50 (e.g., 1 nM to 10 µM). Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the overnight culture medium and add the this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for a period relevant to your experimental endpoint (e.g., 72 hours for proliferation assays).
-
Viability Assessment: Measure cell viability using a suitable assay, such as one based on resazurin (B115843) reduction (e.g., CellTiter-Blue) or ATP content (e.g., CellTiter-Glo).
-
Data Analysis: Plot the viability data against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
Protocol 2: Western Blot Analysis to Assess On-Target and Off-Target Pathway Modulation
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with this compound at various concentrations (e.g., 0.1x, 1x, 10x, and 100x the determined EC50) for a specified duration (e.g., 1-24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the direct downstream substrate of the primary target.
-
As a control, probe a separate blot with an antibody against the total protein of the downstream substrate.
-
To investigate off-target effects, probe for the phosphorylation status of key substrates of potential off-target kinases identified in Table 1.
-
-
Detection: Incubate the membrane with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: On-target vs. off-target effects of the this compound kinase inhibitor.
Caption: Workflow for troubleshooting unexpected experimental outcomes with this compound.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Unexpected Phenotype of S186F Mutant in Kinase X
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the unexpected phenotype observed with the S186F mutant of Kinase X. Researchers, scientists, and drug development professionals can use this resource to navigate their experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected phenotype of the S186F mutation in Kinase X?
The serine at position 186 (S186) is located within the canonical activation loop of Kinase X. Phosphorylation of this residue is considered essential for its catalytic activity. The expected phenotype of an this compound to Phenylalanine (S186F) mutation is a loss-of-function, characterized by decreased phosphorylation of downstream substrates and a reduction in signaling output.
Q2: What is the unexpected phenotype being observed with the S186F mutant?
Contrary to expectations, the S186F mutant exhibits a paradoxical gain-of-function phenotype. This includes hyper-activation of a specific downstream effector, Substrate Y, leading to increased cell proliferation, while canonical substrates remain unphosphorylated. This suggests a shift in substrate specificity rather than a simple loss of function.
Q3: Our team is not observing the reported hyper-activation of Substrate Y with the S186F mutant. What could be the issue?
Several factors could contribute to this discrepancy:
-
Cell Line Specificity: The paradoxical gain-of-function may be cell-type specific, relying on the presence of particular scaffolding proteins or co-factors. We recommend verifying your experiments in the cell lines cited in the original publication (e.g., HEK293T, HeLa).
-
Expression Levels: Overexpression of the S186F mutant can sometimes mask the subtle effects on Substrate Y. We advise performing a titration of your expression vector to ensure physiological or near-physiological expression levels.
-
Assay Conditions: The kinase assay conditions are critical. Ensure that the buffer composition, ATP concentration, and incubation times match the validated protocols. Refer to the detailed experimental protocols section.
Q4: What is the proposed mechanism for this unexpected gain-of-function?
The current hypothesis is that the bulky phenylalanine residue at position 186 forces the activation loop into a conformation that, while not canonically active, exposes a docking site for Substrate Y. This leads to its preferential phosphorylation, even in the absence of upstream signals.
Troubleshooting Guides
Guide 1: Inconsistent Kinase Assay Results
If you are experiencing high variability in your in vitro kinase assay results for the S186F mutant, consider the following:
| Potential Cause | Recommended Solution |
| Protein Aggregation | The S186F mutation may decrease the stability of Kinase X. Run a sample of your purified protein on an SDS-PAGE gel to check for aggregation. Consider including a mild detergent (e.g., 0.01% Tween-20) in your kinase buffer. |
| ATP Concentration | The mutant may have an altered affinity for ATP. Perform your kinase assay with a range of ATP concentrations (e.g., 1 µM to 100 µM) to determine the optimal concentration. |
| Substrate Quality | Ensure your Substrate Y peptide or protein is pure and not degraded. Validate the substrate using wild-type Kinase X if possible. |
Guide 2: Western Blotting Issues for Phospho-Substrate Y
Difficulty in detecting increased phosphorylation of Substrate Y via Western blot can be addressed by:
| Potential Cause | Recommended Solution |
| Low Antibody Affinity | The phospho-specific antibody for Substrate Y may have low affinity. Increase the primary antibody concentration and extend the incubation time (e.g., overnight at 4°C). |
| Phosphatase Activity | Endogenous phosphatases in your cell lysate can dephosphorylate Substrate Y. Ensure that your lysis buffer contains a fresh cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate). |
| Low Signal-to-Noise Ratio | Use a high-sensitivity chemiluminescent substrate. Ensure thorough washing steps to minimize background signal. |
Experimental Protocols
Protocol 1: Immunoprecipitation and In Vitro Kinase Assay
-
Cell Lysis: Lyse HEK293T cells transiently transfected with Flag-tagged Wild-Type (WT) or S186F Kinase X in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate 1 mg of cell lysate with anti-Flag M2 affinity gel for 4 hours at 4°C.
-
Washing: Wash the beads three times with a high-salt wash buffer and once with kinase buffer.
-
Kinase Reaction: Resuspend the beads in 50 µL of kinase buffer containing 100 µM ATP, 10 mM MgCl₂, and 1 µg of recombinant Substrate Y.
-
Incubation: Incubate at 30°C for 30 minutes with gentle agitation.
-
Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the results by Western blotting with a phospho-specific antibody for Substrate Y.
Protocol 2: Cell Proliferation Assay
-
Cell Seeding: Seed HeLa cells stably expressing WT or S186F Kinase X in a 96-well plate at a density of 5,000 cells per well.
-
Incubation: Culture the cells for 0, 24, 48, and 72 hours.
-
MTT Reagent Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Quantitative Data Summary
Table 1: In Vitro Kinase Activity of Kinase X Mutants
| Kinase X Variant | Relative Kinase Activity (Canonical Substrate) | Relative Kinase Activity (Substrate Y) |
| Wild-Type (WT) | 100% | 100% |
| S186F Mutant | 5% | 250% |
| Kinase-Dead (K72A) | <1% | <1% |
Table 2: Cell Proliferation Rate
| Cell Line | Fold Change in Proliferation at 72h (vs. Vector Control) |
| Vector Control | 1.0 |
| WT Kinase X | 1.8 |
| S186F Kinase X | 3.5 |
Visualizations
Caption: Proposed signaling pathway for WT and S186F Kinase X.
Technical Support Center: pS186 Immunofluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background and achieve optimal results in pS186 immunofluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing high background in my pthis compound immunofluorescence staining. What are the common causes?
High background in immunofluorescence can originate from several sources. One common cause is autofluorescence, which is the natural fluorescence of the biological sample. This can be exacerbated by certain fixatives, like glutaraldehyde.[1][2] Another major contributor is non-specific binding of the primary or secondary antibodies to sites other than the target antigen.[3] For phospho-specific antibodies like anti-pthis compound, using an inappropriate blocking buffer, such as one containing milk, can also lead to high background because the antibody may bind to phosphoproteins like casein present in the milk.[2]
Q2: What is the recommended blocking buffer for a phospho-specific antibody like pthis compound?
For phospho-specific antibodies, it is generally recommended to use a blocking buffer containing Bovine Serum Albumin (BSA). A common starting point is 5% BSA in Tris-Buffered Saline (TBS) with 0.1% Tween 20.[4] Unlike milk, BSA is not a phosphoprotein and is less likely to cause non-specific binding of the phospho-specific antibody.[2] It is also advisable to dilute both the primary and secondary antibodies in the blocking buffer to maintain the blocking effect throughout the staining process.
Q3: How can I reduce autofluorescence in my tissue samples?
Autofluorescence can be minimized through several approaches. The choice of fixative is crucial; for instance, paraformaldehyde tends to cause less autofluorescence than glutaraldehyde.[1] Minimizing the fixation time can also help reduce fixation-induced autofluorescence.[1][5] If autofluorescence remains a problem, commercially available quenching kits or reagents like Sudan Black B can be used to reduce it.[2][5][6] Additionally, choosing fluorophores that emit in the far-red spectrum can help, as endogenous autofluorescence is often weaker at these longer wavelengths.[1]
Q4: My signal for pthis compound is very weak. What can I do to improve it?
Weak or no signal can be due to several factors. Ensure that the primary antibody is validated for immunofluorescence and used at the recommended dilution. The incubation time for the primary antibody can also be critical; for many antibodies, an overnight incubation at 4°C yields optimal results.[6] For phospho-specific targets, the phosphorylation state of the protein can be transient, so optimizing the stimulation time and titration of any inducing stimuli is highly recommended.[2] Also, confirm that your fixation and permeabilization methods are appropriate for the pthis compound antigen and its subcellular location.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your pthis compound immunofluorescence experiments.
| Problem | Possible Cause | Recommended Solution |
| High Background | Inappropriate blocking buffer | Use 3-5% BSA in TBS as the blocking buffer. Avoid using milk-based blockers.[2][4] |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.[3][8] | |
| Insufficient washing | Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies.[8] | |
| Autofluorescence | Use a gentle fixative like paraformaldehyde for the minimum required time.[1][5] Consider using a commercial autofluorescence quenching kit.[2][6] | |
| Weak or No Signal | Sub-optimal primary antibody dilution or incubation | Optimize the primary antibody concentration and consider an overnight incubation at 4°C.[3][6] |
| Inadequate fixation | For phospho-specific antibodies, using at least 4% formaldehyde (B43269) can help inhibit endogenous phosphatases and preserve the phosphorylation state.[6] | |
| Transient phosphorylation | Optimize the timing of cell stimulation to capture the peak of pthis compound phosphorylation.[2] | |
| Incorrect secondary antibody | Ensure the secondary antibody is specific for the host species of the primary antibody and is used at the correct dilution.[3] | |
| Non-specific Staining | Cross-reactivity of secondary antibody | Run a control with only the secondary antibody to check for non-specific binding.[3] Use a pre-adsorbed secondary antibody. |
| Presence of endogenous immunoglobulins | If staining mouse tissue with a mouse primary antibody, use an appropriate blocking agent to block endogenous mouse IgG. |
Experimental Protocols
Optimized Immunofluorescence Protocol for pthis compound
This protocol provides a general framework for immunofluorescence staining of phosphorylated proteins. Optimization of specific steps, such as antibody concentrations and incubation times, may be required for your specific cell or tissue type.
-
Cell/Tissue Preparation:
-
For cultured cells, grow on coverslips to an appropriate confluency.
-
For tissue sections, use standard cryosectioning or paraffin-embedding procedures.
-
-
Fixation:
-
Fix cells/tissue with 4% paraformaldehyde in PBS for 15 minutes at room temperature. This helps to preserve the phosphorylation state of the protein.[6]
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature to allow antibody access to intracellular antigens.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific binding sites by incubating with 5% BSA in TBST (TBS with 0.1% Tween 20) for 1 hour at room temperature.[4]
-
-
Primary Antibody Incubation:
-
Dilute the anti-pthis compound primary antibody in the blocking buffer to its optimal concentration.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash three times with TBST for 5-10 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody (specific to the primary antibody's host species) in the blocking buffer.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Washing:
-
Wash three times with TBST for 5-10 minutes each, protected from light.
-
-
Counterstaining and Mounting:
-
(Optional) Counterstain nuclei with a DNA dye like DAPI.
-
Mount the coverslip on a microscope slide using an anti-fade mounting medium.
-
-
Imaging:
-
Image the sample using a fluorescence or confocal microscope with the appropriate filter sets for your chosen fluorophore.
-
Visualizations
Caption: Troubleshooting workflow for high background in pthis compound immunofluorescence.
Caption: Hypothetical signaling pathway leading to phosphorylation at Serine 186.
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. youtube.com [youtube.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. static.fishersci.eu [static.fishersci.eu]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. 优化免疫荧光实验方案获取最优质细胞图像的技巧 [sigmaaldrich.com]
- 8. Phospho-Specific Antibodies for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
Validation & Comparative
Validating S186 Phosphorylation In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key methodologies for validating the in vivo phosphorylation of protein kinase SIK1 at serine 186 (S186). Understanding the phosphorylation status of SIK1, a critical regulator of various cellular processes, is paramount for advancing research in metabolism, oncology, and immunology. This document offers an objective analysis of widely-used techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
Method Comparison
The selection of a suitable method for validating in vivo this compound phosphorylation depends on various factors, including the required sensitivity, specificity, available resources, and the specific scientific question being addressed. The following table summarizes the key performance characteristics of three prominent techniques: Mass Spectrometry (MS), Immuno-based methods (Immunoprecipitation followed by Western Blot), and Phos-tag™ SDS-PAGE.
| Feature | Mass Spectrometry (LC-MS/MS) | Immuno-based (IP-Western Blot) | Phos-tag™ SDS-PAGE |
| Principle | Identification and quantification of phosphopeptides based on mass-to-charge ratio. | Specific detection of the phosphorylated protein using a phospho-S186 specific antibody. | Separation of phosphorylated and non-phosphorylated proteins based on mobility shift in a specialized gel. |
| Specificity | High; can pinpoint the exact phosphorylation site. | High, but dependent on antibody quality and specificity. | Moderate; separates based on the presence of phosphate (B84403) groups, not the specific site. |
| Sensitivity | Very high; capable of detecting low-abundance phosphorylation events.[1] | High, but can be limited by antibody affinity and background noise. | Good; can detect shifts in the phosphorylation state of the bulk protein population.[2][3] |
| Quantification | Absolute or relative quantification is achievable with isotopic labeling.[1][4][5] | Semi-quantitative; relies on band intensity, which can be influenced by multiple factors. | Semi-quantitative; allows for the estimation of the ratio of phosphorylated to total protein.[6][7] |
| Discovery Power | High; can identify novel phosphorylation sites in an unbiased manner.[8] | Low; limited to the detection of a known phosphorylation site for which an antibody is available. | Moderate; can reveal the presence of multiple phosphorylated isoforms.[2][3] |
| Cost | High; requires expensive instrumentation and specialized expertise.[9] | Moderate; requires specific antibodies and standard Western blotting equipment. | Low to moderate; requires Phos-tag™ reagents but utilizes standard electrophoresis equipment. |
| Labor & Time | High; involves complex sample preparation and data analysis.[9] | Moderate; standard laboratory techniques but can be time-consuming. | Moderate; similar workflow to standard Western blotting. |
SIK1 Signaling Pathway and this compound Phosphorylation
The phosphorylation of Salt-Inducible Kinase 1 (SIK1) at Serine 186 is a crucial event in its activation loop, influencing its kinase activity and downstream signaling. This phosphorylation is part of a larger signaling cascade. The upstream kinase, Liver Kinase B1 (LKB1), phosphorylates SIK1 at Threonine 182 (Thr182).[10][11][12][13] This initial phosphorylation event primes SIK1 for subsequent autophosphorylation at Ser186, which is essential for its sustained kinase activity. Other kinases, such as Glycogen (B147801) Synthase Kinase 3 beta (GSK-3β) and Protein Kinase A (PKA), can also play a role in regulating SIK1 activity through phosphorylation at other sites, creating a complex regulatory network.[11][14][15][16][17]
Experimental Workflows
The validation of this compound phosphorylation in vivo typically follows a structured workflow, beginning with sample preparation and culminating in data analysis. The specific steps vary depending on the chosen methodology.
Experimental Protocols
Protocol 1: Validation of this compound Phosphorylation by Immunoprecipitation and Western Blot
This protocol describes the enrichment of SIK1 from in vivo samples followed by the detection of this compound phosphorylation using a specific antibody.
Materials:
-
Cell or tissue lysates
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Anti-SIK1 antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., Laemmli sample buffer)
-
Anti-phospho-SIK1 (Ser186) antibody for Western blot
-
Anti-total SIK1 antibody for control
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Lysate Preparation: Homogenize tissue or lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.[18][19][20]
-
Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA).
-
Immunoprecipitation:
-
Incubate a defined amount of protein lysate (e.g., 1-2 mg) with an anti-SIK1 antibody overnight at 4°C with gentle rotation.[19][20][21]
-
Add Protein A/G beads/resin and incubate for another 1-3 hours at 4°C.[19]
-
Wash the beads/resin 3-5 times with cold wash buffer to remove non-specific binding.[19]
-
-
Elution: Elute the immunoprecipitated proteins by resuspending the beads/resin in Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blot:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-SIK1 (Ser186) antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis: Quantify the band intensity and normalize to the total SIK1 protein levels, which can be determined by stripping and re-probing the membrane with an anti-total SIK1 antibody.
Protocol 2: Analysis of this compound Phosphorylation using Phos-tag™ SDS-PAGE
This protocol allows for the separation of phosphorylated SIK1 isoforms from the non-phosphorylated form.
Materials:
-
Cell or tissue lysates prepared as in Protocol 1
-
Phos-tag™ acrylamide (B121943) and MnCl₂ or ZnCl₂ solution
-
Standard SDS-PAGE reagents
-
Anti-total SIK1 antibody
-
Western blotting reagents as in Protocol 1
Procedure:
-
Gel Preparation: Prepare a polyacrylamide gel containing Phos-tag™ acrylamide and either MnCl₂ or ZnCl₂ according to the manufacturer's instructions.[12]
-
Sample Preparation: Prepare protein lysates as described in Protocol 1.
-
Electrophoresis:
-
Transfer and Western Blot:
-
Before transferring, wash the gel in transfer buffer containing EDTA to remove the metal ions from the Phos-tag™, which can interfere with protein transfer.[12]
-
Transfer the proteins to a membrane and perform Western blotting as described in Protocol 1, using an anti-total SIK1 antibody for detection.
-
-
Analysis: The presence of a slower-migrating band compared to the control (non-phosphorylated SIK1) indicates phosphorylation. The relative intensity of the shifted band can be used to estimate the proportion of phosphorylated SIK1.[6][7]
Protocol 3: Validation of this compound Phosphorylation by Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and specific method for identifying and quantifying this compound phosphorylation.
Materials:
-
Cell or tissue lysates prepared as in Protocol 1
-
DTT, iodoacetamide, and trypsin
-
Phosphopeptide enrichment kit (e.g., IMAC or TiO₂)
-
LC-MS/MS system
-
Data analysis software
Procedure:
-
Protein Digestion:
-
Denature the proteins in the lysate, reduce the disulfide bonds with DTT, and alkylate the cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
-
Phosphopeptide Enrichment:
-
Enrich the phosphopeptides from the total peptide mixture using an IMAC or TiO₂-based method to increase the chances of detection.[1]
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides using a high-resolution LC-MS/MS system. The system will separate the peptides by liquid chromatography and then fragment them to determine their amino acid sequence and the location of the phosphate group.
-
-
Data Analysis:
-
Use specialized software to search the acquired MS/MS spectra against a protein database to identify the phosphopeptides.
-
Confirm the presence of a peptide corresponding to SIK1 with a phosphate group on Serine 186.
-
For quantitative analysis, stable isotope labeling techniques (e.g., SILAC, TMT, or iTRAQ) can be incorporated into the workflow to compare the abundance of phospho-S186 between different samples.[1][4][5]
-
References
- 1. Targeted Quantification of Phosphorylation Dynamics in the Context of EGFR-MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PHOS-TAG SDS-PAGE RESOLVES AGONIST- AND ISOFORM-SPECIFIC ACTIVATION PATTERNS FOR PKD2 AND PKD3 IN CARDIOMYOCYTES AND CARDIAC FIBROBLASTS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of Protein Phosphorylation by Liquid Chromatography−Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Unveiling Phosphorylation Modification Using Phos-tag SDS-PAGE Gel Electrophoresis and In Vitro Kinase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in quantitative high-throughput phosphoproteomics with sample multiplexing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bura.brunel.ac.uk [bura.brunel.ac.uk]
- 10. The AMPK-related kinases SIK1 and SIK3 mediate key tumor suppressive effects of LKB1 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The SIK1/CRTC2/CREB1 and TWIST1/PI3K/Akt/GSK3β signaling pathways mediated by microRNA-25-3p are altered in the schizophrenic rat brain [frontiersin.org]
- 12. The LKB1 complex-AMPK pathway: the tree that hides the forest - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Phosphorylation and inactivation of glycogen synthase kinase 3 by protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibitory phosphorylation of GSK-3β by AKT, PKA, and PI3K contributes to high NaCl-induced activation of the transcription factor NFAT5 (TonEBP/OREBP) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ulab360.com [ulab360.com]
- 19. ulab360.com [ulab360.com]
- 20. protocols.io [protocols.io]
- 21. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
A Tale of Two Serines: Unraveling the Opposing Phenotypes of S186A and S186D Mutants in Stomatal Development
A comprehensive analysis of non-phosphorylatable (S186A) and phosphomimetic (S186D) mutations in the Arabidopsis thaliana transcription factor SPEECHLESS (SPCH) reveals the critical role of serine 186 phosphorylation in regulating stomatal initiation. This guide synthesizes experimental data to provide a clear comparison of the distinct phenotypes conferred by these two mutations, offering valuable insights for researchers in plant biology, cell signaling, and developmental biology.
The phosphorylation of specific amino acid residues is a fundamental mechanism for regulating protein function. To dissect the precise role of phosphorylation at a given site, scientists often employ site-directed mutagenesis to create two types of mutants: a non-phosphorylatable mutant, typically by substituting the serine (S), threonine (T), or tyrosine (Y) with an alanine (B10760859) (A), and a phosphomimetic mutant, where the phosphorylatable residue is replaced by an aspartic acid (D) or glutamic acid (E) to mimic the negative charge of a phosphate (B84403) group. This approach has been instrumental in elucidating the function of phosphorylation in numerous signaling pathways.
This guide focuses on the comparative analysis of S186A and S186D mutations in the SPEECHLESS (SPCH) protein, a key basic helix-loop-helix (bHLH) transcription factor that governs the entry into the stomatal lineage in Arabidopsis thaliana. Phosphorylation of SPCH at serine 186 by CYCLIN-DEPENDENT KINASE A;1 (CDKA;1) has been identified as a crucial step in promoting stomatal development.[1][2][3] The S186A mutation creates a non-phosphorylatable version of SPCH, while the S186D mutation mimics a constitutively phosphorylated state.
Contrasting Phenotypes: A Quantitative Comparison
Experimental data demonstrates the starkly different effects of the S186A and S186D mutations on the function of the SPCH protein. The S186A mutant fails to rescue the stomatal defects in an spch null mutant background, indicating that phosphorylation at this site is essential for SPCH activity.[1][2] In contrast, the phosphomimetic S186D mutant not only rescues the spch phenotype but can also lead to the formation of excessive stomata, often in clusters.[2] This highlights the positive regulatory role of S186 phosphorylation in stomatal initiation.
| Phenotypic Trait | Wild-Type (WT) | S186A Mutant | S186D Mutant | Data Source |
| Stomatal Index (%) | ~25-30 | ~0 (Fails to rescue spch null mutant) | >30 (Often forms clusters) | [1][2] |
| Rescue of spch null mutant | Yes | No | Yes | [1][2] |
| Stomatal Clustering | Rare | N/A | Frequent | [2] |
| Rescue of CDKA;1 dominant-negative phenotype | No | No | Yes | [1][2] |
The SPCH Signaling Pathway: A Central Regulatory Hub
The SPCH transcription factor is a central integrator of multiple signaling pathways that control stomatal development. Its activity is finely tuned by a complex interplay of phosphorylation events mediated by different kinases. The diagram below illustrates the pivotal role of this compound phosphorylation by CDKA;1 in this regulatory network. While CDKA;1-mediated phosphorylation at this compound positively regulates SPCH activity, other kinases such as MITOGEN-ACTIVATED PROTEIN KINASES (MAPKs) and the GSK3-like kinase BRASSINOSTEROID INSENSITIVE 2 (BIN2) phosphorylate SPCH at other sites to promote its degradation and thereby negatively regulate stomatal formation.[1][2][3]
Experimental Workflows and Protocols
The generation and analysis of S186A and S186D mutant phenotypes in Arabidopsis thaliana involve a series of established molecular biology and plant science techniques. Below is a diagrammatic representation of the experimental workflow followed by detailed protocols for key experiments.
Detailed Experimental Protocols
1. Site-Directed Mutagenesis of SPCH:
-
The coding sequence of wild-type SPCH is cloned into a suitable vector.
-
Site-directed mutagenesis is performed using PCR with primers containing the desired nucleotide changes to create the S186A (Serine to Alanine) and S186D (Serine to Aspartic Acid) mutations.
-
The mutated sequences are verified by DNA sequencing.
2. Arabidopsis Transformation:
-
The wild-type and mutant SPCH constructs are introduced into Agrobacterium tumefaciens.
-
Arabidopsis thaliana plants of an spch null mutant background are transformed using the floral dip method.
-
Transformed plants (T1 generation) are selected on a medium containing an appropriate antibiotic or herbicide.
3. Stomatal Density and Index Measurement:
-
The abaxial (lower) epidermis of cotyledons or true leaves from mature T2 or T3 generation plants is imprinted using a dental resin or clear nail polish.[4][5]
-
The impressions are then visualized under a light microscope.
-
The number of stomata and epidermal cells within a defined area are counted.
-
Stomatal density is calculated as the number of stomata per unit area (e.g., mm²).
-
Stomatal index is calculated as (number of stomata / (number of stomata + number of epidermal cells)) x 100.
-
At least three biological replicates are analyzed for each genotype, and statistical analysis (e.g., Student's t-test) is performed.[6]
4. In Vitro Kinase Assay:
-
Recombinant wild-type and mutant (S186A) SPCH proteins are expressed and purified from E. coli.
-
Active CDKA;1/cyclin complexes are immunoprecipitated or purified.
-
The kinase reaction is performed by incubating the recombinant SPCH proteins with the active kinase complex in the presence of [γ-³²P]ATP.
-
The reaction products are separated by SDS-PAGE, and the incorporation of ³²P into the SPCH proteins is detected by autoradiography. This assay confirms that this compound is a direct phosphorylation site for CDKA;1 and that the S186A mutation abolishes this phosphorylation.[7]
Conclusion
The comparative analysis of S186A and S186D mutants of the SPCH protein in Arabidopsis thaliana provides a clear and compelling example of how site-directed mutagenesis can be used to elucidate the functional significance of a specific phosphorylation event. The non-phosphorylatable S186A mutant demonstrates the necessity of phosphorylation at this site for protein function, while the phosphomimetic S186D mutant mimics the active, phosphorylated state, leading to a gain-of-function phenotype. These findings underscore the critical role of CDKA;1-mediated phosphorylation of SPCH at serine 186 as a positive regulatory switch in the initiation of stomatal development. This guide provides a framework for understanding and applying these powerful molecular tools to dissect complex biological processes.
References
- 1. plantstomata.wordpress.com [plantstomata.wordpress.com]
- 2. klpmp.ibcas.ac.cn [klpmp.ibcas.ac.cn]
- 3. SPEECHLESS Speaks Loudly in Stomatal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using Silicon Polymer Impression Technique and Scanning Electron Microscopy to Measure Stomatal Aperture, Morphology, and Density [en.bio-protocol.org]
- 5. Using Silicon Polymer Impression Technique and Scanning Electron Microscopy to Measure Stomatal Aperture, Morphology, and Density [bio-protocol.org]
- 6. A Rapid and Simple Method for Microscopy-Based Stomata Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of Post-Translational Modifications on the Androgen Receptor: S186 Phosphorylation vs. Other Key PTMs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional consequences of serine 186 (S186) phosphorylation on the Androgen Receptor (AR) versus other significant post-translational modifications (PTMs). The information herein is supported by experimental data to assist researchers and professionals in the field of oncology and endocrinology, particularly those focused on prostate cancer research and the development of novel therapeutics.
Introduction to Androgen Receptor Regulation by PTMs
The Androgen Receptor (AR) is a ligand-activated transcription factor that plays a pivotal role in the development and progression of prostate cancer. Its activity is meticulously regulated by a complex interplay of post-translational modifications, including phosphorylation, ubiquitination, and acetylation. These modifications dictate the receptor's stability, subcellular localization, DNA binding affinity, and transcriptional co-regulator recruitment, ultimately influencing its pathological function in cancer. Understanding the specific roles and crosstalk between these PTMs is critical for developing targeted therapies that can effectively inhibit AR signaling.
The Role of this compound Phosphorylation
Phosphorylation at serine 186, located within the N-terminal domain of the Androgen Receptor, is a key regulatory modification. This event is often associated with the activation of upstream signaling pathways, such as those mediated by cyclin-dependent kinases (CDKs). Experimental evidence suggests that this compound phosphorylation is a crucial step in modulating AR's transcriptional activity, although its precise impact can be context-dependent.
Comparative Functional Impact of AR PTMs
The function of the Androgen Receptor is not dictated by a single PTM but rather by the integrated effect of multiple modifications. The following table summarizes the comparative effects of this compound phosphorylation against other well-studied PTMs on the AR.
| Modification | Primary Effect on AR | Functional Outcome | Key Enzymes Involved |
| This compound Phosphorylation | Modulates transcriptional activity | Can enhance or repress AR target gene expression depending on cellular context | CDKs (e.g., CDK1, CDK9) |
| Ubiquitination (K845/K847) | Promotes proteasomal degradation | Decreases AR protein stability and overall signaling output | E3 ligases (e.g., MDM2, CHIP) |
| Acetylation (K630/K632/K633) | Enhances transcriptional activity | Increases AR stability and co-activator recruitment | Acetyltransferases (e.g., p300/CBP) |
| SUMOylation (K386/K520) | Generally repressive | Can inhibit AR transcriptional activity and promote nuclear retention | SUMO E3 ligases (e.g., PIAS1) |
Signaling and PTM Crosstalk
The various PTMs on the Androgen Receptor do not occur in isolation but rather engage in complex crosstalk. For instance, phosphorylation events can influence the recruitment of E3 ligases, thereby affecting the ubiquitination status and stability of the AR. The diagram below illustrates a simplified signaling pathway leading to AR phosphorylation and its potential interplay with other modifications.
Caption: Signaling pathway for Androgen Receptor PTMs.
Experimental Protocols
The study of Androgen Receptor PTMs relies on a variety of sophisticated molecular biology techniques. Below are detailed methodologies for key experiments cited in the literature.
In vivo Phosphorylation Assay
This assay is used to determine if the Androgen Receptor is phosphorylated at this compound within a cellular context.
-
Cell Culture and Transfection: Prostate cancer cell lines (e.g., LNCaP, C4-2) are cultured in appropriate media. Cells are then transfected with plasmids encoding wild-type AR or an S186A (non-phosphorylatable) mutant.
-
Metabolic Labeling: Transfected cells are incubated in phosphate-free DMEM for 1 hour, followed by incubation with [³²P]orthophosphoric acid for 4-6 hours in the presence or absence of androgens (e.g., dihydrotestosterone, DHT).
-
Immunoprecipitation: Cells are lysed, and the AR protein is immunoprecipitated using an anti-AR antibody conjugated to protein A/G beads.
-
SDS-PAGE and Autoradiography: The immunoprecipitated proteins are resolved by SDS-PAGE, and the gel is dried and exposed to an X-ray film to detect the ³²P-labeled AR.
In vitro Kinase Assay
This assay identifies the specific kinases responsible for phosphorylating AR at this compound.
-
Protein Purification: Recombinant wild-type AR and S186A mutant AR proteins are purified from E. coli or insect cells.
-
Kinase Reaction: Purified AR protein is incubated with a candidate kinase (e.g., purified CDK1/cyclin B) in a kinase buffer containing [γ-³²P]ATP for 30 minutes at 30°C.
-
Analysis: The reaction is stopped by adding SDS loading buffer, and the proteins are separated by SDS-PAGE. Phosphorylation of AR is detected by autoradiography.
Ubiquitination Assay
This assay assesses the ubiquitination status of the Androgen Receptor.
-
Cell Treatment: Cells expressing HA-tagged ubiquitin and wild-type or mutant AR are treated with a proteasome inhibitor (e.g., MG132) for 4-6 hours to allow ubiquitinated proteins to accumulate.
-
Immunoprecipitation: Cell lysates are subjected to immunoprecipitation with an anti-AR antibody.
-
Western Blotting: The immunoprecipitates are resolved by SDS-PAGE and immunoblotted with an anti-HA antibody to detect ubiquitinated AR species, which appear as a high-molecular-weight smear.
The workflow for investigating the interplay between phosphorylation and ubiquitination is illustrated in the diagram below.
Caption: Experimental workflow for PTM analysis.
Conclusion
The post-translational modification landscape of the Androgen Receptor is complex and tightly regulated. While this compound phosphorylation plays a significant role in modulating AR's transcriptional activity, its function must be considered in the context of other PTMs like ubiquitination and acetylation. A deeper understanding of the crosstalk between these modifications will be instrumental in designing more effective and specific inhibitors of AR signaling for the treatment of prostate cancer and other AR-driven diseases. Future research should focus on elucidating the specific cellular contexts that favor one PTM over another and the therapeutic potential of targeting the enzymes that catalyze these modifications.
Unraveling the Functional Dichotomy of p53 Phosphorylation: A Comparative Guide to Ser15, Ser20, and Ser392 Modifications
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 is a linchpin in the cellular response to stress, orchestrating a range of outcomes from cell cycle arrest to apoptosis. Its function is intricately regulated by a symphony of post-translational modifications, with phosphorylation playing a pivotal role. This guide provides a comparative analysis of the functional consequences of phosphorylation at three key serine residues: Ser15 and Ser20 in the N-terminal transactivation domain, and Ser392 in the C-terminal regulatory domain. Understanding the distinct roles of these phosphorylation events is critical for deciphering the complexity of the p53 signaling network and for the development of targeted cancer therapeutics.
Functional Impact of p53 Serine Phosphorylation: A Comparative Overview
Phosphorylation at Ser15, Ser20, and Ser392 differentially impacts p53's stability, its interaction with the negative regulator MDM2, its DNA binding affinity, and its transcriptional activity. These distinct functional outcomes are summarized below.
| Feature | Phosphorylation at Ser15 | Phosphorylation at Ser20 | Phosphorylation at Ser392 |
| Primary Function | Enhances transcriptional activation | Promotes p53 stabilization | Increases specific DNA binding |
| Interaction with MDM2 | Indirectly disrupts the interaction, primarily by promoting the binding of co-activators. | Directly weakens the interaction, leading to reduced ubiquitination and degradation. | Does not directly affect the interaction with MDM2. |
| p53 Stability | Contributes to stabilization, but may not be sufficient on its own. | Plays a critical role in stabilizing p53 by preventing its degradation by MDM2. | Primarily affects DNA binding and transcriptional-independent functions, rather than stability. |
| Transcriptional Activity | Significantly enhances the recruitment of transcriptional co-activators like p300/CBP, boosting the expression of target genes. | Contributes to increased transcriptional activity mainly by increasing the overall levels of p53 protein. | Enhances the ability of p53 to bind to the response elements of its target genes, thereby modulating their expression. |
| Apoptotic Function | Important for inducing p53-mediated apoptosis through transcriptional activation of pro-apoptotic genes. | Crucial for the apoptotic response, likely due to its role in p53 stabilization. | Modulates transcription-independent apoptosis through p53's mitochondrial translocation. |
| Upstream Kinases | ATM, ATR, DNA-PK | Chk1, Chk2 | Casein Kinase II (CK2), p38 MAPK |
Signaling Pathways and Regulatory Mechanisms
The phosphorylation of p53 at Ser15, Ser20, and Ser392 is initiated by distinct upstream signaling pathways in response to various cellular stresses, most notably DNA damage.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the functional differences between p53 phosphorylation states.
Co-Immunoprecipitation (Co-IP) to Analyze p53-MDM2 Interaction
This protocol is designed to assess the in vivo interaction between p53 and MDM2 and how it is affected by phosphorylation.
-
Cell Culture and Treatment: Culture cells (e.g., HCT116) to 70-80% confluency. Treat cells with a DNA damaging agent (e.g., etoposide) to induce p53 phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an anti-p53 antibody overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the bound proteins by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against p53 and MDM2. A decrease in the amount of co-precipitated MDM2 in treated cells would indicate that phosphorylation disrupts the interaction.
Chromatin Immunoprecipitation (ChIP) for p53 DNA Binding
This protocol is used to determine the occupancy of phosphorylated p53 on the promoters of its target genes.
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for a phosphorylated form of p53 (e.g., anti-phospho-p53-Ser15) or total p53.
-
Use protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
-
Analysis: Use quantitative PCR (qPCR) with primers specific for the promoter regions of p53 target genes (e.g., p21, BAX) to quantify the amount of precipitated DNA. An increase in precipitated DNA indicates enhanced binding of the phosphorylated p53 to the target promoter.
Luciferase Reporter Assay for p53 Transcriptional Activity
This assay quantifies the ability of different p53 phosphorylation states to activate transcription from a p53-responsive promoter.
-
Cell Transfection: Co-transfect cells (e.g., p53-null H1299 cells) with a firefly luciferase reporter plasmid containing a p53-responsive element and an expression plasmid for wild-type or a phosphorylation-site mutant p53 (e.g., S15A, S20A, S392A). A Renilla luciferase plasmid is also co-transfected as a control for transfection efficiency.
-
Cell Treatment: Treat the transfected cells with a stimulus to induce p53 activity if required.
-
Lysis and Luciferase Measurement: Lyse the cells and measure the activities of both firefly and Renilla luciferases using a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. An increase in the normalized luciferase activity indicates an enhancement of p53 transcriptional activity.
Experimental Workflow Visualization
Comparative Guide to pS186 Antibody Specificity: Assessing Cross-Reactivity with Other Phosphosites
For researchers, scientists, and drug development professionals, the specificity of a phosphospecific antibody is paramount for generating reliable and reproducible data. This guide provides a comparative overview of the methodologies used to assess the cross-reactivity of antibodies targeting the phosphorylated serine 186 (pS186) of the E3 ubiquitin ligase MDM2, a critical regulator of the p53 tumor suppressor.
The phosphorylation of MDM2 at serine 186, often mediated by kinases such as Akt, is a key event in the p53 signaling pathway. This modification influences MDM2's nuclear localization and its ability to target p53 for degradation.[1][2][3] Consequently, antibodies that specifically recognize pthis compound-MDM2 are invaluable tools for studying cancer biology and developing novel therapeutics. However, the potential for these antibodies to cross-react with other phosphorylated sites on MDM2 or other proteins is a significant concern that necessitates rigorous validation.
Understanding the MDM2-p53 Signaling Pathway
The interaction between MDM2 and the tumor suppressor p53 is a cornerstone of cell cycle control and apoptosis. In normal cellular conditions, MDM2 keeps p53 levels in check by ubiquitinating it and targeting it for proteasomal degradation. Upon cellular stress, such as DNA damage, this interaction is disrupted, leading to p53 stabilization and the activation of downstream target genes that halt the cell cycle or initiate apoptosis. The phosphorylation of MDM2 on serine 186 is a crucial regulatory step in this process.
References
A Comparative Guide to Kinase Activity on Serine 186: The Case of SIK1
For the Researcher: Understanding and Investigating Kinase Specificity
The precise phosphorylation of specific amino acid residues by protein kinases is a cornerstone of cellular signaling. This guide provides a comparative analysis of the kinase activities involved in the phosphorylation of Serine 186 (S186), with a central focus on Salt Inducible Kinase 1 (SIK1). In this well-documented example, this compound is a critical autophosphorylation site, the regulation of which involves a cascade of other kinases. Understanding this interplay is crucial for researchers in cell signaling and drug development.
This guide will delve into the roles of the key kinases involved, present their functional comparison in a clear tabular format, and provide detailed experimental protocols and workflow diagrams to aid in the design of further research.
Kinase Activity Comparison for SIK1 Phosphorylation
The phosphorylation of SIK1 is a multi-step process involving autophosphorylation and the activity of upstream kinases. The following table summarizes the roles of the key players in this regulatory network, with a focus on the events surrounding the this compound residue.
| Feature | SIK1 (Autophosphorylation) | LKB1 (Liver Kinase B1) | GSK-3β (Glycogen Synthase Kinase-3β) |
| Target Residue on SIK1 | Serine 186 (Ser186)[1][2][3] | Threonine 182 (Thr182)[1][2][3] | Implicated in Thr182 phosphorylation, potentially recognizing a primed this compound site[1][2] |
| Primary Role | Autophosphorylation, essential for sustained kinase activity.[1][2][3] | Upstream kinase that initiates the phosphorylation cascade.[1][2][3] | Potentially acts as a "SIK1 kinase" by phosphorylating Thr182 after priming by this compound autophosphorylation.[1][2] |
| Regulatory Impact on this compound | Direct phosphorylation of this compound.[1][2][3] | Phosphorylation of Thr182 is a prerequisite for subsequent events, but this compound phosphorylation appears to be a prerequisite for Thr182 phosphorylation.[1][2] | May recognize the this compound-phosphorylated SIK1 to then phosphorylate Thr182.[1][2] |
| Activation Mechanism | Part of its intrinsic kinase activity.[1][2][3] | Acts as an upstream master kinase. | Its activity on SIK1 appears to be dependent on the prior autophosphorylation of SIK1 at this compound.[1][2] |
SIK1 Phosphorylation Signaling Pathway
The regulation of SIK1 activity is a coordinated effort involving an initial autophosphorylation event followed by the action of an upstream kinase. This signaling cascade ensures the precise control of SIK1 function.
Caption: Signaling cascade for SIK1 activation.
Experimental Workflow: In Vitro Kinase Assay
To investigate the specifics of SIK1 phosphorylation, an in vitro kinase assay is an indispensable tool. The following diagram outlines a typical workflow for such an experiment.
Caption: Workflow for an in vitro SIK1 kinase assay.
Detailed Experimental Protocol: In Vitro SIK1 Autophosphorylation Assay
This protocol provides a method to assess the autophosphorylation of SIK1 at this compound in vitro.
1. Reagents and Materials:
-
Recombinant human SIK1 protein (wild-type and S186A mutant)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution (10 mM)
-
[γ-³²P]ATP (if using radioactive detection)
-
4x SDS-PAGE Sample Buffer
-
SDS-PAGE gels
-
Phospho-SIK1 (Ser186) specific antibody (for Western blot)
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
-
Phosphorimager or X-ray film (for radioactive detection)
2. Procedure:
-
Reaction Setup:
-
On ice, prepare a master mix containing the kinase assay buffer and recombinant SIK1 protein (e.g., 200 ng per reaction).
-
Aliquot the master mix into individual reaction tubes.
-
To initiate the reaction, add ATP to a final concentration of 100 µM. If using radioactive detection, include [γ-³²P]ATP.
-
-
Incubation:
-
Incubate the reaction tubes at 30°C for a predetermined time course (e.g., 0, 5, 15, 30 minutes).
-
-
Stopping the Reaction:
-
Terminate the reaction at each time point by adding 4x SDS-PAGE sample buffer and heating the samples at 95°C for 5 minutes.
-
4. Detection of Phosphorylation:
-
For Radioactive Detection:
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or X-ray film.
-
Quantify the band intensity corresponding to the molecular weight of SIK1.
-
-
For Non-Radioactive Detection (Western Blot):
-
Separate the reaction products by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-SIK1 (Ser186) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescence substrate.
-
Image the blot and quantify the band intensity.
-
5. Data Analysis:
-
Compare the phosphorylation levels of wild-type SIK1 with the S186A mutant to confirm site-specificity.
-
Plot the phosphorylation signal as a function of time to determine the reaction kinetics.
This comprehensive guide provides a framework for understanding and investigating the intricate regulation of SIK1 phosphorylation. The provided protocols and diagrams serve as a starting point for researchers to further dissect this and other kinase-driven signaling pathways.
References
S186 Phosphorylation: A Conserved Regulatory Site in Human and Mouse 14-3-3 Zeta
A critical post-translational modification, the phosphorylation of the 14-3-3 zeta (YWHAZ) protein at serine 186 (S186), represents a conserved regulatory event in both human and mouse models. While direct quantitative comparisons of this phosphorylation event between the two species are not extensively documented in current literature, the existence of research tools and focused studies in each species underscores its biological significance. This guide provides a comparative overview of the available data on this compound phosphorylation of 14-3-3 zeta in human and mouse systems, detailing its functional implications and the methodologies for its investigation.
The 14-3-3 family of proteins are ubiquitous and highly conserved regulatory molecules that interact with a multitude of signaling proteins to modulate their activity. The phosphorylation of 14-3-3 zeta at this compound, a site located within a key regulatory region, has been implicated in critical cellular processes, most notably the regulation of apoptosis.
Comparative Overview of 14-3-3 Zeta this compound Phosphorylation
While specific studies directly comparing the stoichiometry or dynamic regulation of this compound phosphorylation between human and mouse models are limited, the conservation of this site and the availability of cross-reactive antibodies suggest a shared regulatory mechanism. The available data points to a role for the c-Jun N-terminal kinase (JNK) in mediating this phosphorylation event in response to cellular stress.
| Feature | Human | Mouse | Comparative Notes |
| Protein | 14-3-3 zeta (YWHAZ) | 14-3-3 zeta (Ywhaz) | Highly conserved protein sequence. |
| Phosphorylation Site | Serine 186 (this compound) | Serine 186 (this compound) | Conserved phosphorylation site. Note: Some resources may refer to this site as S184 due to numbering variations. |
| Known Kinase | c-Jun N-terminal kinase (JNK)[1] | c-Jun N-terminal kinase (JNK) | The JNK signaling pathway is a key mediator of cellular stress responses in both species. |
| Reported Function | Stimulation of the release of pro-apoptotic proteins (e.g., Bad, FOXO3A)[1] | Implied role in apoptosis regulation through conserved mechanisms. | The fundamental role of 14-3-3 proteins in apoptosis is well-established in both human and mouse studies. |
| Quantitative Data | Not available in searched literature. | Not available in searched literature. | A direct comparison of phosphorylation levels under various conditions is a key area for future research. |
Signaling Pathway of 14-3-3 Zeta this compound Phosphorylation
The phosphorylation of 14-3-3 zeta at this compound is a downstream event in the JNK signaling cascade, which is typically activated by cellular stressors such as UV irradiation or oxidative stress. Upon activation, JNK phosphorylates 14-3-3 zeta at this compound, leading to a conformational change that is believed to modulate its interaction with pro-apoptotic client proteins. This can result in the release of these proteins, allowing them to promote apoptosis.
Experimental Protocols
A key methodology for the detection and comparative analysis of 14-3-3 zeta this compound phosphorylation in human and mouse models is Western Blotting.
Objective: To detect and compare the levels of phosphorylated 14-3-3 zeta at this compound in human and mouse cell lysates.
Materials:
-
Human and mouse cell lines or tissue samples
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Culture human and mouse cells under desired experimental conditions (e.g., with and without a JNK activator).
-
Lyse cells or homogenize tissues in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against phospho-14-3-3 zeta (this compound) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with antibodies against total 14-3-3 zeta and a loading control to ensure equal protein loading.
-
Quantify band intensities using densitometry software. Normalize the phospho-S186 signal to the total 14-3-3 zeta signal and the loading control.
-
Experimental Workflow for Comparative Analysis
The following diagram outlines a general workflow for a comparative study of 14-3-3 zeta this compound phosphorylation in human and mouse models.
References
Unveiling the Clinical Significance of SIK1 Phosphorylation at Serine 186 in Non-Small Cell Lung Cancer: A Comparative Guide
For Immediate Publication
A deep dive into the molecular intricacies of non-small cell lung cancer (NSCLC) has illuminated the critical role of Salt Inducible Kinase 1 (SIK1) and its phosphorylation at serine 186 (S186) as a key event in tumor suppression. This guide provides a comprehensive comparison of this compound phosphorylation's clinical relevance with existing prognostic biomarkers, particularly LKB1 mutation status, offering valuable insights for researchers, scientists, and drug development professionals.
The landscape of non-small cell lung cancer (NSCLC) is continually evolving, with a growing emphasis on personalized medicine and the identification of robust prognostic and predictive biomarkers. Among the complex signaling networks that govern cancer progression, the LKB1-SIK1 tumor suppressor axis has emerged as a critical pathway. This guide focuses on the clinical relevance of a specific molecular event within this pathway: the autophosphorylation of SIK1 at serine 186 (this compound). This event is essential for the sustained kinase activity of SIK1, which in turn is fundamental to its role in suppressing tumor growth and metastasis in NSCLC.
This guide will objectively compare the clinical utility of monitoring SIK1 this compound phosphorylation against the well-established biomarker, LKB1 mutation status, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Analysis of Prognostic Biomarkers in NSCLC
The following tables summarize quantitative data from clinical studies, highlighting the prognostic significance of SIK1 expression and LKB1 mutation status in NSCLC patients.
| Biomarker | Patient Cohort | Method of Analysis | Key Finding | Prognostic Implication | Reference |
| Low SIK1 Expression | 30 NSCLC patients | RT-qPCR | Significantly downregulated in tumor tissues compared to adjacent normal tissues. | Associated with lymph node and distant metastasis. | [1] |
| LKB1 Loss of Function | 110 advanced NSCLC patients | Immunohistochemistry (IHC) | Observed in 66.3% of cases. | Significantly associated with worse Progression-Free Survival (PFS) and Overall Survival (OS). | [2] |
| LKB1 Mutation | Retrospective analysis of mNSCLC patients | Next-Generation Sequencing (NGS) | Present in 13.6% of patients. | Associated with worse OS in patients receiving immunotherapy or chemotherapy. | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. SIK1-LNC represses the proliferative, migrative, and invasive abilities of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LKB1 Loss Assessed by Immunohistochemistry as a Prognostic Marker to First-Line Therapy in Advanced Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STK11 (LKB1) mutations in metastatic NSCLC: Prognostic value in the real world | PLOS One [journals.plos.org]
Comparative Guide to Phosphorylated Tau (p-tau181) as a Biomarker for Alzheimer's Disease
A Note on S186: The term "this compound" is not widely established as a standalone biomarker. It likely refers to the phosphorylation of a serine residue at position 186 on a protein. While the tau protein, a key factor in Alzheimer's disease, can be phosphorylated at numerous sites, the most extensively studied and clinically validated phosphorylated tau (p-tau) biomarker is at threonine 181 (p-tau181). This guide will therefore focus on p-tau181 as a representative and highly significant biomarker for Alzheimer's disease, comparing it with other critical biomarkers in the field.
Introduction to Alzheimer's Disease and the Role of Tau
Alzheimer's disease (AD) is the most common cause of dementia, characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) in the brain.[1][2] NFTs are primarily composed of hyperphosphorylated tau protein.[1][3] In a healthy state, tau protein stabilizes microtubules in neurons.[1] However, in AD, tau becomes abnormally phosphorylated, causing it to detach from microtubules and aggregate, leading to neuronal dysfunction and degeneration.[1][4] This pathological process makes phosphorylated forms of tau, such as p-tau181, highly specific biomarkers for the changes occurring in the Alzheimer's brain.
P-tau181 and Alternative Biomarkers for Alzheimer's Disease
P-tau181 has emerged as a key biomarker that can be measured in both cerebrospinal fluid (CSF) and blood.[5][6][7] Its levels are significantly increased in individuals with Alzheimer's disease, even in the preclinical stages.[6][8] P-tau181 demonstrates high accuracy in distinguishing AD from other neurodegenerative disorders.[5][7] However, it is part of a broader panel of biomarkers used to provide a comprehensive picture of the disease.
Key alternative and complementary biomarkers include:
-
Other Phosphorylated Tau Variants (p-tau217, p-tau231): Like p-tau181, these are specific markers of tau pathology. Recent studies suggest that p-tau217 may have even higher diagnostic accuracy than p-tau181.
-
Amyloid-Beta 42/40 Ratio (Aβ42/40): This ratio is a marker of amyloid plaque pathology. In Alzheimer's disease, Aβ42 levels in the CSF decrease as it gets trapped in brain plaques. The ratio to the more stable Aβ40 peptide provides a more reliable indicator than Aβ42 alone.
-
Total Tau (t-tau): This measures the overall concentration of tau protein and is an indicator of general neurodegeneration, as it reflects the extent of neuronal damage. It is not specific to Alzheimer's disease.
-
Neurofilament Light Chain (NfL): NfL is a protein component of the neuronal cytoskeleton that is released into the CSF and blood upon axonal damage.[9] It is a non-specific marker of neurodegeneration and is elevated in various neurological conditions, including AD, frontotemporal dementia, and ALS.[9][10]
Comparative Performance of Alzheimer's Disease Biomarkers
The following table summarizes the diagnostic performance of p-tau181 and other key biomarkers in distinguishing Alzheimer's disease from other conditions. The Area Under the Curve (AUC) is a measure of diagnostic accuracy, where a value of 1.0 indicates perfect differentiation.
| Biomarker | Sample Type | Differentiates AD from | AUC (Area Under the Curve) | Key Findings |
| Plasma p-tau181 | Plasma | Healthy Controls (Cognitively Unimpaired) | 0.84 - 0.98[5][7] | Significantly increased in AD, even in preclinical stages.[5][8] Correlates well with CSF p-tau181 and tau PET imaging.[6] |
| Frontotemporal Dementia (FTD) | 0.83 - 1.00[5][7] | |||
| Other Neurodegenerative Disorders | 0.82 - 0.92[5][7] | |||
| CSF p-tau181 | CSF | Healthy Controls | ~0.94 - 0.98[6] | Considered a gold standard fluid biomarker for tau pathology.[6] |
| Other Dementias | High | Highly specific for AD-type tau pathology. | ||
| Plasma p-tau217 | Plasma | Healthy Controls | ~0.96 - 0.98 | Some studies suggest superior performance to p-tau181. |
| Other Neurodegenerative Disorders | ~0.92 - 0.97 | |||
| CSF Aβ42/40 Ratio | CSF | Healthy Controls | High | Gold standard for detecting amyloid pathology. |
| Other Dementias | High | |||
| CSF t-tau | CSF | Healthy Controls | Moderate to High | Marker of general neurodegeneration, not specific to AD. |
| Plasma/CSF NfL | Plasma/CSF | Healthy Controls | Moderate | Non-specific marker of axonal damage; elevated in many neurodegenerative diseases.[9] |
Signaling Pathways and Experimental Workflows
Tau Phosphorylation Pathway in Alzheimer's Disease
In Alzheimer's disease, an imbalance between the activity of protein kinases and phosphatases leads to the hyperphosphorylation of tau. This causes tau to detach from microtubules, leading to their destabilization and the formation of neurofibrillary tangles, a hallmark of the disease.
Caption: Simplified pathway of tau phosphorylation in Alzheimer's disease.
General Experimental Workflow for Biomarker Detection
The measurement of biomarkers like p-tau181 in plasma or CSF typically involves highly sensitive immunoassays, such as the Single Molecule Array (Simoa) technology. This workflow outlines the key steps from sample collection to data analysis.
Caption: A typical experimental workflow for biomarker measurement.
Experimental Protocols
Principle of an Ultrasensitive Immunoassay (e.g., Simoa) for p-tau181 Detection
This protocol provides a generalized overview of the principles behind an ultrasensitive immunoassay for measuring plasma p-tau181. Specific details may vary based on the commercial kit and instrumentation used.
Objective: To quantify the concentration of p-tau181 in human plasma samples.
Materials:
-
Simoa instrument (e.g., from Quanterix)
-
P-tau181 Simoa assay kit (containing capture antibody-coated beads, biotinylated detection antibody, streptavidin-β-galactosidase concentrate, and resorufin (B1680543) β-D-galactopyranoside substrate)
-
Calibrators with known p-tau181 concentrations
-
Quality control samples
-
Plasma samples from patients and controls
Methodology:
-
Sample Preparation:
-
Thaw frozen plasma samples, calibrators, and controls on ice.
-
Centrifuge samples to pellet any debris.
-
Dilute samples according to the assay kit instructions.
-
-
Assay Procedure (automated on the Simoa instrument):
-
Capture: Paramagnetic beads coated with a specific anti-p-tau181 capture antibody are mixed with the diluted sample. P-tau181 in the sample binds to the antibodies on the beads.
-
Detection: A biotinylated anti-tau detection antibody is added, which binds to a different epitope on the captured p-tau181, forming a "sandwich".
-
Labeling: A conjugate of streptavidin-β-galactosidase (SβG) is added, which binds to the biotin (B1667282) on the detection antibody.
-
Washing: Unbound reagents are washed away at various steps to reduce background signal.
-
Sealing and Signal Generation: The beads are transferred to a microwell array, with each well having the capacity for a single bead. The wells are sealed, trapping the bead with the immunocomplex. A resorufin β-D-galactopyranoside (RGP) substrate is added. If p-tau181 is present, the β-galactosidase enzyme on the complex will hydrolyze the RGP substrate, generating a fluorescent signal.
-
-
Data Acquisition:
-
The Simoa instrument images the microwell array and counts the number of "active" wells (those containing a bead and generating a fluorescent signal).
-
At low concentrations, the instrument operates in a digital "on/off" mode, counting individual positive wells. At higher concentrations, it measures the total fluorescent signal (analog mode).
-
-
Data Analysis:
-
A calibration curve is generated by plotting the signal from the known calibrators against their concentrations.
-
The concentration of p-tau181 in the unknown samples is interpolated from this calibration curve.
-
Results are typically reported in pg/mL.
-
Conclusion
P-tau181 is a highly specific and sensitive biomarker for the tau pathology of Alzheimer's disease.[7] Its measurement in plasma offers a minimally invasive, scalable, and cost-effective tool for the screening, diagnosis, and monitoring of the disease.[5] While it is a powerful biomarker on its own, its utility is maximized when used in conjunction with other core AD biomarkers, such as the Aβ42/40 ratio and NfL, to provide a complete picture of the underlying pathology. The continuous development of even more sensitive assays and the discovery of novel biomarkers like p-tau217 are further advancing the field, paving the way for earlier diagnosis and more effective therapeutic interventions for Alzheimer's disease.
References
- 1. Phosphorylated Tau in Alzheimer’s Disease and Other Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Abnormal hyperphosphorylation of tau: sites, regulation, and molecular mechanism of neurofibrillary degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A current view on Tau protein phosphorylation in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurologylive.com [neurologylive.com]
- 6. mdpi.com [mdpi.com]
- 7. Blood phosphorylated tau 181 as a biomarker for Alzheimer's disease: a diagnostic performance and prediction modelling study using data from four prospective cohorts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Phosphorylated Tau 181 Serum Levels Predict Alzheimer’s Disease in the Preclinical Stage [frontiersin.org]
- 9. Biomarkers for neurodegenerative disorders | Proteintech Group [ptglab.com]
- 10. Biomarkers for C9orf7-ALS in Symptomatic and Pre-symptomatic Patients: State-of-the-art in the New Era of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Preclinical CDK9 Inhibitors Targeting S186 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of preclinical small molecule inhibitors targeting Cyclin-Dependent Kinase 9 (CDK9). The central role of CDK9 in regulating transcription, particularly through the phosphorylation of RNA Polymerase II at Serine 2 of its C-terminal domain—a process critically dependent on the phosphorylation of CDK9 itself at Threonine 186 (Thr186) in its T-loop—has made it a compelling target in oncology. This guide focuses on inhibitors whose mechanism of action is tied to the inhibition of CDK9's kinase activity, which is contingent on this S186 phosphorylation. We present a summary of their preclinical performance, supported by experimental data, to aid in the selection and development of next-generation cancer therapeutics.
Executive Summary
Inhibition of CDK9 has emerged as a promising strategy to combat cancers that are dependent on the continuous transcription of anti-apoptotic and pro-survival proteins. This guide evaluates a selection of prominent CDK9 inhibitors that have been extensively studied in preclinical models. While direct head-to-head comparisons across all compounds under standardized conditions are limited in the available literature, this document synthesizes data from multiple sources to provide a comparative overview of their potency, selectivity, and efficacy in various cancer models.
Data Presentation: A Comparative Analysis of CDK9 Inhibitors
The following tables summarize the in vitro and in vivo activities of several key CDK9 inhibitors. It is important to note that IC50 values and in vivo efficacy can vary depending on the cell line, experimental conditions, and animal model used.
Table 1: In Vitro Potency of CDK9 Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference(s) |
| Flavopiridol | Chronic Myelogenous Leukemia | K562 | 130 | [1] |
| Ovarian Carcinoma | A2780 | 15 | [1] | |
| Prostate Carcinoma | PC3 | 10 | [1] | |
| Pancreatic Carcinoma | Mia PaCa-2 | 36 | [1] | |
| Colon Carcinoma | HCT116 | 13 | [1] | |
| Cholangiocarcinoma | KKU-055 | 40.1 | [2] | |
| Cholangiocarcinoma | KKU-100 | 91.9 | [2] | |
| Dinaciclib | Multiple Myeloma | RPMI-8226 | ~3 | [3] |
| Various | (Pan-cancer panel) | Potent across many lines | [3] | |
| SNS-032 | Multiple Myeloma | RPMI-8226 | Potent (IC90 at 300 nM) | [3] |
| Chronic Lymphocytic Leukemia | Primary CLL cells | Potent | [3] | |
| AZD4573 | Acute Myeloid Leukemia | MOLM13 | ~11 (GI50) | [4] |
| Hematological Cancers | (Panel of cell lines) | Median GI50 = 11 | [4] | |
| Breast Cancer | SK-BR-3 | 9.16 | [5] | |
| Breast Cancer | HCC70 | <25 | [5] | |
| MC180295 | Acute Myeloid Leukemia | (Panel of AML lines) | Median IC50 = 171 | [2] |
| Multiple Myeloma | H929 | Potent | [2] | |
| CDKI-73 | Chronic Lymphocytic Leukemia | Primary CLL cells | LD50 = 80 | [3] |
| Breast Cancer | MCF-7 | 30 | [3] | |
| Colon Cancer | HCT116 | 30 | [3] |
Table 2: In Vivo Efficacy of CDK9 Inhibitors in Xenograft Models
| Inhibitor | Cancer Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference(s) |
| Flavopiridol | Pancreatic Cancer Xenograft | Not specified | Significant TGI | [6] |
| Dinaciclib | Solid Tumor & Myeloma Xenografts | Not specified | Single agent activity | [7] |
| SNS-032 | Uveal Melanoma Xenograft | Not specified | Tumor growth inhibition | [6] |
| Breast Cancer Xenograft | Not specified | Tumor growth inhibition | [6] | |
| AZD4573 | AML Xenograft (OCI-AML3) | Intermittent dosing | 44% TGI (monotherapy) | [8] |
| DLBCL Xenograft (SUDHL4) | Intermittent dosing | 94% TGI (monotherapy) | [8] | |
| MC180295 | AML Xenograft | 5 mg/kg, i.p., daily | Significant TGI | [3] |
| Colon Cancer Xenograft | 5 mg/kg, i.p., daily | Significant TGI | [3] | |
| P276-00 (a CDK1/4/9 inhibitor) | Multiple Myeloma Xenograft (RPMI-8226) | Intraperitoneal, 15 days | 63% TGI | [8] |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams illustrate the CDK9 signaling pathway and a general workflow for preclinical assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK9 inhibitors in multiple myeloma: a review of progress and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for S186
The following provides essential safety and logistical information for the proper disposal of S186, a chemical identified as a skin, eye, and respiratory irritant. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
I. Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate exposure risks. The substance is classified as a skin and eye irritant and may cause respiratory irritation[1].
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact and irritation[1][2]. |
| Eye/Face Protection | Safety glasses with side-shields or goggles | To protect against splashes and dust, preventing serious eye irritation[1]. |
| Skin and Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator. | To avoid inhalation of dust which can cause respiratory irritation[1]. |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste in accordance with institutional and local regulations. Under no circumstances should this compound be disposed of down the drain or in regular trash[3][4].
Step 1: Waste Identification and Labeling
-
A laboratory chemical is considered waste when it is no longer intended for use[3].
-
Designate a container for this compound waste. The container must be in good condition, with no leaks or cracks, and have a tightly fitting cap[3][5].
-
On the label, clearly write the full chemical name, "this compound," and its approximate concentration and quantity. Chemical abbreviations are not acceptable[3][4].
-
Include the date of waste generation, the laboratory of origin (room number and department), and the principal investigator's name and contact information[4].
Step 2: Waste Collection and Storage
-
If this compound is in solid form, carefully transfer the dry waste into the designated hazardous waste container. Avoid generating dust[1].
-
For spills, do not let the product enter drains[1]. Collect the spilled material using an inert absorbent material (e.g., vermiculite, dry sand) and place it into the labeled hazardous waste container[2].
-
Store the waste container in a designated hazardous waste storage area that is accessible only to trained personnel.
-
Ensure the container is kept closed at all times except when adding waste[3].
-
Segregate the this compound waste container from incompatible materials[3][4].
Step 3: Disposal of Empty Containers
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent to remove any chemical residue[3][6].
-
The rinsate from this cleaning process must be collected and treated as hazardous waste[3].
-
After triple-rinsing, the container can be disposed of in the regular trash or recycled, depending on institutional policies. Deface the original label before disposal[5].
Step 4: Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste[4].
-
Complete any required waste disposal forms provided by the EHS office[4].
-
Do not bring the waste to the EHS office; they will collect it from your laboratory's designated storage area[5].
III. Experimental Workflow and Diagrams
This compound Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
Empty this compound Container Disposal
This diagram outlines the process for safely disposing of empty containers that previously held this compound.
Caption: Procedure for disposing of empty this compound containers.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. towson.edu [towson.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Logistical Information for Handling S186
This document provides crucial safety protocols and logistical plans for the handling and disposal of the chemical agent S186. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure to this compound. The selection of PPE should be based on a thorough hazard assessment of the specific procedures being performed.[1][2] All PPE should be inspected before use and maintained in a clean and reliable condition.[1]
| Protection Level | Required PPE | This compound Hazard Context (Example) |
| Standard Laboratory Practice | - Safety glasses with side shields- Laboratory coat- Nitrile gloves | Working with low concentrations in a well-ventilated area. |
| Moderate Hazard | - Chemical splash goggles- Chemical-resistant apron or gown- Double-gloving with appropriate material | Handling stock solutions or performing procedures with a risk of splashing. |
| High Hazard / Splash Potential | - Face shield and chemical splash goggles- Chemical-resistant suit or coveralls- Heavy-duty chemical-resistant gloves | Operations with large volumes or a high likelihood of significant splashing. |
| Inhalation Hazard | - Appropriate respirator (e.g., N95, half-mask, or full-face respirator with specific cartridges) | Working with volatile forms of this compound or when generating aerosols. |
Note: The specific type of glove and respirator cartridge must be selected based on the chemical compatibility and breakthrough time for this compound, as specified in the Safety Data Sheet (SDS).
Experimental Protocol: Safe Handling and Dilution of this compound
This protocol outlines the essential steps for safely handling and preparing a dilute solution of this compound.
1. Preparation and Hazard Assessment:
- Review the Safety Data Sheet (SDS) for this compound to understand its specific hazards, including physical and health risks.[3][4]
- Conduct a pre-procedure hazard assessment to identify potential risks and establish control measures.[2]
- Ensure that a chemical spill kit is readily accessible.[3]
2. Engineering Controls:
- All handling of concentrated this compound must be performed within a certified chemical fume hood to ensure adequate ventilation.[5]
3. Donning Personal Protective Equipment (PPE):
- Put on all required PPE as determined by the hazard assessment. This should include, at a minimum, a lab coat, safety goggles, and chemical-resistant gloves.
4. Chemical Handling and Dilution:
- Measure the required volume of concentrated this compound using appropriate laboratory glassware.
- Slowly add the concentrated this compound to the diluent. Never add the diluent to the concentrated chemical to avoid splashing and exothermic reactions.
- Gently stir the solution to ensure it is thoroughly mixed.
5. Post-Procedure:
- Securely cap and label the container with the chemical name, concentration, date, and any relevant hazard warnings.[5][6]
- Decontaminate the work area within the fume hood.
6. Doffing Personal Protective Equipment (PPE):
- Remove PPE in the correct order to prevent cross-contamination. Typically, this involves removing gloves first, followed by the lab coat and then eye protection.
- Wash hands thoroughly with soap and water after removing all PPE.[5]
This compound Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[7]
| Waste Stream | Container Type | Disposal Procedure |
| Unused/Expired this compound | Original or properly labeled, sealed waste container | Treat as hazardous waste. Arrange for pickup by a certified hazardous waste disposal company. |
| Contaminated Labware (e.g., pipette tips, tubes) | Lined, sealed hazardous waste container | Segregate from general waste. Dispose of as hazardous chemical waste. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Lined, sealed hazardous waste container | Dispose of as hazardous chemical waste. |
| Aqueous Waste containing this compound | Labeled, sealed waste container | Collect in a designated hazardous waste container. Do not pour down the drain unless authorized by environmental health and safety.[7] |
Note: All hazardous waste must be managed in accordance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8]
Safe Handling Workflow for this compound
The following diagram illustrates the key decision and action points for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 2. eCFR :: 29 CFR Part 1910 Subpart I -- Personal Protective Equipment [ecfr.gov]
- 3. google.com [google.com]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. youtube.com [youtube.com]
- 6. ors.od.nih.gov [ors.od.nih.gov]
- 7. Hazardous Waste [sandiegocounty.gov]
- 8. m.youtube.com [m.youtube.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
